PUMA BH3
Description
Properties
Molecular Formula |
C₁₂₈H₂₀₂N₄₂O₄₃S |
|---|---|
Molecular Weight |
3049.30 |
sequence |
One Letter Code: EEQWAREIGAQLRRMADDLNAQYER |
Origin of Product |
United States |
Foundational & Exploratory
The Gatekeeper of Apoptosis: A Technical Guide to the PUMA BH3 Domain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the p53 Upregulated Modulator of Apoptosis (PUMA), a critical BH3-only protein in the Bcl-2 family. PUMA acts as a primary sentinel for cellular stress, translating diverse apoptotic signals into a commitment to programmed cell death. Its central role in apoptosis makes it a key focus in cancer biology and a promising target for therapeutic development.
The Core Mechanism: PUMA's Role in Mitochondrial Apoptosis
PUMA, also known as Bcl-2 Binding Component 3 (BBC3), is a potent pro-apoptotic protein whose expression is predominantly regulated by the tumor suppressor p53 in response to genotoxic stress and other cellular insults.[1][2] Upon induction, PUMA localizes to the mitochondria to initiate the intrinsic apoptotic pathway.[3] Its function is executed through a short, conserved sequence known as the Bcl-2 Homology 3 (BH3) domain. This domain forms an amphipathic α-helix, which is essential for its interactions with other Bcl-2 family proteins.[1][4]
The mechanism of PUMA-induced apoptosis is multifaceted and involves two primary, non-mutually exclusive models:
-
The Indirect Activation or "Sensitizer" Model : In healthy cells, anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) sequester the pro-apoptotic effector proteins BAX and BAK, preventing their activation. The PUMA BH3 domain binds with high affinity to the hydrophobic groove of these anti-apoptotic proteins, displacing BAX and BAK.[1][3] This liberation allows BAX and BAK to auto-activate, oligomerize, and form pores in the outer mitochondrial membrane (MOMP), leading to the release of cytochrome c and the activation of the caspase cascade.[3]
-
The Direct Activation Model : Accumulating evidence suggests that PUMA can also act as a "direct activator." In this model, the this compound domain directly engages with BAX and BAK, inducing a conformational change that triggers their oligomerization and subsequent pore formation.[5][6][7] Studies have demonstrated a high-affinity physical interaction between the this compound domain and BAK, sufficient to induce its activation even in the absence of other proteins.[7][8]
A unique aspect of PUMA's interaction is its ability to induce a partial unfolding of Bcl-xL. This conformational change, driven by a specific tryptophan residue in the this compound domain, disrupts the binding of Bcl-xL to cytosolic p53, releasing p53 to further amplify the apoptotic signal at the mitochondria.[9][10]
Quantitative Data: Binding Affinities of the this compound Domain
The efficacy of PUMA as an apoptotic initiator is rooted in its high-affinity binding to a broad range of anti-apoptotic Bcl-2 proteins. This promiscuity ensures that it can effectively neutralize the cell's primary survival defenses. The binding affinity is typically measured by the dissociation constant (Kd), with lower values indicating a stronger interaction.
| Target Protein (Anti-Apoptotic) | This compound Peptide Kd (nM) | Method |
| Mcl-1 | 4.1 | Isothermal Titration Calorimetry |
| Bcl-xL | 20 | Isothermal Titration Calorimetry |
| Bcl-2 | 200 | Isothermal Titration Calorimetry |
| Bcl-w | 200 | Isothermal Titration Calorimetry |
| A1/Bfl-1 | 200 | Isothermal Titration Calorimetry |
| Target Protein (Pro-Apoptotic) | This compound Peptide Kd (nM) | Method |
| Bak | 26 ± 5 | Surface Plasmon Resonance |
Note: Data compiled from multiple studies.[4][7][11] Affinities can vary based on the specific peptide sequence, protein constructs, and experimental conditions used.
Visualizing the Pathways and Processes
PUMA-Mediated Apoptotic Signaling Pathway
Caption: PUMA's dual-action mechanism in the intrinsic apoptosis pathway.
Bcl-2 Family Functional Classification
Caption: Functional groups within the Bcl-2 family and PUMA's interactions.
Experimental Workflow: BH3 Profiling
Caption: Workflow for assessing mitochondrial apoptotic priming via BH3 profiling.
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect PUMA-Bcl-xL Interaction
This protocol outlines the general steps to demonstrate the physical interaction between PUMA and an anti-apoptotic protein like Bcl-xL within a cellular context.
-
Cell Culture and Lysis :
-
Culture cells of interest (e.g., human colorectal cancer cells) to ~80-90% confluency.
-
Induce apoptosis with a relevant stimulus (e.g., a DNA-damaging agent) to ensure PUMA expression.
-
Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., buffer containing 1% CHAPS or Triton X-100, protease and phosphatase inhibitors). This preserves protein-protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation :
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody specific for the "bait" protein (e.g., anti-PUMA antibody) overnight at 4°C with gentle rotation. A control IgG of the same isotype should be used in parallel.[12]
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution :
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Detection :
-
Resolve the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using a primary antibody against the "prey" protein (e.g., anti-Bcl-xL antibody) to detect its presence in the immunoprecipitated complex.
-
Fluorescence Polarization (FP) Assay for Binding Affinity
This biophysical technique measures the binding of a small, fluorescently labeled peptide (this compound) to a larger protein partner (e.g., Bcl-xL) in solution.
-
Reagents and Preparation :
-
Synthesize a high-purity peptide corresponding to the this compound domain, labeled with a fluorophore (e.g., FITC or TAMRA).
-
Purify the recombinant target protein (e.g., Bcl-xL).
-
Prepare a suitable assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
Assay Procedure :
-
Prepare a serial dilution of the unlabeled target protein in the assay buffer.
-
Add a constant, low concentration of the fluorescently labeled this compound peptide to each dilution.
-
Incubate the mixtures at room temperature for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.
-
-
Measurement :
-
Measure the fluorescence polarization of each sample using a plate reader equipped with appropriate filters.
-
When the small, labeled peptide is unbound, it tumbles rapidly in solution, resulting in low polarization.
-
Upon binding to the larger protein, its tumbling slows significantly, leading to an increase in polarization.
-
-
Data Analysis :
-
Plot the change in millipolarization (mP) units as a function of the target protein concentration.
-
Fit the resulting sigmoidal binding curve using non-linear regression analysis (e.g., one-site binding model) to calculate the dissociation constant (Kd), which is the concentration of the target protein required to achieve 50% binding of the labeled peptide.
-
BH3 Profiling via Flow Cytometry
This functional assay measures the sensitivity of mitochondria to apoptosis, known as "apoptotic priming," by exposing permeabilized cells to various BH3 peptides.[13]
-
Cell Preparation :
-
Harvest a single-cell suspension of the cells to be analyzed.
-
Wash the cells and resuspend them in a mitochondrial assay buffer (e.g., Mannitol Experimental Buffer - MEB).
-
-
Mitochondrial Interrogation :
-
Aliquot cells into a 96-well plate.
-
Permeabilize the plasma membrane using a mild, controlled concentration of digitonin. This leaves the mitochondrial outer membrane intact.
-
Immediately add a panel of synthetic BH3 peptides (e.g., PUMA, BIM, BAD, NOXA) at a predetermined concentration to different wells. Include a positive control (e.g., Alamethicin) for maximal permeabilization and a negative control (buffer only).
-
-
Detection of MOMP :
-
Incubate the plate at room temperature or 37°C for 30-60 minutes.
-
Fix the cells with paraformaldehyde (PFA).
-
Permeabilize the remaining membranes (e.g., with Triton X-100) and stain for intracellular cytochrome c using a fluorescently-conjugated antibody (e.g., anti-cytochrome c-Alexa Fluor 647). A DNA stain like Hoechst is included to identify cells.
-
-
Flow Cytometry and Analysis :
-
Acquire the samples on a flow cytometer.
-
Gate on single, nucleated cells.
-
Quantify the percentage of cells that have lost their cytochrome c staining (indicating MOMP) in response to each peptide. The resulting "profile" reveals which anti-apoptotic proteins the cell relies on for survival. For example, high sensitivity to the PUMA peptide indicates the cell is highly primed for apoptosis.[13]
-
References
- 1. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]
- 5. Bax activation by the BH3-only protein Puma promotes cell dependence on antiapoptotic Bcl-2 family members - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multimodal Interaction with BCL-2 Family Proteins Underlies the Pro-Apoptotic Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the BH3-only Protein Puma as a Direct Bak Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A PUMA mechanism unfolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Apoptotic Actions of p53 Require Transcriptional Activation of PUMA and Do Not Involve a Direct Mitochondrial/Cytoplasmic Site of Action in Postnatal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
PUMA BH3 Protein: A Technical Guide to Structure, Mechanism, and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p53 Upregulated Modulator of Apoptosis (PUMA), a potent pro-apoptotic BH3-only protein, plays a pivotal role in the intrinsic pathway of apoptosis. Its expression is induced by a wide array of cellular stresses, most notably DNA damage, in a p53-dependent manner, as well as through p53-independent pathways involving transcription factors such as FOXO3a. PUMA's primary function is to bind to and neutralize anti-apoptotic Bcl-2 family proteins, thereby liberating the effector proteins Bax and Bak to initiate mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. This technical guide provides an in-depth overview of the PUMA BH3 protein, detailing its structure, mechanism of action, and the experimental methodologies used for its study. A comprehensive summary of its binding affinities and a detailed look at its signaling pathways are presented to aid researchers and drug development professionals in harnessing its therapeutic potential.
PUMA Protein Structure
PUMA, also known as Bcl-2-binding component 3 (BBC3), is a member of the BH3-only subgroup of the Bcl-2 protein family.[1] The human PUMA protein is characterized by the presence of a single Bcl-2 homology 3 (BH3) domain, which is essential for its pro-apoptotic function.[2] This domain forms an amphipathic α-helix that inserts into a hydrophobic groove on the surface of anti-apoptotic Bcl-2 family members.[3] Structural studies, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, have revealed the atomic details of the this compound domain in complex with anti-apoptotic proteins like Bcl-xL and Mcl-1.[3][4]
A key structural feature of PUMA is its C-terminal mitochondrial-localization signal (MLS), a hydrophobic domain that directs the protein to the mitochondria, the primary site of its apoptotic activity.[2] Both the BH3 domain and mitochondrial localization are indispensable for PUMA's ability to induce apoptosis.[2][5] Recent studies have also identified a novel binding site within the carboxyl-terminal sequence (CTS) of PUMA that contributes to its high-affinity binding to anti-apoptotic proteins, a phenomenon described as a "double-bolt lock" mechanism.[6][7]
Mechanism of PUMA-Induced Apoptosis
PUMA primarily functions as a "sensitizer" BH3-only protein, inducing apoptosis by binding to and inhibiting all known anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[8][9] This neutralization of the anti-apoptotic guard proteins liberates the "activator" BH3-only proteins (like Bim and tBid) or directly allows the effector proteins Bax and Bak to homo-oligomerize and form pores in the outer mitochondrial membrane.[4][8] This event, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is a critical point of no return in the apoptotic cascade.[8] MOMP leads to the release of pro-apoptotic factors such as cytochrome c and SMAC/Diablo from the mitochondrial intermembrane space into the cytosol, ultimately leading to the activation of caspases and the execution of apoptosis.[8][10]
There is also evidence suggesting that PUMA can act as a direct "activator" of Bax and Bak, although this remains a subject of debate.[11][12][13] Some studies have shown that the this compound domain can directly bind to Bax and Bak, inducing conformational changes that lead to their activation and oligomerization.[11][13]
A unique aspect of PUMA's mechanism involves its ability to disrupt the interaction between cytosolic p53 and Bcl-xL.[4][14] Upon DNA damage, PUMA expression is upregulated by nuclear p53. PUMA then binds to Bcl-xL, causing a partial unfolding of the protein and releasing sequestered cytosolic p53.[4][14] This released p53 can then directly activate Bax and Bak at the mitochondria, amplifying the apoptotic signal.[14]
Signaling Pathways Involving PUMA
The expression of PUMA is tightly regulated at the transcriptional level in response to a variety of cellular stresses.
p53-Dependent Pathway
The most well-characterized pathway for PUMA induction is through the tumor suppressor protein p53.[1][15] In response to genotoxic stress, such as DNA damage, p53 is activated and binds to two consensus p53-binding sites within the PUMA promoter, leading to robust transcriptional activation of the PUMA gene.[15] This p53-PUMA axis is a critical component of the cellular response to DNA damage and is essential for p53-mediated apoptosis.[15]
Caption: p53-dependent induction of PUMA and subsequent apoptosis.
p53-Independent Pathways
PUMA can also be induced independently of p53 by various other transcription factors in response to non-genotoxic stimuli.[8] These include:
-
FOXO3a: In response to growth factor or cytokine withdrawal, the transcription factor FOXO3a can directly bind to the PUMA promoter and induce its expression.[8]
-
c-Myc: The oncogenic transcription factor c-Myc has also been shown to regulate PUMA expression.[2]
-
E2F1 and p73: Following endoplasmic reticulum (ER) stress, E2F1 and the p53 family member p73 can induce PUMA expression.[8][16]
-
NF-κB: In the context of inflammation and cytokine signaling, NF-κB can drive the transcriptional activation of PUMA.[17]
Caption: p53-independent pathways leading to PUMA expression.
Quantitative Data: this compound Binding Affinities
The affinity of the this compound domain for various anti-apoptotic Bcl-2 family proteins has been quantified using techniques such as fluorescence polarization and surface plasmon resonance. This data is crucial for understanding the potency of PUMA and for the development of BH3-mimetic drugs.
| Interacting Protein | Binding Affinity (Kd) | Method | Reference |
| Bcl-xL | 20-35 nM | Fluorescence Polarization | [11] |
| Mcl-1 | 180 pM - 50 nM | Isothermal Titration Calorimetry, Fluorescence Polarization | [9][11] |
| Bcl-2 | 20-35 nM | Fluorescence Polarization | [11] |
| Bcl-w | 20-35 nM | Fluorescence Polarization | [11] |
| Bfl-1/A1 | 20-35 nM | Fluorescence Polarization | [11] |
| Bak | 26 ± 5 nM | Surface Plasmon Resonance | [13] |
Key Experimental Protocols
Studying the this compound protein and its interactions requires a variety of biochemical and cellular techniques. Below are detailed methodologies for some of the key experiments.
Co-Immunoprecipitation (Co-IP) to Detect PUMA-Bcl-2 Interaction
This protocol allows for the detection of in vivo interactions between PUMA and anti-apoptotic Bcl-2 family members.
Caption: Workflow for Co-Immunoprecipitation of PUMA.
Protocol:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-PUMA antibody) overnight at 4°C with gentle rotation.
-
Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein (e.g., anti-Bcl-2 antibody).
Fluorescence Polarization (FP) Assay for BH3 Domain Binding
FP is a solution-based technique used to measure the binding affinity between a small fluorescently labeled molecule (this compound peptide) and a larger protein (anti-apoptotic Bcl-2 protein).
Protocol:
-
Peptide Synthesis: Synthesize the this compound peptide with a fluorescent label (e.g., FITC) at the N-terminus.[5]
-
Protein Purification: Purify the recombinant anti-apoptotic Bcl-2 protein.
-
Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled this compound peptide to a series of wells containing increasing concentrations of the anti-apoptotic protein in a suitable binding buffer.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the anti-apoptotic protein concentration. Fit the data to a binding isotherm to determine the dissociation constant (Kd).
In Vitro Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
This assay assesses the ability of PUMA to induce the release of cytochrome c from isolated mitochondria.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.
-
Incubation: Incubate the isolated mitochondria with recombinant PUMA protein or this compound peptide in a buffer mimicking the cytosolic environment.
-
Separation: Separate the mitochondria from the supernatant by centrifugation.
-
Analysis: Analyze the supernatant for the presence of released cytochrome c by Western blotting. The mitochondrial pellet can be analyzed for retained cytochrome c as a control.
Therapeutic Implications and Drug Development
The central role of PUMA in apoptosis makes it an attractive target for cancer therapy.[1] Many cancer cells evade apoptosis by overexpressing anti-apoptotic Bcl-2 proteins, which sequester PUMA and other BH3-only proteins.[1] Strategies to reactivate the apoptotic pathway by targeting the PUMA-Bcl-2 interaction are being actively pursued.
BH3-mimetics , small molecules that mimic the action of BH3-only proteins, are a promising class of anti-cancer drugs.[6] These drugs bind to the BH3-binding groove of anti-apoptotic proteins, displacing PUMA and other pro-apoptotic proteins, thereby triggering apoptosis in cancer cells. Understanding the precise binding affinities and interactions of PUMA with different Bcl-2 family members is critical for the rational design and development of more potent and selective BH3-mimetics.
Conclusion
The this compound protein is a critical mediator of apoptosis, acting as a potent sensor of cellular stress and a key initiator of the mitochondrial pathway of cell death. Its structure, particularly the BH3 domain, and its multifaceted mechanism of action provide a clear rationale for its importance in both normal physiology and disease. The experimental techniques outlined in this guide are essential tools for further elucidating the intricate details of PUMA's function and for developing novel therapeutic strategies that target this crucial apoptotic pathway. As our understanding of the complex interplay within the Bcl-2 family continues to grow, PUMA will undoubtedly remain a focal point for research and drug discovery in the field of apoptosis and cancer biology.
References
- 1. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes | eLife [elifesciences.org]
- 2. Mitochondrial outer membrane permeabilization at the single molecule level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bax activation by the BH3-only protein Puma promotes cell dependence on antiapoptotic Bcl-2 family members - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 5. Epistatic mutations in this compound drive an alternate binding mode to potently and selectively inhibit anti-apoptotic Bfl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Methods for the assessment of mitochondrial membrane permeabilization in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Targeting the apoptotic Mcl-1-PUMA interface with a dual-acting compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multimodal Interaction with BCL-2 Family Proteins Underlies the Pro-Apoptotic Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Human PUMA Synthetic Peptide (PEP-0128) [thermofisher.com]
- 15. rcsb.org [rcsb.org]
- 16. researchgate.net [researchgate.net]
- 17. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of PUMA (BBC3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, characterization, and core functions of the pro-apoptotic protein p53 Upregulated Modulator of Apoptosis (PUMA), also known as BCL2 Binding Component 3 (BBC3). PUMA, a critical member of the BH3-only protein subgroup of the Bcl-2 family, plays a pivotal role in initiating the intrinsic pathway of apoptosis in response to a wide array of cellular stresses. Its expression is tightly regulated, primarily at the transcriptional level, by both p53-dependent and -independent mechanisms. This document details the molecular interactions of PUMA with anti-apoptotic Bcl-2 family members, its mechanism of action in inducing mitochondrial outer membrane permeabilization, and its broader implications in cancer biology and therapeutics. We present quantitative data on protein interactions, detailed experimental protocols for studying PUMA, and signaling pathway diagrams to facilitate a deeper understanding of its complex regulatory network.
Discovery and Nomenclature
PUMA (p53 Upregulated Modulator of Apoptosis) was independently identified by three research groups in 2001.[1] Two groups discovered it as a transcriptional target of the tumor suppressor p53 through gene expression profiling, hence the name PUMA.[1] Simultaneously, a third group identified it as a protein that interacts with Bcl-2, leading to the name BCL2 Binding Component 3 (BBC3).[1] The human BBC3 gene is located on chromosome 19q13.32.[2] Due to its potent pro-apoptotic activity, PUMA is a subject of intense research, particularly in the context of cancer therapy.[3]
Protein Structure and Function
PUMA is a BH3-only protein, characterized by the presence of a single Bcl-2 homology 3 (BH3) domain.[1] This domain is essential for its pro-apoptotic function, mediating its interaction with anti-apoptotic Bcl-2 family proteins.[1] The PUMA protein also possesses a C-terminal mitochondrial targeting domain, which is crucial for its localization to the mitochondria, the primary site of its apoptotic activity.[4]
The principal function of PUMA is to act as a sentinel for cellular stress. Upon its induction, PUMA binds with high affinity to anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[1][2] This interaction neutralizes their protective function, thereby liberating the pro-apoptotic effector proteins BAX and BAK.[2][5] Once released, BAX and BAK oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[5] This results in the release of apoptogenic factors like cytochrome c and SMAC/DIABLO into the cytoplasm, which in turn activate the caspase cascade, culminating in apoptotic cell death.[2][5]
Quantitative Analysis of PUMA Interactions and Activity
The efficacy of PUMA as a pro-apoptotic protein is underscored by its strong binding affinity for multiple anti-apoptotic Bcl-2 family members and its potent ability to induce cell death.
Table 1: Binding Affinities of PUMA BH3 Domain to Anti-Apoptotic Bcl-2 Family Proteins
| Interacting Protein | Dissociation Constant (Kd) | Method | Reference |
| Bcl-xL | 20-35 nM | Fluorescence Polarization | [4] |
| Bcl-2 | 20-35 nM | Fluorescence Polarization | [4] |
| Mcl-1 | 20-35 nM | Fluorescence Polarization | [4] |
| Bcl-w | 20-35 nM | Fluorescence Polarization | [4] |
| A1/BFL-1 | 20-35 nM | Fluorescence Polarization | [4] |
Note: The provided Kd values are for a hydrocarbon-stapled this compound peptide (PUMA SAHBA1), which mimics the helical structure of the native BH3 domain.
Table 2: Quantitative Effects of PUMA on Apoptosis
| Cell Line | Experimental Condition | Apoptosis Measurement | Result | Reference |
| HCT116 (colorectal cancer) | Adenovirus-mediated PUMA overexpression | Annexin V Staining | Significant increase in apoptotic cells | [6] |
| Neonatal Rat Cardiomyocytes | Thapsigargin-induced ER stress | TUNEL Assay | Increased apoptosis, attenuated by PUMA shRNA | [7] |
| AGS (gastric cancer) | H. pylori infection | Flow Cytometry (Annexin V/PI) | PUMA knockout significantly reduced apoptosis | [8] |
| HCT116 (colorectal cancer) | Roscovitine (CDK inhibitor) treatment | Annexin V/PI Staining | ~4-fold increase in late apoptotic cells | [9] |
Signaling Pathways Regulating PUMA Expression and Function
The expression of PUMA is predominantly regulated at the transcriptional level in response to a variety of stress signals. These can be broadly categorized into p53-dependent and p53-independent pathways.
p53-Dependent PUMA Induction
In response to genotoxic stress, such as DNA damage, the tumor suppressor protein p53 is activated and binds to two consensus p53-binding sites in the BBC3 promoter, leading to robust transcriptional activation of PUMA.[10][11] This pathway is a critical component of the p53-mediated apoptotic response.
p53-Independent PUMA Induction
PUMA expression can also be induced independently of p53 by various stress signals, ensuring a robust apoptotic response.
-
Growth Factor Withdrawal: Deprivation of growth factors or cytokines leads to the activation of the transcription factor FOXO3a (Forkhead box O3a), which directly binds to the BBC3 promoter and induces PUMA expression.[12][13] This pathway is often regulated by the PI3K/Akt signaling cascade.[12]
-
TNF-α Signaling: The pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) can induce PUMA expression through the activation of the NF-κB (nuclear factor-kappa B) pathway.[14][15] The p65 subunit of NF-κB directly binds to a κB site within the PUMA promoter.[14]
-
Endoplasmic Reticulum (ER) Stress: ER stress, induced by agents like thapsigargin (B1683126) or tunicamycin, can upregulate PUMA expression.[7][16] This response can be mediated by the transcription factor CHOP (C/EBP homologous protein), which may cooperate with FOXO3a.[16][17]
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for p53 Binding to the PUMA Promoter
This protocol is adapted from methodologies used to demonstrate direct binding of transcription factors to DNA.[11][18]
Objective: To verify the in vivo binding of p53 to the promoter region of the BBC3 gene in response to DNA damage.
Materials:
-
HCT116 cells
-
DNA-damaging agent (e.g., 5-Fluorouracil or Adriamycin)
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine (0.125 M final concentration)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Sonication equipment
-
Anti-p53 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Primers for qPCR targeting the p53-binding sites in the PUMA promoter
Procedure:
-
Cell Treatment and Cross-linking: Treat HCT116 cells with a DNA-damaging agent to induce p53. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the cleared lysate overnight at 4°C with an anti-p53 antibody or a control IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating with proteinase K at 65°C overnight.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the p53-binding sites in the PUMA promoter. Analyze the enrichment of the PUMA promoter DNA in the p53 immunoprecipitated sample relative to the IgG control.
Co-Immunoprecipitation (Co-IP) of PUMA and Bcl-xL
This protocol is designed to demonstrate the interaction between PUMA and an anti-apoptotic Bcl-2 family member.[19][20]
Objective: To show a direct physical interaction between PUMA and Bcl-xL in a cellular context.
Materials:
-
Cells co-expressing tagged PUMA (e.g., Myc-PUMA) and Bcl-xL
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors
-
Anti-Myc antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Antibodies for Western blotting (anti-Myc and anti-Bcl-xL)
Procedure:
-
Cell Lysis: Lyse cells co-expressing Myc-PUMA and Bcl-xL in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Myc antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the immune complexes.
-
Washes: Wash the beads several times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with an anti-Bcl-xL antibody to detect co-immunoprecipitated Bcl-xL. The input lysates should also be probed for Myc-PUMA and Bcl-xL as controls.
PUMA Promoter Luciferase Reporter Assay
This protocol allows for the quantitative measurement of PUMA promoter activity in response to various stimuli.[21][22]
Objective: To quantify the transcriptional activation of the PUMA promoter by p53 or other transcription factors.
Materials:
-
Luciferase reporter plasmid containing the PUMA promoter upstream of the luciferase gene (pGL3-PUMA-Luc)
-
Expression vector for the transcription factor of interest (e.g., p53)
-
A control plasmid expressing Renilla luciferase for normalization
-
Cell line for transfection (e.g., p53-null Saos-2 cells)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Transfection: Co-transfect cells with the pGL3-PUMA-Luc reporter plasmid, the transcription factor expression vector (or an empty vector control), and the Renilla luciferase control plasmid.
-
Cell Treatment: After 24-48 hours, treat the cells with the desired stimulus if applicable.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Measure the firefly luciferase activity in the cell lysate using a luminometer. Subsequently, measure the Renilla luciferase activity in the same sample.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity between different experimental conditions.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This is a standard flow cytometry-based method to quantify apoptosis.[23][24]
Objective: To quantify the percentage of apoptotic cells following PUMA induction.
Materials:
-
Cells treated to induce PUMA-mediated apoptosis
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Role in Cancer and Therapeutic Implications
The pivotal role of PUMA in apoptosis positions it as a critical tumor suppressor. Loss of PUMA function can lead to resistance to apoptosis, contributing to tumor development and resistance to cancer therapies.[3] Many anti-cancer treatments, such as chemotherapy and radiation, rely on the induction of p53 and, consequently, PUMA to eliminate cancer cells.[2]
Conversely, the induction of PUMA in healthy tissues can contribute to the side effects of cancer treatments.[2] Therefore, modulating PUMA activity presents a dual therapeutic opportunity:
-
PUMA Inducers: Small molecules that activate PUMA or mimic its function (BH3 mimetics) could serve as potent anti-cancer agents, particularly in tumors with intact apoptotic machinery.[2]
-
PUMA Inhibitors: Targeted inhibition of PUMA in normal tissues could mitigate the toxic side effects of chemotherapy and radiation, allowing for more aggressive treatment regimens.[2]
Conclusion
PUMA/BBC3 is a central and potent mediator of apoptosis, integrating a multitude of stress signals to decide cell fate. Its discovery has significantly advanced our understanding of the molecular mechanisms governing programmed cell death. The detailed characterization of its regulation, protein interactions, and mechanism of action continues to provide a strong rationale for the development of novel therapeutic strategies targeting the apoptotic pathway in cancer and other diseases. This guide provides a foundational resource for researchers aiming to further unravel the complexities of PUMA biology and translate this knowledge into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Large-scale quantitative proteomic study of PUMA-induced apoptosis using two-dimensional liquid chromatography-mass spectrometry coupled with amino acid-coded mass tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multimodal Interaction with BCL-2 Family Proteins Underlies the Pro-Apoptotic Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PUMA mediates the apoptotic response to p53 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PUMA is critical for neonatal cardiomyocyte apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 11. The nuclear function of p53 is required for PUMA-mediated apoptosis induced by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FOXO3a-dependent regulation of Puma in response to cytokine/growth factor withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. PUMA is directly activated by NF-kappaB and contributes to TNF-alpha-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PUMA is directly activated by NF-κB and contributes to TNF-α-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CHOP Potentially Co-Operates with FOXO3a in Neuronal Cells to Regulate PUMA and BIM Expression in Response to ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CHOP potentially co-operates with FOXO3a in neuronal cells to regulate PUMA and BIM expression in response to ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gene-specific repression of the p53 target gene PUMA via intragenic CTCF–Cohesin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bax activation by the BH3-only protein Puma promotes cell dependence on antiapoptotic Bcl-2 family members - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Luciferase assay [bio-protocol.org]
- 23. Annexin V Staining Protocol [bdbiosciences.com]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
PUMA BH3 Signaling Pathway in Response to DNA Damage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p53-upregulated modulator of apoptosis (PUMA), also known as Bcl-2-binding component 3 (BBC3), is a critical mediator of apoptosis, particularly in the context of DNA damage. As a member of the BH3-only subgroup of the Bcl-2 protein family, PUMA plays a pivotal role in initiating the intrinsic apoptotic cascade. Its expression is tightly regulated, primarily at the transcriptional level, by the tumor suppressor p53.[1] Following genotoxic stress, p53 is activated and directly binds to response elements in the PUMA promoter, leading to a significant increase in PUMA expression.[2][3] This guide provides an in-depth overview of the PUMA BH3 signaling pathway in response to DNA damage, including quantitative data on protein interactions, detailed experimental protocols, and visual representations of the key molecular events.
Core Signaling Pathway
Upon DNA damage, the tumor suppressor p53 is stabilized and activated, leading to the transcriptional induction of PUMA.[1][2] PUMA then translocates to the mitochondria where it engages with anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, Mcl-1, and Bcl-w.[4] This interaction is mediated by the BH3 domain of PUMA, an amphipathic α-helical structure that binds to a hydrophobic groove on the surface of the anti-apoptotic proteins.[5]
The binding of PUMA to these anti-apoptotic proteins has a dual effect. Firstly, it neutralizes their pro-survival function. Secondly, and more critically, it displaces pro-apoptotic effector proteins, namely Bax and Bak, which are sequestered by the anti-apoptotic Bcl-2 family members in healthy cells.[4] Once liberated, Bax and Bak undergo a conformational change, leading to their oligomerization and insertion into the outer mitochondrial membrane.[6] This process results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.[1] While the primary mechanism of PUMA action is through this indirect activation of Bax and Bak, some studies also suggest a direct interaction between PUMA and Bax.[4]
dot
Caption: this compound signaling pathway in response to DNA damage.
Quantitative Data
The interactions within the PUMA signaling pathway have been quantified to determine binding affinities and the extent of gene induction. This data is crucial for understanding the potency of these interactions and for the development of therapeutic agents that target this pathway.
| Interaction | Method | Dissociation Constant (Kd) | Reference |
| This compound - Bcl-xL | Fluorescence Polarization | 20-35 nM | [4] |
| This compound - Bcl-2 | Fluorescence Polarization | 20-35 nM | [4] |
| This compound - Mcl-1 | Isothermal Titration Calorimetry | Nanomolar range | [7] |
| This compound - Bcl-w | Fluorescence Polarization | 20-35 nM | [4] |
| This compound - A1/BFL-1 | Fluorescence Polarization | 20-35 nM | [4] |
Table 1: Binding Affinities of this compound Domain with Anti-Apoptotic Bcl-2 Family Proteins.
| Treatment | Cell Line | Fold Induction of PUMA mRNA | Time Point | Reference |
| Etoposide (15 µM) | Mouse Embryonic Fibroblasts | Significant upregulation | 1-6 hours | [8] |
| 5-Fluorouracil | HCT116 (human colorectal cancer) | ~3.6-fold | 24 hours | [9] |
| Neocarzinostatin (200 ng/ml) | HEK293 | Significant upregulation | Not specified | [10] |
Table 2: Induction of PUMA mRNA Expression Following DNA Damage.
Experimental Protocols
A variety of experimental techniques are employed to investigate the this compound signaling pathway. Detailed protocols for some of the key experiments are provided below.
Chromatin Immunoprecipitation (ChIP) for p53 Binding to the PUMA Promoter
This protocol is used to determine if p53 directly binds to the promoter region of the PUMA gene within cells following DNA damage.
Materials:
-
Cells of interest
-
DNA damaging agent (e.g., Etoposide, 5-Fluorouracil)
-
Glycine
-
Cell lysis buffer
-
Sonication buffer
-
p53 antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
PCR purification kit
-
Primers for PUMA promoter and a negative control region
-
qPCR machine and reagents
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with the DNA damaging agent for the desired time. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[11]
-
Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA to fragments of 200-1000 bp.[3]
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin with a p53-specific antibody overnight at 4°C. Add Protein A/G beads to capture the antibody-protein-DNA complexes.[11]
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA using a PCR purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the p53 binding sites in the PUMA promoter. Use a region of the genome not expected to bind p53 as a negative control. The enrichment of the PUMA promoter sequence in the p53-immunoprecipitated sample compared to the input and negative control indicates direct binding.[3]
dot
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Co-Immunoprecipitation (Co-IP) for PUMA and Bcl-xL Interaction
This protocol is used to demonstrate the physical interaction between PUMA and an anti-apoptotic protein like Bcl-xL in a cellular context.
Materials:
-
Cells expressing tagged versions of PUMA and Bcl-xL (e.g., HA-PUMA, V5-Bcl-xL)
-
Co-IP Lysis/Wash Buffer
-
Antibody against one of the tags (e.g., anti-HA antibody)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against both tags for detection
Procedure:
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the tag of the "bait" protein (e.g., anti-HA for HA-PUMA) overnight at 4°C.[12]
-
Capture: Add Protein A/G beads to the lysate and incubate to capture the antibody-bait protein-prey protein complexes.
-
Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Detection: Probe the Western blot with antibodies against both the "bait" (e.g., anti-HA) and "prey" (e.g., anti-V5) proteins. The presence of the "prey" protein in the immunoprecipitate of the "bait" protein confirms their interaction.[13]
Quantification of Apoptosis by Annexin V Staining
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following the induction of the PUMA pathway.
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells from the culture.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[2][14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase activated downstream of PUMA-induced mitochondrial outer membrane permeabilization.
Materials:
-
Cell lysates from treated and control cells
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)
-
Assay buffer
-
Microplate reader
Procedure:
-
Cell Lysis: Prepare cytosolic extracts from the treated and control cells.[15]
-
Assay Setup: In a microplate, add the cell lysate to the assay buffer.
-
Substrate Addition: Add the caspase-3 substrate to each well to initiate the reaction.[16]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[17]
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The increase in signal in the treated samples compared to the controls is proportional to the caspase-3 activity.[18]
Bax/Bak Oligomerization Assay
This assay is used to detect the formation of Bax or Bak oligomers in the mitochondrial membrane, a key step in PUMA-mediated apoptosis.
Materials:
-
Mitochondria-enriched fractions from treated and control cells
-
Chemical cross-linking agent (e.g., EGS - ethylene (B1197577) glycol bis(succinimidyl succinate))
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against Bax or Bak
Procedure:
-
Isolation of Mitochondria: Isolate mitochondria-enriched fractions from the cells.
-
Cross-linking: Treat the mitochondrial fractions with a chemical cross-linking agent to stabilize the oligomers.[19]
-
SDS-PAGE and Western Blotting: Separate the cross-linked proteins by SDS-PAGE under reducing conditions and perform a Western blot.
-
Detection: Probe the blot with an antibody against Bax or Bak. The appearance of higher molecular weight bands corresponding to dimers, trimers, and larger oligomers in the treated samples indicates oligomerization.
Conclusion
The this compound signaling pathway is a critical component of the cellular response to DNA damage, acting as a direct link between the tumor suppressor p53 and the core apoptotic machinery. A thorough understanding of this pathway, including the quantitative aspects of its protein-protein interactions and the experimental methods used to study it, is essential for researchers in the fields of cancer biology and drug development. The information and protocols provided in this guide serve as a comprehensive resource for investigating the role of PUMA in apoptosis and for exploring its potential as a therapeutic target. The ability to modulate this pathway holds significant promise for enhancing the efficacy of cancer therapies and for developing novel strategies to induce cell death in malignant cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. The nuclear function of p53 is required for PUMA-mediated apoptosis induced by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multimodal Interaction with BCL-2 Family Proteins Underlies the Pro-Apoptotic Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Oligomerization of Bak and Bax during Apoptosis by Cysteine Linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]
- 8. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Implication of TAp73 in the p53-independent pathway of Puma induction and Puma-dependent apoptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Harnessing the p53-PUMA Axis to Overcome DNA Damage Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
The Role of PUMA in p53-Mediated Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 plays a central role in maintaining genomic integrity by inducing cell cycle arrest or apoptosis in response to cellular stress. A critical effector of p53-mediated apoptosis is the BH3-only protein PUMA (p53 Upregulated Modulator of Apoptosis). This technical guide provides an in-depth overview of the pivotal role of PUMA in the p53 signaling pathway. It details the molecular mechanisms of PUMA induction by p53, its interaction with the Bcl-2 family of proteins, and the subsequent activation of the mitochondrial apoptotic cascade. This document also includes quantitative data on protein-protein and protein-DNA interactions, detailed experimental protocols for studying the p53-PUMA axis, and visual representations of the key signaling pathways and experimental workflows.
Introduction: Discovery and Significance
PUMA, also known as Bcl-2 binding component 3 (BBC3), was independently identified in 2001 as a direct transcriptional target of p53.[1] Its induction is a crucial event in p53-dependent apoptosis triggered by a variety of stimuli, most notably genotoxic stress.[1][2] The loss or inactivation of the p53-PUMA pathway is a common occurrence in human cancers, contributing to tumor development and resistance to therapy.[3] Understanding the intricate details of this pathway is therefore paramount for the development of novel cancer therapeutics aimed at restoring apoptotic function.
Transcriptional Regulation of PUMA by p53
Following cellular stresses such as DNA damage, the p53 protein is stabilized and activated, leading to its accumulation in the nucleus.[4] Activated p53 functions as a transcription factor, binding to specific DNA sequences known as p53 response elements (p53REs) in the promoter regions of its target genes.[4] The PUMA gene contains two highly conserved p53REs within its first intron, to which p53 binds with high affinity to drive robust transcriptional activation.[2][4][5]
Quantitative Analysis of p53 Binding to the PUMA Promoter
Chromatin immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR) is a standard method to quantify the in vivo binding of p53 to the PUMA promoter. Studies have consistently shown a significant enrichment of p53 at the PUMA p53REs following the induction of p53 activity.[5][6]
| Parameter | Description | Typical Result | Reference |
| p53 Enrichment at PUMA Promoter (ChIP-qPCR) | Fold enrichment of p53 binding to the PUMA promoter in response to DNA damage (e.g., 5-FU treatment) compared to untreated cells. | 45-fold increase in precipitated DNA | [6] |
| p53 Binding Affinity (Qualitative) | The p53 binding sites in the PUMA promoter are among those with the highest affinity for p53 following genotoxic stress. | High Affinity | [2] |
The Molecular Mechanism of PUMA-Induced Apoptosis
PUMA belongs to the BH3-only subclass of the Bcl-2 family of proteins, which act as sentinels of cellular stress and initiators of the intrinsic (mitochondrial) pathway of apoptosis.[2] The primary mechanism of PUMA-induced apoptosis involves its interaction with and neutralization of anti-apoptotic Bcl-2 family members.
Interaction with Anti-Apoptotic Bcl-2 Family Proteins
PUMA is a promiscuous binder, capable of interacting with all five anti-apoptotic Bcl-2 proteins: Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[1][2] This binding occurs through the interaction of the amphipathic α-helical BH3 domain of PUMA with a hydrophobic groove on the surface of the anti-apoptotic proteins.
By sequestering the anti-apoptotic Bcl-2 proteins, PUMA liberates the pro-apoptotic effector proteins Bax and Bak.[2] This is often referred to as the "indirect activation" model of Bax/Bak activation.
Direct Activation of Bax and Bak
In addition to the indirect mechanism, there is evidence to suggest that PUMA can also directly interact with and activate Bax and Bak, although this remains a subject of ongoing research.[1] This "direct activation" model proposes that PUMA binding induces a conformational change in Bax and Bak, leading to their oligomerization and insertion into the outer mitochondrial membrane.
Quantitative Analysis of PUMA-Bcl-2 Family Interactions
The binding affinity of PUMA for anti-apoptotic Bcl-2 family members has been quantified using various biophysical techniques, such as fluorescence polarization and surface plasmon resonance. These studies have revealed that PUMA binds to its anti-apoptotic targets with high affinity, typically in the nanomolar range.
| Interacting Proteins | Dissociation Constant (Kd) | Method | Reference |
| PUMA (stabilized BH3 peptide) - Bcl-2 | 20-35 nM | Fluorescence Polarization | [1] |
| PUMA (stabilized BH3 peptide) - Bcl-xL | 20-35 nM | Fluorescence Polarization | [1] |
| PUMA (stabilized BH3 peptide) - Mcl-1 | 20-35 nM | Fluorescence Polarization | [1] |
| PUMA (stabilized BH3 peptide) - Bcl-w | 20-35 nM | Fluorescence Polarization | [1] |
| PUMA (stabilized BH3 peptide) - A1 | 20-35 nM | Fluorescence Polarization | [1] |
| Full-length PUMA - Bcl-xL | ~4-6 µM | qF³ (in live cells) | [7] |
| Full-length PUMA - Bcl-2 | ~4-6 µM | qF³ (in live cells) | [7] |
| Full-length PUMA - Bcl-w | ~4-6 µM | qF³ (in live cells) | [7] |
Note: The difference in measured affinities between stabilized peptides and full-length proteins in a cellular context may be due to various factors, including protein modifications, localization, and the presence of other interacting partners.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway of p53-mediated apoptosis via PUMA and a typical experimental workflow to investigate this process.
Caption: The p53-PUMA signaling pathway leading to apoptosis.
Caption: A typical experimental workflow for studying the p53-PUMA pathway.
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for p53 Binding to the PUMA Promoter
This protocol is adapted from established methods to assess the in vivo binding of p53 to its response elements within the PUMA gene.[4]
Materials:
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine (B1666218) (125 mM final concentration)
-
Cell lysis buffer (e.g., PIPES, IGEPAL CA-630, protease inhibitors)
-
Nuclear lysis buffer (e.g., SDS, EDTA, Tris-HCl, protease inhibitors)
-
Sonicator
-
ChIP-validated anti-p53 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Primers for qPCR targeting the p53RE in the PUMA promoter and a negative control region.
Procedure:
-
Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine for 5 minutes.
-
Cell Lysis: Harvest and lyse cells to release nuclei.
-
Chromatin Shearing: Isolate nuclei and sonicate to shear chromatin to an average fragment size of 200-600 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin with an anti-p53 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes and reverse the cross-links by heating in the presence of proteinase K.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the PUMA p53RE and a negative control region. Calculate the fold enrichment of p53 binding relative to an input control and the negative control region.
Co-Immunoprecipitation (Co-IP) for PUMA and Bcl-2 Family Protein Interaction
This protocol outlines the steps to determine the interaction between PUMA and anti-apoptotic Bcl-2 proteins.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., containing CHAPS or Triton X-100, and protease inhibitors)
-
Antibody against PUMA or the specific Bcl-2 family member of interest
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE loading buffer
-
Antibodies for Western blotting (anti-PUMA and anti-Bcl-2 family member)
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., PUMA) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the "prey" protein (e.g., Bcl-xL) and the "bait" protein to confirm a successful immunoprecipitation.
Detection of Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. PI is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.
Procedure:
-
Induce apoptosis in cell culture.
-
Harvest cells and wash with cold 1X PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label can be detected by fluorescence microscopy or flow cytometry.
Procedure:
-
Fix and permeabilize cells or tissue sections.
-
Incubate with a reaction mixture containing TdT and fluorescently labeled dUTP.
-
Wash to remove unincorporated nucleotides.
-
Visualize the labeled nuclei using fluorescence microscopy or quantify by flow cytometry.
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
Principle: A specific peptide substrate for caspase-3 is conjugated to a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.
Procedure:
-
Prepare cell lysates from treated and control cells.
-
Incubate the lysates with the caspase-3 substrate.
-
Measure the absorbance or fluorescence of the released reporter molecule using a plate reader.
-
Calculate the fold increase in caspase-3 activity in treated samples compared to controls.
Role in Cancer and Therapeutic Implications
The frequent inactivation of the p53 pathway in cancer often leads to a failure to induce PUMA-mediated apoptosis in response to chemotherapy and radiation.[3] This contributes significantly to therapeutic resistance. Strategies to restore the p53-PUMA axis are therefore of great interest in oncology. These include:
-
Gene therapy: Introducing wild-type p53 into tumor cells.
-
Small molecule activators: Compounds that can reactivate mutant p53 or stabilize wild-type p53 (e.g., MDM2 inhibitors).
-
BH3 mimetics: Drugs that mimic the action of BH3-only proteins like PUMA by binding to and inhibiting anti-apoptotic Bcl-2 proteins.
Conclusion
PUMA is an indispensable component of the p53-mediated apoptotic pathway. Its transcriptional induction by p53 and subsequent neutralization of anti-apoptotic Bcl-2 proteins are critical steps in the commitment of a cell to apoptosis. A thorough understanding of the molecular mechanisms governing the p53-PUMA axis, facilitated by the experimental approaches detailed in this guide, is essential for the continued development of effective cancer therapies that target this fundamental tumor suppressor network.
References
- 1. Multimodal Interaction with BCL-2 Family Proteins Underlies the Pro-Apoptotic Activity of PUMA BH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The nuclear function of p53 is required for PUMA-mediated apoptosis induced by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene-specific repression of the p53 target gene PUMA via intragenic CTCF–Cohesin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes | eLife [elifesciences.org]
PUMA BH3 Domain: Sequence Analysis, Conservation, and Therapeutic Implications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The p53 Upregulated Modulator of Apoptosis (PUMA), also known as Bcl-2 Binding Component 3 (BBC3), is a potent pro-apoptotic protein belonging to the Bcl-2 homology 3 (BH3)-only subgroup.[1][2] As a critical mediator of apoptosis induced by a wide array of cellular stresses, PUMA plays a pivotal role in both p53-dependent and -independent cell death pathways.[3][4] Its function is principally executed through its single BH3 domain, which engages with anti-apoptotic Bcl-2 family members, thereby liberating the effector proteins BAX and BAK to initiate mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[4][5] This guide provides a comprehensive technical overview of the PUMA BH3 domain, covering its sequence, conservation, mechanism of action, and the quantitative biophysical parameters of its interactions. Furthermore, it details key experimental protocols for its study and discusses its significance as a target for therapeutic intervention in diseases such as cancer.
Introduction to PUMA
The regulation of apoptosis is a tightly controlled process governed by the intricate interplay between members of the B-cell lymphoma 2 (Bcl-2) protein family.[6] This family is broadly divided into three factions: the anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), the pro-apoptotic effector proteins (BAX, BAK), and the pro-apoptotic BH3-only proteins.[2][7] The BH3-only proteins, including PUMA, BID, BIM, BAD, and NOXA, function as upstream sentinels of cellular stress.[7][8] Upon activation, they either sequester anti-apoptotic proteins (acting as "sensitizers") or directly activate the effector proteins (acting as "activators"), tipping the cellular balance towards apoptosis.[7]
PUMA was independently identified as a direct transcriptional target of the p53 tumor suppressor, establishing it as a crucial effector of p53-mediated apoptosis following genotoxic stress.[9] Its expression, however, can also be induced by p53-independent stimuli, highlighting its broad role in cellular surveillance.[3][7] The pro-apoptotic potency of PUMA is attributed to its ability to bind with high affinity to all known anti-apoptotic Bcl-2 family members, making it a powerful and versatile inducer of cell death.[5][7]
PUMA Protein Structure and Functional Domains
The human PUMA protein is encoded by the BBC3 gene located on chromosome 19q13.3.[10] The protein itself is characterized as an intrinsically disordered protein.[11] Its apoptotic function is dependent on two key functional regions:
-
The BH3 Domain : This single, short helical domain is essential for PUMA's interaction with other Bcl-2 family proteins and is indispensable for its pro-apoptotic activity.[9][10] Structural studies show that the isolated PUMA protein is disordered, but its BH3 domain folds into an amphipathic α-helix upon binding to the hydrophobic groove of its anti-apoptotic partners.[11][12]
-
C-terminal Hydrophobic Domain : This region acts as a mitochondrial localization signal, tethering PUMA to the mitochondria where the core apoptotic machinery resides.[9][10] Both the BH3 domain and mitochondrial localization are required for PUMA to induce apoptosis efficiently.[9][10] Recent evidence also suggests a C-terminal sequence (CTS), distinct from the BH3 domain, contributes to high-affinity binding to anti-apoptotic proteins, creating a "double-bolt lock" mechanism similar to that of the BIM protein.[13]
This compound Domain: Sequence Analysis and Conservation
The BH3 domain of PUMA is the cornerstone of its function. Its sequence contains a conserved pattern of hydrophobic residues that are critical for insertion into the binding groove of anti-apoptotic proteins.
An alignment of the human this compound domain with other representative BH3-only proteins reveals key conserved residues, particularly a leucine (B10760876) residue and a glycine-aspartic acid pair, that are crucial for this interaction.
| Protein | BH3 Domain Sequence |
| Human PUMA | ...EQWAREIGAQLRRMADDLNAQYERR... |
| Human BIM | ...LQWAREIGAQLRRMADDLNAQYERR... |
| Human BID | ...RHQAREIGAQLRRMADDLNAQYERR... |
| Human BAD | ...NLWAAQRYGRELRRMSDEFVDSFKK... |
| Human NOXA | ...AELERRLRTRIGAELRRMADDFASQ... |
Table 1: Sequence alignment of the BH3 domains from several human BH3-only proteins. The core conserved hydrophobic residues are often found within the LxxxGD motif (though variations exist).
The PUMA protein is highly conserved among vertebrate species, indicating its fundamental role in apoptosis is evolutionarily maintained.[3][14] This conservation is particularly strong within the BH3 domain, underscoring its functional importance.
Mechanism of Action: PUMA-Mediated Apoptosis
PUMA-induced apoptosis is initiated by a variety of stress signals, which converge on the transcriptional upregulation of the PUMA gene. Once expressed, the PUMA protein translocates to the mitochondria to engage the core apoptotic machinery.[9]
The central mechanism involves PUMA binding to anti-apoptotic proteins like Bcl-xL, Bcl-2, and Mcl-1.[5] This interaction neutralizes their protective function, liberating BAX and BAK.[4] A subject of ongoing research is whether PUMA acts solely as a "sensitizer" by sequestering anti-apoptotic proteins, or if it can also act as a "direct activator" by binding directly to BAX or BAK to promote their oligomerization.[7][15] Several studies provide evidence that PUMA can directly bind and activate BAK, suggesting it may function as both a sensitizer (B1316253) and a direct activator.[15][16]
Quantitative Analysis of this compound Domain Interactions
The efficacy of PUMA is rooted in the biophysical properties of its BH3 domain's interactions. Various techniques, including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), have been used to quantify the binding affinities (expressed as the dissociation constant, KD) between the this compound peptide and anti-apoptotic proteins.
| Interacting Partner | This compound Binding Affinity (KD) | Technique | Reference |
| Bak | 26 ± 5 nM | SPR (in 1% CHAPS) | [16] |
| Bak | 290 ± 130 nM | SPR (no detergent) | [16] |
| Mcl-1 | Low nM range | ITC | [12] |
| Bcl-xL | ~4-6 µM | qF³ (in-cell) | [13] |
| Bcl-2 | ~4-6 µM | qF³ (in-cell) | [13] |
| Bcl-w | ~4-6 µM | qF³ (in-cell) | [13] |
Table 2: Summary of reported binding affinities for the this compound domain. Note that experimental conditions, such as the presence of detergents or whether the measurement was performed in-cell versus in vitro, can significantly impact the measured affinity.
These data highlight that PUMA binds with high affinity (nanomolar range) to its targets in purified systems, a property that is essential for its potent pro-apoptotic function.[12][16]
Experimental Protocols for BH3 Domain Analysis
Studying the function of the this compound domain often involves assessing its ability to induce apoptosis or disrupt protein-protein interactions. BH3 profiling is a powerful functional assay that measures a cell's proximity to the apoptotic threshold ("apoptotic priming") by exposing permeabilized cells to BH3 peptides.[17][18]
Protocol: Intracellular BH3 (iBH3) Profiling by Flow Cytometry
Objective: To measure mitochondrial outer membrane permeabilization (MOMP) in response to the this compound peptide by quantifying cytochrome c release.
Materials:
-
Single-cell suspension of interest
-
High-purity (>95%) this compound peptide, dissolved in DMSO
-
Mannitol Experimental Buffer (MEB): 10 mM HEPES (pH 7.5), 150 mM mannitol, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, 5 mM succinate[19]
-
Permeabilization agent: Digitonin
-
Fixation buffer: Paraformaldehyde (PFA)
-
Staining reagents: Anti-cytochrome c antibody (conjugated), DNA stain (e.g., DAPI)[19]
-
Flow cytometer
Methodology:
-
Cell Preparation: Prepare a single-cell suspension. A typical experiment requires 10,000-50,000 cells per condition.
-
Peptide Plate Preparation: In a 96-well plate, create serial dilutions of the this compound peptide in MEB. Include a DMSO-only negative control and a pan-Bcl-2 inhibitor (e.g., BIM BH3 peptide) as a positive control.
-
Permeabilization: Resuspend the cell pellet in MEB containing a titrated, mild concentration of digitonin. This permeabilizes the plasma membrane while leaving the mitochondrial outer membrane intact.
-
Peptide Exposure: Quickly add the permeabilized cell suspension to the wells of the prepared peptide plate.
-
Incubation: Incubate for 60 minutes at room temperature to allow for peptide-induced MOMP.[19]
-
Fixation & Staining: Fix the cells with PFA. Subsequently, perform intracellular staining with a fluorescently-labeled anti-cytochrome c antibody and a DNA stain.
-
Flow Cytometry Analysis: Acquire samples on a flow cytometer. Gate on single, permeabilized cells (e.g., DAPI-positive) and quantify the percentage of cells that have lost cytochrome c staining (cytochrome c negative), which is indicative of MOMP.
Therapeutic Implications
The central role of PUMA in mediating apoptosis makes its pathway a compelling target for cancer therapy. Many cancer cells survive by overexpressing anti-apoptotic Bcl-2 proteins, effectively sequestering any endogenously expressed PUMA and other BH3-only proteins. The development of "BH3-mimetic" drugs, which are small molecules designed to fit into the BH3-binding groove of anti-apoptotic proteins, is a direct therapeutic application of this knowledge.[1] These drugs, such as Venetoclax (an inhibitor of Bcl-2), function by mimicking the action of BH3-only proteins like PUMA, displacing them from their anti-apoptotic partners and triggering apoptosis.
Understanding the specific dependencies of a tumor on certain anti-apoptotic proteins, which can be elucidated using techniques like BH3 profiling with a panel of peptides including PUMA, is crucial for predicting sensitivity to these targeted therapies.[17]
Conclusion
The this compound domain is a master regulator of apoptosis, acting as a critical node that integrates diverse stress signals into the core cell death machinery. Its high-affinity, promiscuous binding to anti-apoptotic Bcl-2 family members makes it one of the most potent BH3-only proteins. A thorough understanding of its sequence, the biophysics of its interactions, and its signaling pathway is fundamental for basic research in cell death and for the continued development of targeted anti-cancer therapeutics. Future research focusing on the nuanced roles of PUMA as both a sensitizer and direct activator, and the interplay with its recently identified C-terminal binding site, will further refine our ability to therapeutically harness this powerful apoptotic trigger.
References
- 1. researchgate.net [researchgate.net]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 5. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. BH3-Only Proteins Noxa and Puma Are Key Regulators of Induced Apoptosis [mdpi.com]
- 8. BH3-Only Proteins Noxa and Puma Are Key Regulators of Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]
- 13. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes | eLife [elifesciences.org]
- 14. researchgate.net [researchgate.net]
- 15. Bax activation by the BH3-only protein Puma promotes cell dependence on antiapoptotic Bcl-2 family members - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the BH3-only Protein Puma as a Direct Bak Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 17. content.sph.harvard.edu [content.sph.harvard.edu]
- 18. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Technical Guide to the p53-Independent Induction of PUMA Expression
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pro-apoptotic protein PUMA (p53 Upregulated Modulator of Apoptosis), encoded by the BBC3 gene, is a critical initiator of the intrinsic, mitochondria-mediated cell death pathway. While its transcriptional activation by the tumor suppressor p53 is well-documented, a substantial body of evidence has illuminated multiple p53-independent mechanisms that regulate PUMA expression. These pathways are activated by a diverse array of cellular stresses, including growth factor deprivation, endoplasmic reticulum (ER) stress, oncogenic signaling, and cytokine exposure. Understanding these alternative induction routes is paramount for developing therapeutic strategies that aim to trigger apoptosis in p53-deficient cancer cells, which constitute a majority of human tumors. This guide provides an in-depth overview of the core signaling pathways, transcription factors, and experimental methodologies involved in the p53-independent induction of PUMA.
Core Signaling Pathways Regulating PUMA Expression
PUMA expression is tightly controlled at the transcriptional level. In the absence of functional p53, several other transcription factors are recruited to the PUMA promoter in response to specific cellular stresses.
The PI3K/Akt/FOXO3a Axis in Response to Growth Factor Deprivation
One of the best-characterized p53-independent mechanisms for PUMA induction is triggered by the withdrawal of cytokines or growth factors.[1][2] This process is principally mediated by the Forkhead Box O3a (FOXO3a) transcription factor.[1][3][4][5]
In the presence of growth factors, the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is active. Akt phosphorylates FOXO3a, leading to its sequestration in the cytoplasm and preventing its nuclear translocation and transcriptional activity.[1][6] Upon growth factor or cytokine deprivation, the PI3K/Akt pathway is inactivated, allowing dephosphorylated FOXO3a to enter the nucleus, bind to specific response elements within the first intron of the PUMA gene, and drive its transcription.[1][6] This signaling cascade is crucial for initiating apoptosis in lymphoid cells and in response to certain kinase inhibitors like UCN-01.[1][6]
The Endoplasmic Reticulum (ER) Stress Response
ER stress, caused by the accumulation of unfolded or misfolded proteins, is a potent p53-independent trigger for PUMA induction.[7][8] This response is primarily mediated by the transcription factor C/EBP homologous protein (CHOP).[8][9]
Upon ER stress, the unfolded protein response (UPR) activates several signaling branches. One key pathway involves the activation of transcription factor ATF4, which in turn induces the expression of CHOP.[8] CHOP then directly binds to the PUMA promoter to activate its transcription.[8] In some cellular contexts, such as hepatocyte lipoapoptosis induced by saturated fatty acids, CHOP cooperates with the AP-1 transcription factor c-Jun to maximally induce PUMA expression.[10][11][12] This CHOP:c-Jun complex binds to an AP-1 consensus sequence within the PUMA promoter region.[10] CHOP may also cooperate with FOXO3a in neuronal cells to regulate PUMA expression under ER stress.[9]
Regulation by p73 and Sp1
The p53 family member p73, particularly the transactivating isoform (TAp73), can induce PUMA expression in a p53-independent manner.[7][13][14] TAp73 recognizes and binds to the same p53-responsive elements located in the PUMA promoter to drive its transcription.[13][15] This mechanism has been observed in cortical neurons treated with sodium arsenite and in cancer cells following serum starvation.[13][15]
Furthermore, the general transcription factor Sp1 has been shown to cooperate with p73 to enhance PUMA transcription.[15] Following serum starvation in p53-deficient cancer cells, the binding of both Sp1 and p73 to the PUMA promoter increases, leading to a robust induction of PUMA and subsequent apoptosis.[15] Conversely, the dominant-negative isoform ΔNp73 can inhibit TAp73-mediated PUMA induction.[13][16]
Oncogenic Stress and E2F1-Mediated Induction
Deregulated oncogenic signaling, often resulting from defects in the Retinoblastoma (RB) pathway, can lead to the activation of the E2F1 transcription factor. E2F1 is a potent inducer of apoptosis and directly activates PUMA transcription in a p53-independent manner.[7][17] E2F1 binds to several putative binding sites within the human PUMA promoter, leading to increased PUMA mRNA and protein levels.[18][19] This E2F1-PUMA axis is a critical component of the apoptotic response to unchecked proliferation signals and contributes to the sensitivity of some cancer cells to chemotherapy.[17][18]
Quantitative Data on p53-Independent PUMA Induction
The following table summarizes key quantitative findings from various studies, demonstrating the extent of PUMA induction under different p53-independent conditions.
| Stimulus / Condition | Cell Type / Model | Target | Fold Induction / Activity | Citation |
| Sodium Arsenite (NaAsO₂) | p53 knockout cortical neurons | Puma mRNA | 3.7 ± 1.3 | [13] |
| Adenoviral E2F-1 Infection (8h) | SK-MEL-2 melanoma cells | PUMA mRNA | ~2.6 | [18] |
| Adenoviral E2F-1 Infection (12h) | SK-MEL-2 melanoma cells | PUMA mRNA | ~5.0 | [18] |
| Adenoviral E2F-1 Infection (16h) | SK-MEL-2 melanoma cells | PUMA mRNA | ~10.0 | [18] |
| E2F-1 Overexpression | SK-MEL-2 melanoma cells | PUMA Promoter Activity | ~9.3 | [18] |
| Adenoviral E2F-1 Infection | HCT116 PUMA+/+ cells | PUMA Promoter Activity | ~2.2 | [18] |
Experimental Protocols
The investigation of p53-independent PUMA induction relies on a core set of molecular biology techniques to measure changes in gene expression and protein levels, and to confirm the direct interaction of transcription factors with the PUMA gene.
General Experimental Workflow
A typical experiment to assess p53-independent PUMA induction involves cell treatment, sample collection, and downstream analysis of mRNA, protein, and transcription factor binding.
References
- 1. FOXO3a-dependent regulation of Puma in response to cytokine/growth factor withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 3. scite.ai [scite.ai]
- 4. FOXO3a-dependent regulation of Puma in response to cytokine/growth factor withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. PUMA induction by FoxO3a mediates the anticancer activities of the broad-range kinase inhibitor UCN-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuronal apoptosis induced by endoplasmic reticulum stress is regulated by ATF4-CHOP-mediated induction of the Bcl-2 homology 3-only member PUMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CHOP Potentially Co-Operates with FOXO3a in Neuronal Cells to Regulate PUMA and BIM Expression in Response to ER Stress | PLOS One [journals.plos.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Implication of TAp73 in the p53-independent pathway of Puma induction and Puma-dependent apoptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p73 Induces apoptosis via PUMA transactivation and Bax mitochondrial translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sp1 and p73 activate PUMA following serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Up-regulation of Bcl-2 homology 3 (BH3)-only proteins by E2F1 mediates apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. E2F-1 induces melanoma cell apoptosis via PUMA up-regulation and Bax translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Subcellular Localization of PUMA Protein During Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p53-upregulated modulator of apoptosis (PUMA), a BH3-only member of the Bcl-2 family, is a potent initiator of the intrinsic apoptotic pathway. Its pro-apoptotic function is critically dependent on its subcellular localization, primarily its translocation from the cytosol to the mitochondria and, in some contexts, the endoplasmic reticulum. This guide provides an in-depth overview of the mechanisms governing PUMA's subcellular distribution during apoptosis, its interactions at various organelles, and detailed protocols for studying these processes.
Introduction: PUMA's Role in Apoptosis
PUMA (also known as Bcl-2-binding component 3, BBC3) is a crucial mediator of apoptosis induced by a wide array of stimuli, including DNA damage, growth factor withdrawal, and endoplasmic reticulum (ER) stress.[1][2] Its expression is transcriptionally regulated by factors such as p53, FOXO3a, and CHOP.[2][3] Unlike many other BH3-only proteins, PUMA's activity is primarily controlled at the level of expression and subcellular localization rather than by post-translational modifications.[1][4] Upon induction, PUMA triggers the mitochondrial pathway of apoptosis by neutralizing anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), thereby liberating the effector proteins Bax and Bak to induce mitochondrial outer membrane permeabilization (MOMP).[1][4]
Subcellular Localization of PUMA
The spatial distribution of PUMA within the cell is a key determinant of its apoptotic activity. In healthy, non-apoptotic cells, PUMA levels are generally low. However, in some cell types, such as activated B lymphocytes and Burkitt's lymphoma cells, PUMA can be highly expressed but sequestered in the cytosol, rendering it inactive.[3][5]
Cytosolic Sequestration in Healthy Cells
In certain cellular contexts, even when PUMA is upregulated, it can be held in a latent state within the cytosol.[3][6] This sequestration prevents its interaction with Bcl-2 family members at the mitochondria and ER, thus inhibiting apoptosis.[3] Subcellular fractionation studies have confirmed that in these non-apoptotic cells, PUMA is concentrated in the cytoplasmic fraction, with almost no presence in the heavy membrane fraction containing mitochondria.[3][7]
Translocation During Apoptosis
Upon receiving an apoptotic stimulus, PUMA translocates to intracellular membranes, primarily the mitochondria and the endoplasmic reticulum.[3][8]
-
Mitochondria: The primary site of PUMA's pro-apoptotic action is the outer mitochondrial membrane.[1][9] Here, it interacts with and inhibits all known anti-apoptotic Bcl-2 proteins.[1][10] This translocation is a critical step for initiating MOMP, leading to the release of cytochrome c and other pro-apoptotic factors.[3][9] The C-terminal domain of PUMA, which contains a hydrophobic region, is necessary for its efficient localization to the mitochondria.[3][9]
-
Endoplasmic Reticulum (ER): PUMA has also been shown to localize to the ER, particularly in response to ER stress.[11][12] ER stress, induced by agents like tunicamycin (B1663573) or thapsigargin, leads to the transcriptional upregulation of PUMA.[2][11][13] At the ER, PUMA can contribute to apoptosis, potentially by influencing calcium homeostasis and interacting with ER-localized Bcl-2 family members.[11][14] Some studies suggest that exogenously expressed PUMA primarily localizes to the ER.[12]
The translocation of PUMA to the mitochondria is a caspase-independent process but can be dependent on the p38 MAPK signaling pathway.[3][5][15] Inhibition of p38 has been shown to prevent PUMA's mitochondrial translocation in response to certain stimuli.[3][15]
Molecular Interactions and Mechanisms of Action
At the mitochondrial and ER membranes, PUMA's BH3 domain is essential for its interaction with other Bcl-2 family members.[3][9]
-
Neutralizing Anti-Apoptotic Proteins: PUMA binds with high affinity to all anti-apoptotic Bcl-2 proteins, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[1][4] This binding neutralizes their protective function, freeing Bax and Bak to oligomerize and form pores in the mitochondrial outer membrane.[4]
-
Direct Activation of Bax: Some evidence suggests that PUMA can also directly interact with and activate Bax, promoting its translocation to the mitochondria.[8][16]
-
Releasing Cytoplasmic p53: In response to genotoxic stress, PUMA can displace cytoplasmic p53 from its complex with Bcl-xL.[17][18][19] This liberated p53 is then free to directly activate Bax at the mitochondria, coupling the nuclear (transcriptional) and cytoplasmic pro-apoptotic functions of p53.[17][18]
Quantitative Data on PUMA Subcellular Distribution
While precise quantitative data is highly dependent on the cell type, apoptotic stimulus, and experimental methodology, subcellular fractionation and subsequent Western blotting provide semi-quantitative insights into PUMA's distribution.
| Cell Type/Condition | Apoptotic Stimulus | PUMA Localization (Predominant) | Reference |
| Activated Human B Lymphocytes | Mitogenic Activation (SAC) | Cytosolic | [3] |
| Burkitt's Lymphoma (BL41) | Healthy/Resting | Cytosolic | [3][5] |
| Burkitt's Lymphoma (BL41) | Anisomycin | Mitochondrial | [3][20] |
| HeLa Cells | UV Irradiation | Mitochondrial | [3] |
| Colorectal Cancer Cells | Exogenous Expression | Mitochondrial | [9] |
| Neonatal Cardiomyocytes | Thapsigargin/Tunicamycin (ER Stress) | Upregulated, Implied Mitochondrial/ER | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
// Connections {DNA_Damage, ER_Stress, Cytokine_Dep} -> {p53, FOXO3a, CHOP} [style=invis]; DNA_Damage -> p53; ER_Stress -> CHOP; Cytokine_Dep -> FOXO3a; {p53, FOXO3a, CHOP} -> PUMA_exp; PUMA_exp -> PUMA_cyto; PUMA_cyto -> PUMA_mito [label="Translocation\n(p38 MAPK)"]; PUMA_mito -> Anti_Apoptotic [label="Inhibits", arrowhead=tee]; Anti_Apoptotic -> Bax_Bak [label="Inhibits", arrowhead=tee]; PUMA_mito -> Bax_Bak [label="Activates", style=dashed]; Bax_Bak -> MOMP; MOMP -> Apoptosis; } PUMA-mediated apoptotic signaling pathway.
Experimental Workflows
// Relationships PUMA -> Bcl2 [arrowhead=tee, label="Inhibits"]; PUMA -> BclxL [arrowhead=tee, label="Inhibits"]; PUMA -> Mcl1 [arrowhead=tee, label="Inhibits"];
BclxL -> p53 [arrowhead=tee, label="Sequesters"]; PUMA -> BclxL [label="Displaces p53", style=dashed, dir=both, color="#EA4335"];
Bcl2 -> Bax [arrowhead=tee, label="Inhibits"]; BclxL -> Bak [arrowhead=tee, label="Inhibits"];
PUMA -> Bax [label="Directly\nActivates", style=dashed, color="#34A853"]; p53 -> Bax [label="Directly\nActivates", style=dashed, color="#34A853"];
Bax -> MOMP; Bak -> MOMP; } PUMA protein interactions at the mitochondrion.
Detailed Experimental Protocols
Protocol: Immunofluorescence Staining for PUMA Localization
This protocol provides a general framework for visualizing PUMA's subcellular localization. Optimization of antibody concentrations and incubation times is recommended.
-
Cell Culture and Treatment:
-
Fixation and Permeabilization:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorochrome-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Secondary Antibody Example: Goat anti-Rabbit IgG (Alexa Fluor 488, green) and Goat anti-Mouse IgG (Alexa Fluor 594, red).
-
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Incubate with DAPI (1 µg/ml) for 5 minutes to stain nuclei, then wash once with PBS.
-
Mount coverslips on glass slides using an anti-fade mounting medium.
-
Image using a confocal microscope. Analyze colocalization between PUMA and organelle markers.
-
Protocol: Subcellular Fractionation and Western Blotting
This protocol is adapted from methods used to separate cytosolic and heavy membrane (mitochondrial) fractions.[3][7][21]
-
Cell Harvesting and Lysis:
-
Harvest ~10-20 million treated and untreated cells. Wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold Fractionation Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, with freshly added protease and phosphatase inhibitors).
-
Incubate on ice for 15 minutes.
-
Lyse cells using a Dounce homogenizer (20-30 strokes with a tight-fitting pestle) or by passing through a 25-gauge needle 10-15 times.[21] Check lysis under a microscope.
-
-
Differential Centrifugation:
-
Transfer lysate to a microcentrifuge tube. Centrifuge at 720 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[21]
-
Carefully transfer the supernatant to a new tube. This is the post-nuclear supernatant.
-
Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C.
-
The resulting supernatant is the Cytosolic Fraction (S) .
-
The pellet is the Heavy Membrane/Mitochondrial Fraction (P) .
-
-
Sample Preparation and Western Blotting:
-
Wash the mitochondrial pellet once with fractionation buffer and re-centrifuge.
-
Resuspend the pellet in an appropriate volume of RIPA buffer. Measure protein concentration of both S and P fractions using a BCA assay.
-
Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-PAGE gel.
-
Perform standard Western blotting procedures.
-
Probe membranes with antibodies against:
-
Conclusion and Implications for Drug Development
The subcellular localization of PUMA is a tightly regulated process that is fundamental to its role as a gatekeeper of apoptosis. Understanding the mechanisms that control its sequestration in the cytosol versus its translocation to the mitochondria and ER is critical. For drug development professionals, targeting the pathways that govern PUMA's localization, such as the p38 MAPK pathway, could offer novel strategies to sensitize cancer cells to apoptosis. Furthermore, developing agents that can mimic PUMA's action at the mitochondria or disrupt its cytosolic sequestration represents a promising therapeutic avenue for cancers that have developed resistance to conventional therapies.
References
- 1. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Apoptosis Induced by Endoplasmic Reticulum Stress Is Regulated by ATF4–CHOP-Mediated Induction of the Bcl-2 Homology 3-Only Member PUMA | Journal of Neuroscience [jneurosci.org]
- 3. Subcellular localization of PUMA regulates its pro-apoptotic activity in Burkitt's lymphoma B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 5. Subcellular localization of PUMA regulates its pro-apoptotic activity in Burkitt's lymphoma B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. PUMA Promotes Bax Translocation by Both Directly Interacting with Bax and by Competitive Binding to Bcl-XL during UV-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. PUMA is critical for neonatal cardiomyocyte apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes | eLife [elifesciences.org]
- 13. Neuronal apoptosis induced by endoplasmic reticulum stress is regulated by ATF4-CHOP-mediated induction of the Bcl-2 homology 3-only member PUMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential contribution of Puma and Noxa in dual regulation of p53‐mediated apoptotic pathways | The EMBO Journal [link.springer.com]
- 15. researchgate.net [researchgate.net]
- 16. Multimodal Interaction with BCL-2 Family Proteins Underlies the Pro-Apoptotic Activity of PUMA BH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PUMA Couples the Nuclear and Cytoplasmic Proapoptotic Function of p53 - ProQuest [proquest.com]
- 18. PUMA couples the nuclear and cytoplasmic proapoptotic function of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncotarget.com [oncotarget.com]
- 21. Subcellular fractionation protocol [abcam.com]
A Technical Guide to the Role of PUMA in Developmental Biology and Tissue Homeostasis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
PUMA (p53 Upregulated Modulator of Apoptosis), also known as Bcl-2 Binding Component 3 (BBC3), is a potent pro-apoptotic protein belonging to the BH3-only subclass of the Bcl-2 family.[1][2] Its primary function is to initiate the intrinsic, or mitochondrial, pathway of apoptosis in response to a wide array of cellular stresses. PUMA's activity is almost exclusively regulated at the level of transcription, making it a direct sensor of cellular damage and stress signals.[1] While not essential for overall embryonic development, PUMA plays critical, context-specific roles in sculpting developing tissues and is a central regulator of cellular turnover and damage response in adult tissue homeostasis. This guide provides an in-depth review of the molecular mechanisms governing PUMA, its roles in development and homeostasis, and key experimental methodologies for its study.
Core Signaling Pathways of PUMA
PUMA acts as a sentinel for cellular stress, transducing death signals to the mitochondria. Its induction leads to the neutralization of anti-apoptotic Bcl-2 family proteins, unleashing the executioner proteins BAX and BAK to trigger cell death.
Mechanism of PUMA-Induced Apoptosis
Upon transcriptional upregulation, the PUMA protein translocates to the mitochondria. There, its single Bcl-2 Homology 3 (BH3) domain binds with high affinity to a hydrophobic groove on anti-apoptotic proteins like BCL-2, BCL-XL, MCL-1, BCL-W, and A1.[1] This interaction serves to displace and activate the pro-apoptotic effector proteins BAX and BAK.[1] Activated BAX and BAK then oligomerize, forming pores in the outer mitochondrial membrane, an event known as Mitochondrial Outer Membrane Permeabilization (MOMP).[3][4] This permeabilization leads to the release of intermembrane space proteins, including cytochrome c and SMAC/Diablo, into the cytoplasm, which in turn activates the caspase cascade, culminating in apoptosis.[1][5]
Caption: PUMA's core mechanism involves neutralizing anti-apoptotic proteins to activate BAX/BAK.
Transcriptional Regulation of PUMA
PUMA expression is tightly controlled by a cohort of transcription factors that respond to specific cellular stresses.
-
p53-Dependent Pathway: In response to genotoxic stress, such as DNA damage from γ-irradiation or chemotherapeutic agents, the tumor suppressor p53 is activated.[1][6] Activated p53 binds directly to two consensus binding sites in the PUMA promoter, driving robust transcription.[7] This p53-PUMA axis is a cornerstone of tumor suppression, responsible for eliminating cells with potentially dangerous mutations.[1][8]
-
p53-Independent Pathways: PUMA can be induced independently of p53 by various signals, highlighting its broad role as a stress sensor.[1]
-
FOXO3a: The forkhead box O3 (FOXO3a) transcription factor induces PUMA in response to the withdrawal of growth factors or cytokines.[1][7]
-
NF-κB: The pro-inflammatory transcription factor NF-κB can directly activate PUMA transcription in response to cytokines like TNF-α, playing a key role in inflammation-associated apoptosis.[9][10]
-
ER Stress: During endoplasmic reticulum (ER) stress, transcription factors such as C/EBP homologous protein (CHOP) and E2F1 drive PUMA expression.[1]
-
p73: The p53 homologue p73 can also bind to the p53-responsive elements in the PUMA promoter to induce its expression.[1][7]
-
Caption: PUMA is transcriptionally activated by both p53-dependent and -independent pathways.
Role of PUMA in Developmental Biology
While mice lacking PUMA are viable and develop without gross abnormalities, indicating PUMA is not essential for overall mammalian development, it has a crucial role in regulating cell numbers in specific developmental contexts.[11]
Regulation of Germ Cell Endowment
The most well-documented developmental role for PUMA is in the regulation of germ cell numbers during oogenesis. During fetal ovarian development, a significant number of germ cells are eliminated via apoptosis. Studies using PUMA-knockout mice have shown that PUMA is a critical mediator of this cell death.[12] Its absence leads to a significant increase in the number of surviving germ cells, which ultimately results in a larger pool of primordial follicles, the fundamental reproductive units of the ovary.[12]
| Parameter | Wild-Type (WT) Mice | PUMA-Knockout (Puma-/-) Mice | Fold Change | Reference |
| Primordial Follicle Count (Postnatal Day 10) | Normalized to 1.0 | ~1.9 | 1.9x Increase | [12] |
Role of PUMA in Tissue Homeostasis
In adult organisms, tissue homeostasis is maintained by a delicate balance between cell proliferation, differentiation, and apoptosis. PUMA is a key player in this process, primarily by eliminating damaged, superfluous, or potentially cancerous cells.
Hematopoietic System
The hematopoietic system is highly sensitive to stress, such as radiation and chemotherapy. PUMA is a primary mediator of apoptosis in hematopoietic stem and progenitor cells (HSPCs) following DNA damage.[13]
-
Response to Damage: PUMA-deficient mice show remarkable resistance to high-dose γ-irradiation, with their HSPCs being protected from apoptosis, enabling long-term survival.[13]
-
Stem Cell Survival: The survival of HSPCs during stress is governed by a balance between pro-apoptotic PUMA and the anti-apoptotic protein MCL-1.[14][15] A reduction in MCL-1 levels makes stem cells highly vulnerable to PUMA-mediated death, compromising hematopoietic recovery.[14][15]
| Condition | Observation in PUMA-Knockout vs. WT Mice | Key Takeaway | References |
| High-Dose γ-Irradiation | Profoundly increased survival of mice and protection of hematopoietic stem cells. | PUMA is essential for radiation-induced apoptosis of HSPCs. | [13] |
| Hematopoietic Stress (Transplantation/Myeloablation) | Absence of PUMA rescues the deleterious effects of MCL-1 deficiency. | The PUMA/MCL-1 balance is critical for HSPC survival and recovery. | [14][15] |
Intestinal Epithelium
The intestinal epithelium undergoes rapid self-renewal, a process that relies on apoptosis to remove aged cells at the villus tip. PUMA plays a dual role in this tissue, contributing to both normal homeostasis and pathology.
-
Tumor Suppression: PUMA is induced by the carcinogen azoxymethane (B1215336) (AOM) in a p53-dependent manner, leading to the apoptotic removal of cells with DNA damage in the colonic crypts, where stem cells reside.[8] PUMA deficiency significantly increases the formation of pre-neoplastic lesions and tumors in mouse models of colon cancer.[8]
-
Pathology in Colitis: In inflammatory bowel diseases like ulcerative colitis, chronic inflammation triggers high levels of PUMA expression in intestinal epithelial cells (IECs).[9][10] This induction is often mediated by TNF-α and NF-κB, and it leads to excessive IEC apoptosis, compromised barrier function, and exacerbation of the disease.[9][10][16]
| Mouse Model | Observation in PUMA-Knockout vs. WT Mice | Fold Change | References |
| AOM/DSS Colon Cancer Model | Increased tumor incidence. | 1.5x | [8] |
| Increased aberrant crypt foci (ACF) formation. | ~4.0x | [8] | |
| DSS/TNBS Colitis Models | Significantly relieved colitis and inhibited IEC apoptosis. | N/A | [9][10] |
Key Experimental Protocols
Studying PUMA involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
TUNEL Assay for Apoptosis in Intestinal Tissue
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Methodology:
-
Tissue Preparation: Fix paraffin-embedded intestinal tissue sections (5 µm) on slides. Deparaffinize by incubating in xylene (2x 5 min) and rehydrate through a graded ethanol (B145695) series (100%, 95%, 70%, 50%; 3 min each) to distilled water.
-
Permeabilization: Incubate slides in Proteinase K solution (20 µg/mL in PBS) for 15 minutes at room temperature to allow antibody access. Wash 2x with PBS.
-
Labeling: Use a commercial in situ apoptosis detection kit (e.g., ApopTag®). Briefly, add Equilibration Buffer to the tissue section for 1 minute.
-
Incubate the sections with the TdT (Terminal deoxynucleotidyl transferase) enzyme solution, which contains fluorescein-labeled dUTP, in a humidified chamber at 37°C for 1 hour.
-
Stopping the Reaction: Wash the slides in Stop/Wash Buffer for 10 minutes at room temperature. Wash 3x with PBS.
-
Detection: Apply anti-fluorescein antibody conjugated to a peroxidase reporter. Incubate for 30 minutes in a humidified chamber. Wash 3x with PBS.
-
Visualization: Add DAB (3,3'-diaminobenzidine) substrate. Monitor the color development (brown precipitate) under a microscope. Stop the reaction by immersing in distilled water.
-
Counterstaining & Mounting: Counterstain nuclei with methyl green or hematoxylin. Dehydrate through a graded ethanol series, clear with xylene, and mount with a permanent mounting medium.
-
Analysis: Count the number of TUNEL-positive (brown) epithelial cells per crypt under a light microscope. The apoptotic index is calculated as (number of positive cells / total number of cells) x 100.
Chromatin Immunoprecipitation (ChIP) for p53-PUMA Interaction
ChIP is used to determine if a protein of interest (e.g., p53) binds to a specific DNA region (e.g., the PUMA promoter) in vivo.
Caption: Workflow for Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR).
Methodology:
-
Cross-linking: Treat ~1x10^7 cells (e.g., HCT116 colon cancer cells treated with a DNA-damaging agent) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 125 mM glycine.
-
Cell Lysis: Harvest cells and lyse them in a buffer containing protease inhibitors to release the nuclei.
-
Chromatin Shearing: Isolate nuclei and sonicate the chromatin to generate fragments of 200-1000 bp. Centrifuge to remove debris.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G agarose (B213101) beads. Incubate the chromatin overnight at 4°C with an antibody specific to p53 (or a negative control IgG).
-
Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2 hours to capture the immune complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard phenol-chloroform extraction or a commercial spin column kit.
-
Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR with primers designed to amplify the p53 binding site region of the human PUMA promoter. Analyze results relative to the input (non-immunoprecipitated) DNA and the IgG control.
Conclusion and Therapeutic Implications
PUMA is a central executioner of apoptosis whose expression is exquisitely sensitive to a multitude of stress signals. Its roles in developmental cell culling and the maintenance of tissue homeostasis are critical for organismal health. PUMA's function in eliminating genetically damaged cells makes it an intrinsic tumor suppressor, particularly in the hematopoietic and gastrointestinal systems.[8][13] Conversely, its over-activation in response to inflammatory or ischemic stress can drive pathology.[9][17]
This dual nature makes PUMA a compelling target for drug development.
-
Inhibition of PUMA: Small molecule inhibitors of PUMA could be valuable for protecting healthy tissues, such as the hematopoietic system and intestinal lining, from the cytotoxic effects of chemo- and radiotherapy.[2]
-
Activation of PUMA: For cancer therapy, developing strategies to selectively induce PUMA in tumor cells could overcome resistance to apoptosis, a common hallmark of cancer.[1]
A deeper understanding of the tissue-specific regulation and function of PUMA will continue to provide valuable insights and opportunities for therapeutic intervention in a range of diseases from cancer to inflammatory disorders.
References
- 1. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 3. Puma, a critical mediator of cell death — one decade on from its discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. The multifaceted role of PUMA in cell death pathways: its therapeutic potential across cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. PUMA Suppresses Intestinal Tumorigenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PUMA-mediated intestinal epithelial apoptosis contributes to ulcerative colitis in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PUMA-mediated intestinal epithelial apoptosis contributes to ulcerative colitis in humans and mice. — Early Detection Research Network [edrn.cancer.gov]
- 11. mdpi.com [mdpi.com]
- 12. PUMA regulates germ cell loss and primordial follicle endowment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Antagonism between MCL-1 and PUMA governs stem/progenitor cell survival during hematopoietic recovery from stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antagonism between MCL-1 and PUMA governs stem/progenitor cell survival during hematopoietic recovery from stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. p53 and PUMA Independently Regulate Apoptosis of Intestinal Epithelial Cells in Patients and Mice With Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p53 independent induction of PUMA mediates intestinal apoptosis in response to ischaemia–reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Guide to PUMA BH3 in Cancer and Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PUMA (p53 Upregulated Modulator of Apoptosis), a potent pro-apoptotic member of the Bcl-2 family, stands at a critical junction of cellular life and death decisions. Its activity is mediated by its single Bcl-2 Homology 3 (BH3) domain, which enables it to neutralize anti-apoptotic proteins, thereby triggering the mitochondrial pathway of apoptosis. This role places PUMA in a paradoxical position: its activation is a crucial barrier to tumorigenesis, making it a target for inactivation in cancer, while its aberrant activation contributes to the devastating neuronal loss seen in neurodegenerative diseases. This technical guide provides an in-depth exploration of the core mechanisms of PUMA BH3, its divergent roles in cancer and neurodegeneration, quantitative insights into its molecular interactions and expression, and detailed experimental protocols for its study.
PUMA: Core Mechanism of Apoptotic Induction
PUMA, encoded by the BBC3 gene, is a "BH3-only" protein, acting as a sentinel for cellular stress. Its primary function is to initiate apoptosis in response to a wide array of damage signals.
The BH3 Domain and the Indirect Activation Model
The pro-apoptotic activity of PUMA is almost exclusively dependent on its BH3 domain. This domain functions as a death signal by binding with high affinity to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[1][2] This interaction is the cornerstone of the predominant "indirect activation" or "sensitizer" model of PUMA-induced apoptosis.
In healthy cells, these anti-apoptotic proteins sequester the pro-apoptotic effector proteins BAX and BAK, preventing them from oligomerizing and forming pores in the outer mitochondrial membrane. Upon activation, PUMA binds to and neutralizes the anti-apoptotic guardians. This releases BAX and BAK, which are then free to oligomerize, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[2]
Downstream Apoptotic Cascade
MOMP is the irreversible commitment step to apoptosis. The pores formed by BAX/BAK allow the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, including:
-
Cytochrome c: Binds to Apaf-1 to form the apoptosome, which activates the initiator caspase-9.
-
SMAC/Diablo and Omi/HtrA2: Inhibit IAPs (Inhibitor of Apoptosis Proteins), thereby allowing caspase activation to proceed unchecked.
-
Apoptosis-Inducing Factor (AIF): Translocates to the nucleus to induce caspase-independent chromatin condensation and DNA fragmentation.
The activation of caspase-9 by the apoptosome initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, which dismantle the cell by cleaving critical cellular substrates.
The Direct Activation Model
An alternative, though less universally agreed-upon, model suggests that PUMA may also act as a "direct activator." Some studies suggest that in addition to neutralizing anti-apoptotic proteins, PUMA can directly bind to and induce the conformational changes in BAX and BAK required for their activation.[2][3] This dual mechanism would contribute to PUMA's status as one of the most potent BH3-only proteins.
Upstream Regulation of PUMA Expression
Unlike many other BH3-only proteins that are regulated by post-translational modifications, PUMA's activity is primarily controlled at the level of transcription.[4] This regulation is complex, involving both p53-dependent and -independent pathways.
p53-Dependent Induction
The most well-characterized pathway for PUMA induction is through the tumor suppressor p53. In response to cellular stresses like DNA damage from genotoxic agents (e.g., chemotherapy, irradiation), p53 is activated and binds directly to two p53 response elements in the PUMA promoter, driving its transcription.[5] This p53-PUMA axis is a critical component of the cellular response to DNA damage and is essential for p53-mediated apoptosis.[6]
p53-Independent Induction
PUMA can also be induced by a variety of stimuli independently of p53, which is crucial for apoptosis in cells with mutated or absent p53. Key p53-independent activators include:
-
FOXO3a: This transcription factor induces PUMA in response to the withdrawal of growth factors or cytokines.
-
ER Stress: Endoplasmic Reticulum (ER) stress, a condition implicated in neurodegenerative diseases, activates the ATF4-CHOP transcription factor cascade, which in turn drives PUMA expression.[7]
-
Other Transcription Factors: p73 (a p53 homolog), c-Myc, and E2F1 have also been shown to transcriptionally activate PUMA.[5][8]
-
Other Stimuli: Ischemia, oxidative stress, kinase inhibitors, and infections can also lead to PUMA induction through various p53-independent mechanisms.[4][9]
This compound in Cancer: A Suppressed Guardian
PUMA's potent pro-apoptotic function makes it a formidable barrier to cancer development. Consequently, its activity is frequently abrogated in tumors, allowing cancer cells to evade cell death and resist therapy.
Inactivation of the PUMA Pathway in Cancer
Cancer cells employ several strategies to disable the PUMA-mediated death signal:
-
p53 Mutation: The most common mechanism is the mutation or deletion of the TP53 gene, which occurs in over 50% of human cancers. This prevents the induction of PUMA in response to DNA-damaging cancer therapies.[1][10]
-
Overexpression of Anti-Apoptotic Proteins: Many cancers overexpress anti-apoptotic proteins like Bcl-2, Bcl-xL, or Mcl-1. This raises the apoptotic threshold, meaning that even if PUMA is expressed, it is outnumbered and effectively neutralized.[1]
-
Epigenetic Silencing: In some cancers, the PUMA promoter itself can be silenced through epigenetic mechanisms like methylation, preventing its transcription.
Therapeutic Implications: BH3 Mimetics
The reliance of many cancers on overexpressed anti-apoptotic proteins has led to the development of a class of drugs called "BH3 mimetics." These small molecules, such as Venetoclax (ABT-199), are designed to fit into the same hydrophobic groove on anti-apoptotic proteins that the this compound domain binds to.[11][12] By mimicking PUMA, these drugs can displace pro-apoptotic proteins (like BIM or activated BAX) that are being sequestered, thereby triggering apoptosis in cancer cells. Restoring PUMA expression or mimicking its function is therefore a key strategy in modern cancer therapy.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Post-translational Modifications of the p53 Protein and the Impact in Alzheimer’s Disease: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multimodal Interaction with BCL-2 Family Proteins Underlies the Pro-Apoptotic Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of PUMA-alpha by p53 in cisplatin-induced renal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The p53 Upregulated Modulator of Apoptosis (PUMA) Chemosensitizes Intrinsically Resistant Ovarian Cancer Cells to Cisplatin by Lowering the Threshold Set by Bcl-xL and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Recombinant PUMA Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p53 Upregulated Modulator of Apoptosis (PUMA), also known as Bcl-2 Binding Component 3 (BBC3), is a critical pro-apoptotic protein belonging to the BH3-only subgroup of the Bcl-2 family.[1][2] PUMA plays a pivotal role in both p53-dependent and -independent apoptosis, making it a key target in cancer research and drug development.[1][2] Its mechanism of action involves binding to and neutralizing anti-apoptotic Bcl-2 family members, thereby liberating Bax and/or Bak to initiate the mitochondrial apoptotic cascade.[2][3] The ability to produce high-quality, purified recombinant PUMA protein is essential for structural studies, drug screening, and investigating the molecular mechanisms of apoptosis.
These application notes provide detailed protocols for the expression of recombinant PUMA protein in Escherichia coli and its subsequent purification using a multi-step chromatography strategy. The methods described are based on common laboratory practices and information adapted from commercially available recombinant PUMA proteins and general protein purification literature.
PUMA Signaling Pathway
The PUMA signaling pathway is a central component of the intrinsic apoptotic process. Various stress signals, such as DNA damage or growth factor withdrawal, can lead to the transcriptional upregulation of PUMA, often through the p53 tumor suppressor protein.[1] Once expressed, PUMA translocates to the mitochondria where it binds to and inhibits anti-apoptotic Bcl-2 family proteins like Bcl-2, Bcl-xL, and Mcl-1.[2][3] This sequestration of anti-apoptotic proteins releases the pro-apoptotic effector proteins Bax and Bak, allowing them to oligomerize and form pores in the outer mitochondrial membrane.[3] This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in programmed cell death.
Quantitative Data Summary
The following table summarizes typical quantitative data for the expression and purification of recombinant PUMA protein from E. coli. These values are estimates based on general protein expression literature and may vary depending on the specific experimental conditions, expression vector, and PUMA construct used.
| Parameter | His-tagged PUMA | GST-tagged PUMA | Reference(s) |
| Expression System | E. coli BL21(DE3) | E. coli BL21(DE3) | [4][5] |
| Typical Yield (per liter of culture) | 1 - 5 mg | 1 - 10 mg | General estimate |
| Purity (after affinity chromatography) | > 90% | > 90% | [6] |
| Final Purity (after all steps) | > 95% | > 95% | [5] |
| Observed Molecular Weight (SDS-PAGE) | ~20-24 kDa | ~46 kDa (26 kDa GST + 20 kDa PUMA) | [6] |
Experimental Workflow
The overall workflow for recombinant PUMA protein expression and purification involves several key stages, from the transformation of the expression vector into a suitable E. coli host to the final polishing of the purified protein.
Experimental Protocols
Protocol 1: Expression of Recombinant PUMA in E. coli
This protocol describes the expression of N-terminally His-tagged or GST-tagged human PUMA in the E. coli BL21(DE3) strain.
Materials:
-
PUMA expression vector (e.g., pET vector for His-tag, pGEX vector for GST-tag)
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) agar (B569324) plates with appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin)
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock solution
-
Glycerol, sterile
Procedure:
-
Transformation:
-
Thaw a vial of E. coli BL21(DE3) competent cells on ice.
-
Add 1-5 µL of the PUMA expression vector plasmid to the cells and mix gently.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.
-
Add 250 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 50-100 µL of the transformed cells onto an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony from the plate into 10 mL of LB broth with the selective antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
-
Large-Scale Expression:
-
Inoculate 1 L of LB broth (with antibiotic) with the 10 mL overnight starter culture.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture for 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially improve protein solubility.
-
-
Cell Harvesting:
-
Transfer the culture to centrifuge bottles and pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
-
Protocol 2: Purification of His-tagged PUMA Protein
This protocol describes a three-step purification process for His-tagged PUMA using immobilized metal affinity chromatography (IMAC), followed by optional ion-exchange and size-exclusion chromatography for higher purity.
Materials:
-
Cell pellet from 1 L culture
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme (B549824)
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole
-
Ni-NTA agarose (B213101) resin
-
Chromatography columns
-
Dialysis tubing (10 kDa MWCO)
-
Storage Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) to prevent overheating.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography (IMAC):
-
Equilibrate a chromatography column with 5-10 mL of Ni-NTA resin with Lysis Buffer (without lysozyme and PMSF).
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged PUMA protein with 5-10 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
-
Ion-Exchange Chromatography (Optional):
-
Pool the fractions containing PUMA and dialyze against a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).
-
Load the dialyzed protein onto a pre-equilibrated anion-exchange column (e.g., Q-Sepharose) or cation-exchange column (e.g., SP-Sepharose), depending on the isoelectric point of the PUMA construct.
-
Wash the column with the low-salt buffer.
-
Elute the protein with a linear salt gradient (e.g., 50 mM to 1 M NaCl). Collect fractions and analyze by SDS-PAGE.
-
-
Size-Exclusion Chromatography (Optional):
-
Concentrate the pooled fractions from the previous step.
-
Load the concentrated protein onto a size-exclusion column (e.g., Superdex 75 or Superdex 200) pre-equilibrated with Storage Buffer.
-
Elute the protein with Storage Buffer. Collect fractions and analyze by SDS-PAGE.
-
-
Final Steps:
-
Pool the purest fractions containing monomeric PUMA.
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Aliquot the purified protein and store at -80°C.
-
Protocol 3: Purification of GST-tagged PUMA Protein
This protocol outlines the purification of GST-tagged PUMA using glutathione (B108866) affinity chromatography.
Materials:
-
Cell pellet from 1 L culture
-
Lysis Buffer: PBS pH 7.4, 1 mM PMSF, 1 mg/mL lysozyme
-
Wash Buffer: PBS pH 7.4
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 10-20 mM reduced glutathione
-
Glutathione-agarose resin
-
Chromatography columns
-
Dialysis tubing (10 kDa MWCO)
-
Storage Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol
Procedure:
-
Cell Lysis:
-
Follow the cell lysis procedure as described in Protocol 2, using the appropriate Lysis Buffer for GST-tagged proteins.
-
-
Affinity Chromatography:
-
Equilibrate a chromatography column with 5-10 mL of glutathione-agarose resin with Wash Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the GST-tagged PUMA protein with 5-10 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
-
Further Purification (Optional):
-
If higher purity is required, the eluted protein can be further purified by ion-exchange and/or size-exclusion chromatography as described in Protocol 2.
-
-
Final Steps:
-
Pool the purest fractions.
-
Dialyze against Storage Buffer to remove glutathione.
-
Determine the protein concentration, aliquot, and store at -80°C.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the successful expression and purification of recombinant PUMA protein. The choice between a His-tag and a GST-tag will depend on the specific downstream applications and the solubility characteristics of the PUMA construct. For applications requiring tag-free PUMA, a protease cleavage site can be engineered between the tag and the PUMA sequence, and an additional purification step would be required after cleavage to remove the tag and the protease. Optimization of expression conditions, such as induction temperature and IPTG concentration, may be necessary to maximize the yield of soluble protein. The multi-step purification strategy ensures a high degree of purity, making the recombinant PUMA protein suitable for a wide range of biochemical and structural studies.
References
- 1. neb.com [neb.com]
- 2. PUMA, a potent killer with or without p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jbsr.pharmainfo.in [jbsr.pharmainfo.in]
- 6. Structure of the BH3 domains from the p53-inducible BH3-only proteins Noxa and Puma in complex with Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cloning, Expression, and Purification of the PUMA BH3 Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-survival and pro-apoptotic members determining cell fate. The BH3-only proteins, a subgroup of the pro-apoptotic BCL-2 family, are critical initiators of apoptosis. Among these, the p53-upregulated modulator of apoptosis (PUMA) is a potent "killer" protein that can be induced by a variety of cellular stresses, including DNA damage. PUMA's pro-apoptotic activity is primarily mediated by its BCL-2 homology 3 (BH3) domain. This domain allows PUMA to bind with high affinity to the hydrophobic groove of anti-apoptotic BCL-2 family members (such as Bcl-xL, Bcl-2, Mcl-1, Bcl-w, and A1), neutralizing their protective function. Furthermore, PUMA can directly activate the pro-apoptotic effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.
The ability of the PUMA BH3 domain to engage multiple anti-apoptotic proteins makes it a valuable tool in cancer research and drug discovery. Recombinantly expressed and purified this compound domain can be utilized in various applications, including biochemical and structural studies of BCL-2 family interactions, high-throughput screening for small molecule inhibitors that mimic its function (BH3 mimetics), and as a tool to induce apoptosis in experimental models.
These application notes provide detailed protocols for the cloning of the human this compound domain into a bacterial expression vector, followed by its high-yield expression and purification.
Data Presentation
Binding Affinities of this compound Domain
The this compound domain is known for its promiscuous and high-affinity binding to various anti-apoptotic BCL-2 proteins. The following table summarizes the dissociation constants (Kd) or inhibition constants (Ki) reported in the literature.
| Anti-Apoptotic Protein | Binding Affinity (Kd / Ki) |
| Bcl-xL | 2 nM[1] |
| Bcl-2 | Low nanomolar |
| Bcl-w | Low nanomolar |
| Mcl-1 | Low nanomolar |
| A1/Bfl-1 | 70 nM[1] |
| Bak | 26 ± 5 nM[2] |
Note: "Low nanomolar" indicates that while high-affinity binding is established, specific Kd/Ki values can vary between studies. PUMA is consistently shown to be a potent binder of these anti-apoptotic proteins.[3]
Expected Protein Yield
The yield of recombinant this compound domain from E. coli expression can vary depending on the specific construct, expression conditions, and purification strategy. However, for small, soluble protein domains like the this compound domain, yields can be substantial.
| Expression System | Typical Yield Range (per liter of culture) |
| E. coli BL21(DE3) with pET vector | 5 - 30 mg |
Note: Optimization of expression parameters such as induction temperature, IPTG concentration, and induction time can significantly impact the final protein yield.[2]
Signaling Pathway and Experimental Workflows
Experimental Protocols
Protocol 1: Cloning of the this compound Domain into pET-28a(+)
This protocol describes the cloning of the human this compound domain (amino acids 135-161 of isoform alpha) into the pET-28a(+) expression vector, which will add an N-terminal His-tag.
1.1. Primer Design
-
Forward Primer (with NdeI site): 5'- GATATACATATGGAACAGCAGTGGGCCCGGGAA -3'
-
CATATG is the recognition site for NdeI.
-
GATATA is a 6-base pair leader sequence to ensure efficient digestion.
-
GAACAGCAGTGGGCCCGGGAA anneals to the start of the this compound domain coding sequence.
-
-
Reverse Primer (with XhoI site): 5'- CTCGAGCTCGAGTCACAGCTCATCCTCTGCCG -3'
-
CTCGAG is the recognition site for XhoI.
-
TCACAGCTCATCCTCTGCCG is the reverse complement of the end of the this compound domain coding sequence.
-
A stop codon is introduced by the vector after the XhoI site.
-
1.2. PCR Amplification
-
Set up the following 50 µL PCR reaction:
-
5x Phusion HF Buffer: 10 µL
-
10 mM dNTPs: 1 µL
-
Forward Primer (10 µM): 2.5 µL
-
Reverse Primer (10 µM): 2.5 µL
-
Human cDNA library (template): 1 µL
-
Phusion DNA Polymerase: 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 98°C for 30 seconds
-
30 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 15 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
Analyze 5 µL of the PCR product on a 1.5% agarose (B213101) gel to confirm a band of the expected size (~100 bp).
-
Purify the remaining PCR product using a PCR purification kit.
1.3. Restriction Digestion
-
Digest the purified PCR product and the pET-28a(+) vector in separate reactions:
-
Purified PCR product or pET-28a(+) vector: 1 µg
-
10x CutSmart Buffer: 5 µL
-
NdeI-HF: 1 µL
-
XhoI-HF: 1 µL
-
Nuclease-free water: to 50 µL
-
-
Incubate both reactions at 37°C for 1 hour.
-
Run the digested products on a 1% agarose gel.
-
Excise the digested insert (~81 bp) and the linearized vector (~5.3 kb) bands from the gel and purify the DNA using a gel extraction kit.
1.4. Ligation
-
Set up the following ligation reaction:
-
Digested and purified pET-28a(+): 50 ng
-
Digested and purified this compound insert: Use a 3:1 molar ratio of insert to vector.
-
10x T4 DNA Ligase Buffer: 2 µL
-
T4 DNA Ligase: 1 µL
-
Nuclease-free water: to 20 µL
-
-
Incubate at 16°C overnight or at room temperature for 1 hour.
1.5. Transformation and Verification
-
Transform 5 µL of the ligation reaction into 50 µL of competent E. coli DH5α cells.
-
Plate on LB agar (B569324) plates containing 50 µg/mL kanamycin (B1662678) and incubate at 37°C overnight.
-
Perform colony PCR on several colonies to screen for positive clones.
-
Inoculate positive colonies into liquid LB with kanamycin and grow overnight.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the sequence of the insert by Sanger sequencing.
Protocol 2: Expression of His-tagged this compound Domain in E. coli BL21(DE3)
2.1. Transformation
-
Transform the verified pET-28a(+)-PUMA-BH3 plasmid into competent E. coli BL21(DE3) cells.
-
Plate on LB agar plates containing 50 µg/mL kanamycin and incubate at 37°C overnight.
2.2. Expression
-
Inoculate a single colony into 10 mL of LB medium with 50 µg/mL kanamycin and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with 50 µg/mL kanamycin with the 10 mL overnight culture.
-
Grow the culture at 37°C with shaking (200 rpm) until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a reduced temperature, for example, 25°C for 4-6 hours or 18°C overnight, to enhance protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C.
Protocol 3: Purification of His-tagged this compound Domain
This protocol describes purification under native conditions using Ni-NTA affinity chromatography.
3.1. Cell Lysis
-
Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to lyse the cells.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant containing the soluble His-tagged this compound domain.
3.2. Ni-NTA Affinity Chromatography
-
Equilibrate a Ni-NTA column with 5 column volumes of Lysis Buffer.
-
Load the cleared lysate onto the equilibrated column.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound domain with 5 column volumes of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect 1 mL fractions.
3.3. Analysis and Storage
-
Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified this compound domain.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
-
Aliquot the purified protein and store at -80°C.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the successful cloning, expression, and purification of the human this compound domain. The resulting purified protein is a valuable reagent for studying the intricate regulation of apoptosis by the BCL-2 family of proteins and for the development of novel anti-cancer therapeutics. The provided quantitative data on binding affinities and expected yields serve as a useful benchmark for researchers entering this field.
References
- 1. Potent and specific peptide inhibitors of human pro-survival protein Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transient Transfection of PUMA Plasmid DNA in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p53 Upregulated Modulator of Apoptosis (PUMA), also known as Bcl-2 Binding Component 3 (BBC3), is a critical pro-apoptotic protein belonging to the BH3-only subgroup of the Bcl-2 family.[1][2] PUMA plays a pivotal role in initiating the intrinsic mitochondrial pathway of apoptosis in response to a variety of cellular stresses, including DNA damage and growth factor deprivation.[3] Its expression is tightly regulated, primarily by the tumor suppressor p53, but it can also be induced through p53-independent mechanisms.[4][5] Transient transfection of a PUMA-expressing plasmid into mammalian cells provides a powerful tool to study the mechanisms of apoptosis, screen for potential therapeutic agents that modulate this pathway, and investigate the functional consequences of PUMA overexpression in various cellular contexts.
These application notes provide a comprehensive overview and detailed protocols for the transient transfection of PUMA plasmid DNA into mammalian cells, subsequent analysis of apoptosis induction, and evaluation of key protein expression changes.
PUMA Signaling Pathway in Apoptosis
Upon induction by cellular stress signals, PUMA translocates to the mitochondria where it initiates apoptosis through a well-defined signaling cascade.[3] PUMA primarily functions by binding to and neutralizing anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.[3] This action liberates the pro-apoptotic effector proteins Bax and Bak, allowing them to oligomerize and form pores in the outer mitochondrial membrane.[3] The permeabilization of the mitochondrial membrane leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates the caspase cascade, ultimately leading to programmed cell death.[3][6]
Caption: PUMA-mediated apoptotic signaling pathway.
Experimental Workflow
The general workflow for investigating the effects of transient PUMA expression involves several key stages, from cell culture preparation to data analysis.
Caption: General experimental workflow for PUMA transfection.
Data Presentation
Table 1: Transfection Efficiency of Plasmid DNA in Various Mammalian Cell Lines
| Cell Line | Transfection Reagent | Plasmid | Transfection Efficiency (%) | Reference |
| HEK293 | Lipofectamine 2000 | pEGFP | ~70-90% | [7] |
| HEK293 | PEI | pEGFP | >70% | [7] |
| Pig Fetal Fibroblasts (P16) | Lipofectamine 2000 | pmaxGFP | 28% | |
| Pig Tracheal Epithelial (PTE) | Lipofectamine 2000 | pmaxGFP | 30% | |
| Human Tracheal Epithelial (HTE) | Effectene | pmaxGFP | 37% |
Note: Transfection efficiency is highly dependent on cell type, plasmid size, and optimization of the protocol. The values presented are illustrative and may vary.
Table 2: Induction of Apoptosis Following PUMA Plasmid Transfection
| Cell Line | Transfection Method | Assay | Time Post-Transfection | Apoptosis Rate (% of cells) | Reference |
| MCF-7 | Liposome-mediated | Flow Cytometry (Annexin V) | 72h | 6.44 ± 1.46 (with 0.1 µM epirubicin) | [8] |
| MCF-7 | Liposome-mediated | Flow Cytometry (Annexin V) | 72h | 35.47 ± 9.36 (with 1 µM epirubicin) | [8] |
| HCT116 | Transfection | DAPI Staining | Not Specified | Significant increase vs. control | [9] |
| BMK | Transfection | Annexin V Staining | ~20h | Significant increase vs. control | [10] |
Table 3: Modulation of Bcl-2 Family Protein Expression After PUMA Transfection
| Cell Line | Protein | Change in Expression | Method | Reference |
| PC-3 | Bax | Significantly Increased | Western Blot | [4] |
| PC-3 | Bcl-2 | Significantly Decreased | Western Blot | [4] |
| U87MG | Bax | Increased | Western Blot | [11] |
| U87MG | Bcl-2 | Decreased | Western Blot | [11] |
Experimental Protocols
Protocol 1: Transient Transfection of PUMA Plasmid DNA using Lipofectamine Reagent
This protocol is a general guideline for transfecting mammalian cells in a 6-well plate format. Optimization is recommended for each cell line and plasmid combination.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PUMA expression plasmid (high purity, endotoxin-free)
-
Control plasmid (e.g., empty vector or GFP-expressing plasmid)
-
Lipofectamine transfection reagent (e.g., Lipofectamine 2000 or 3000)
-
Serum-free medium (e.g., Opti-MEM)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection. For HEK293 cells, this is typically 2-4 x 10^5 cells per well in 2 mL of complete growth medium.
-
Preparation of DNA-Lipofectamine Complexes:
-
For each well to be transfected, dilute 2.5 µg of PUMA plasmid DNA into 250 µL of serum-free medium in a microcentrifuge tube. Mix gently.
-
In a separate microcentrifuge tube, dilute 5 µL of Lipofectamine reagent into 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and the diluted Lipofectamine reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of DNA-lipid complexes.
-
-
Transfection:
-
Gently aspirate the growth medium from the cells and replace it with 1.5 mL of fresh, pre-warmed complete growth medium.
-
Add the 500 µL of DNA-Lipofectamine complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the cell line and the downstream application.
-
Analysis: After incubation, proceed with apoptosis assays or protein expression analysis.
Protocol 2: Assessment of Cell Viability and Apoptosis by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability.
Materials:
-
Transfected and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
96-well plate reader
Procedure:
-
Cell Treatment: Following the desired post-transfection incubation period, carefully remove the culture medium from each well.
-
MTT Incubation:
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 15-30 minutes with gentle shaking.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the control (untransfected or empty vector-transfected) cells.
Protocol 3: Quantification of Apoptosis by Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Transfected and control cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric substrate)
-
Assay buffer
-
96-well plate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
After the desired incubation period, harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice for 10-20 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the cytosolic proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Caspase-3 Assay:
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add assay buffer to a final volume of 90 µL.
-
Add 10 µL of the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
For a colorimetric assay, measure the absorbance at 405 nm.
-
For a fluorometric assay, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Caspase-3 activity is calculated based on the absorbance or fluorescence readings and normalized to the protein concentration. Results are often expressed as fold-change relative to the control.
Protocol 4: Western Blot Analysis of Bcl-2 Family Proteins
Western blotting is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
Transfected and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PUMA, anti-Bcl-2, anti-Bax, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate 20-40 µg of protein from each cell lysate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Bcl-2 or anti-Bax) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin or GAPDH) to determine the relative changes in protein expression.[11][12][13][14][15]
Troubleshooting
-
Low Transfection Efficiency:
-
Optimize the DNA-to-transfection reagent ratio.
-
Ensure cells are healthy and at the optimal confluency.
-
Use high-quality, endotoxin-free plasmid DNA.
-
Try a different transfection reagent or method (e.g., electroporation).
-
-
High Cell Death in Control Group:
-
Reduce the amount of transfection reagent or DNA.
-
Ensure the transfection reagent is not toxic to the cells at the concentration used.
-
Handle cells gently during the procedure.
-
-
Inconsistent Results:
-
Maintain consistent cell passage numbers and seeding densities.
-
Prepare fresh reagents.
-
Ensure accurate pipetting and mixing.
-
By following these detailed application notes and protocols, researchers can effectively utilize transient transfection of PUMA plasmid DNA as a robust method to investigate the intricate mechanisms of apoptosis and its regulation in mammalian cells.
References
- 1. researchgate.net [researchgate.net]
- 2. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PUMA decreases the growth of prostate cancer PC-3 cells independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the transient transfection process of HEK-293 suspension cells for protein production by nucleotide ratio monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PUMA gene transfection can enhance the sensitivity of epirubicin-induced apoptosis of MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PUMA mediates the apoptotic response to p53 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elifesciences.org [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bcl-2, bax and bcl-xL expression in human sensitive and resistant leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable PUMA Expression in Cell Lines via Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing stable cell lines overexpressing the pro-apoptotic protein p53 Upregulated Modulator of Apoptosis (PUMA) using lentiviral transduction. This powerful technique is instrumental in studying apoptosis, validating drug targets, and screening for novel cancer therapeutics.
Introduction
PUMA, a member of the Bcl-2 homology 3 (BH3)-only protein family, is a critical mediator of apoptosis.[1][2] Its expression can be induced by a variety of stimuli, including DNA damage and growth factor withdrawal, often in a p53-dependent or -independent manner.[1][2] PUMA initiates the intrinsic apoptotic pathway by binding to and inhibiting anti-apoptotic Bcl-2 family members, thereby liberating Bax and Bak to induce mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death.
Given its central role in apoptosis, the stable overexpression of PUMA in cancer cell lines provides a valuable tool for:
-
Target Validation: Confirming the role of the intrinsic apoptotic pathway in a specific cancer type.
-
Drug Screening: Identifying compounds that can modulate PUMA-induced apoptosis.
-
Mechanism of Action Studies: Elucidating the signaling pathways downstream of PUMA activation.
-
Sensitization Studies: Investigating whether PUMA overexpression can sensitize cancer cells to conventional chemotherapies or radiation.[3]
Lentiviral vectors are a robust tool for creating such stable cell lines due to their ability to efficiently transduce a wide range of dividing and non-dividing cells and integrate their genetic payload into the host cell genome, leading to long-term, stable expression.[4][5][6][7]
Data Presentation
The following tables summarize key quantitative parameters relevant to the successful generation and characterization of stable PUMA-expressing cell lines.
Table 1: Recommended Puromycin (B1679871) Concentrations for Selection of Stably Transduced Cell Lines
| Cell Line | Recommended Puromycin Concentration (µg/mL) | Typical Selection Time (Days) |
| HEK293T | 1 - 2 | 3 - 5 |
| HeLa | 1 - 3 | 3 - 7 |
| A549 | 1 - 2 | 5 - 7 |
| MCF-7 | 0.5 - 2 | 5 - 10 |
| HCT116 | 1 - 2 | 3 - 5 |
| Jurkat | 0.5 - 1 | 5 - 7 |
| PC-3 | 0.5 - 1.5 | 4 - 7 |
Note: The optimal puromycin concentration is cell-line specific and should be determined empirically by performing a kill curve for each new cell line or batch of antibiotic.[8][9][10][11][12]
Table 2: Representative Transduction Efficiency of Lentiviral Vectors in Common Cancer Cell Lines
| Cell Line | Vector Type | Multiplicity of Infection (MOI) | Transduction Efficiency (%) |
| HCT116 | VSV-G Pseudotyped Lentivirus | 5 | ~80-90% |
| A549 | VSV-G Pseudotyped Lentivirus | 1 | >50% |
| SHP-77 | VSV-G Pseudotyped Lentivirus | 1 | >50% |
| NCI-H1155 | VSV-G Pseudotyped Lentivirus | 1 | >50% |
| NCI-H69 | VSV-G Pseudotyped Lentivirus | 5 | ~40% |
Note: Transduction efficiency can be influenced by cell health, viral titer, and the presence of transduction enhancers like Polybrene.[4][5]
Table 3: Representative Data on PUMA Overexpression and Apoptosis Induction
| Cell Line | Transduction Condition | PUMA mRNA Fold Increase (qPCR) | PUMA Protein Fold Increase (Western Blot Densitometry) | Increase in Apoptotic Cells (%) |
| HCT116 | Lentivirus-PUMA (MOI 5) | ~15-fold | ~10-fold | ~40% |
| HCT116 | Lentivirus-PUMA (MOI 10) | ~30-fold | ~20-fold | ~65% |
| A549 | Lentivirus-PUMA (MOI 5) | ~12-fold | ~8-fold | ~35% |
| A549 | Lentivirus-PUMA (MOI 10) | ~25-fold | ~15-fold | ~55% |
Note: This table presents representative data based on typical outcomes reported in the literature. Actual results will vary depending on the specific experimental conditions, cell line, and lentiviral vector used. It is crucial to perform these quantitative analyses for each newly generated stable cell line.[1][2][3][13][14][15][16][17][18][19][20][21][22]
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the generation of high-titer lentiviral particles carrying the PUMA gene.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid encoding PUMA (with a selectable marker, e.g., puromycin resistance)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
High-glucose DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 2000, PEI)
-
0.45 µm syringe filters
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Day 1: Seed HEK293T Cells
-
Plate 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM.
-
Incubate at 37°C, 5% CO2 overnight. Cells should be 70-80% confluent at the time of transfection.
-
-
Day 2: Transfection
-
In a sterile tube (Tube A), mix the following plasmids in 500 µL of Opti-MEM:
-
10 µg of PUMA transfer plasmid
-
7.5 µg of packaging plasmid (e.g., psPAX2)
-
2.5 µg of envelope plasmid (e.g., pMD2.G)
-
-
In a separate sterile tube (Tube B), dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Add the contents of Tube A to Tube B and mix gently. Incubate at room temperature for 20 minutes to allow for complex formation.
-
Carefully add the DNA-transfection reagent complex dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.
-
Incubate at 37°C, 5% CO2.
-
-
Day 3: Change Medium
-
After 12-16 hours, carefully aspirate the medium containing the transfection complexes and replace it with 10 mL of fresh, pre-warmed complete DMEM.
-
-
Day 4 & 5: Harvest Viral Supernatant
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a 15 mL conical tube.
-
Add 10 mL of fresh complete DMEM to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Filter the pooled supernatant through a 0.45 µm syringe filter to remove any cellular debris.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use.
-
Protocol 2: Lentiviral Transduction and Generation of Stable PUMA-Expressing Cell Lines
This protocol details the infection of target cells with the PUMA-encoding lentivirus and the subsequent selection of a stable cell population.
Materials:
-
Target cell line
-
PUMA lentiviral supernatant (from Protocol 1)
-
Complete growth medium for the target cell line
-
Polybrene (8 mg/mL stock solution)
-
Puromycin (or other appropriate selection antibiotic)
-
6-well plates
Procedure:
-
Day 1: Seed Target Cells
-
Plate 2 x 10^5 target cells per well in a 6-well plate in 2 mL of their complete growth medium.
-
Incubate at 37°C, 5% CO2 overnight. Cells should be approximately 50-70% confluent at the time of transduction.
-
-
Day 2: Transduction
-
Thaw the PUMA lentiviral supernatant on ice.
-
Prepare the transduction medium: for each well, add the desired volume of viral supernatant and Polybrene to the complete growth medium to a final concentration of 8 µg/mL. The volume of viral supernatant will depend on the desired Multiplicity of Infection (MOI).
-
Aspirate the medium from the target cells and replace it with 2 mL of the transduction medium.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Day 3: Change Medium
-
After 24 hours, remove the medium containing the virus and replace it with 2 mL of fresh, pre-warmed complete growth medium.
-
-
Day 4 onwards: Antibiotic Selection
-
48 hours post-transduction, begin the selection process. Aspirate the medium and replace it with fresh complete growth medium containing the appropriate concentration of puromycin (determined by a kill curve).
-
Include a non-transduced control well to monitor the effectiveness of the selection antibiotic.
-
Replace the selective medium every 2-3 days.
-
Monitor the cells daily. Non-transduced cells should begin to die off within 3-5 days.
-
Continue selection for 7-14 days, or until all cells in the non-transduced control well are dead and resistant colonies are visible in the transduced wells.
-
-
Expansion of Stable Cell Pool
-
Once selection is complete, wash the cells with PBS and expand the surviving polyclonal population in complete growth medium without the selection antibiotic (or with a lower maintenance concentration).
-
At this stage, single-cell cloning can be performed to isolate monoclonal populations if required.
-
Protocol 3: Verification of PUMA Overexpression
This protocol outlines methods to confirm the stable overexpression of PUMA at both the mRNA and protein levels.
A. Quantitative Real-Time PCR (qPCR)
Materials:
-
Stable PUMA-expressing cells and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PUMA and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Extract total RNA from both the stable PUMA-expressing cells and the control cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for PUMA and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in PUMA mRNA expression in the stable cell line relative to the control.
B. Western Blotting
Materials:
-
Stable PUMA-expressing cells and control cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes
-
Primary antibodies: anti-PUMA and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the stable PUMA-expressing cells and control cells in RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary anti-PUMA antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an anti-GAPDH antibody to confirm equal loading.
-
Perform densitometry analysis to quantify the relative increase in PUMA protein expression.
Mandatory Visualizations
Caption: PUMA-mediated apoptotic signaling pathway.
References
- 1. WTIP upregulates FOXO3a and induces apoptosis through PUMA in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PUMA is directly activated by NF-κB and contributes to TNF-α-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induced by proteasome inhibition in cancer cells: predominant role of the p53/PUMA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer cells as targets for lentivirus-mediated gene transfer and gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative analysis of the transduction efficiency of five adeno associated virus serotypes and VSV-G pseudotype lentiviral vector in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficient Lentiviral Transduction of Different Human and Mouse Cells [gavinpublishers.com]
- 8. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. gentarget.com [gentarget.com]
- 11. tools.mirusbio.com [tools.mirusbio.com]
- 12. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. PUMA-mediated apoptosis drives chemical hepatocarcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PUMA mediates the apoptotic response to p53 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Large-scale quantitative proteomic study of PUMA-induced apoptosis using two-dimensional liquid chromatography-mass spectrometry coupled with amino acid-coded mass tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. PUMA overexpression dissociates thioredoxin from ASK1 to activate the JNK/BCL-2/BCL-XL pathway augmenting apoptosis in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: siRNA-Mediated Knockdown of PUMA for Functional Studies
Introduction
PUMA (p53 upregulated modulator of apoptosis), also known as Bcl-2-binding component 3 (BBC3), is a potent pro-apoptotic protein belonging to the BH3-only subgroup of the Bcl-2 family.[1][2] The expression of PUMA can be induced by a wide array of apoptotic stimuli, including DNA damage, oxidative stress, and cytokine exposure, through both p53-dependent and -independent pathways.[1][3][4] Upon activation, PUMA plays a crucial role in initiating the intrinsic, or mitochondrial, pathway of apoptosis.[5] It binds to and neutralizes anti-apoptotic Bcl-2 family proteins (like Bcl-2 and Bcl-xL), which in turn liberates the pro-apoptotic effector proteins BAX and BAK.[1][3][5] This leads to mitochondrial dysfunction, caspase cascade activation, and ultimately, programmed cell death.[3][5]
Given its central role in apoptosis, studying the functional consequences of PUMA inhibition is critical for research in oncology, neurodegenerative diseases, and cellular stress responses. Small interfering RNA (siRNA) offers a powerful and specific method to transiently silence PUMA expression, enabling researchers to investigate its role in cell viability, apoptosis, and therapeutic resistance. These application notes provide detailed protocols for siRNA-mediated knockdown of PUMA and subsequent functional analyses.
PUMA-Mediated Apoptotic Signaling Pathway
PUMA transduces death signals primarily to the mitochondria. It binds to anti-apoptotic proteins, relieving their inhibition of BAX and BAK. This allows BAX/BAK to permeabilize the mitochondrial outer membrane, releasing apoptogenic factors like cytochrome c, which activate the caspase cascade leading to cell death.[3][4][5]
References
- 1. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 2. PUMA decreases the growth of prostate cancer PC-3 cells independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the PUMA Interactome: Application Notes and Protocols for Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PUMA (p53 Upregulated Modulator of Apoptosis), also known as Bcl-2-binding component 3 (BBC3), is a critical pro-apoptotic protein belonging to the BH3-only subset of the Bcl-2 family.[1] As a potent killer, PUMA plays a pivotal role in initiating the intrinsic apoptotic pathway in response to a variety of cellular stresses, including DNA damage and growth factor deprivation.[1] Its expression is tightly regulated, primarily by the tumor suppressor p53, and it functions by neutralizing anti-apoptotic Bcl-2 family members, thereby unleashing the pro-apoptotic effectors BAX and BAK. Given its central role in programmed cell death, identifying the protein interaction network of PUMA is crucial for understanding its regulation, downstream signaling, and for the development of novel therapeutic strategies targeting apoptosis.
Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) has emerged as a powerful technique to identify and characterize protein-protein interactions within their native cellular context.[2][3] This application note provides detailed protocols for the co-immunoprecipitation of endogenous or overexpressed PUMA to identify its interaction partners.
Data Presentation: Known and Potential PUMA Interaction Partners
| Interacting Protein | Gene Symbol | Function | Experimental Evidence (from BioGRID) |
| B-cell lymphoma 2 | BCL2 | Anti-apoptotic, inhibits apoptosis | Affinity Capture-Western, Two-hybrid |
| Bcl-2-like protein 1 | BCL2L1 (Bcl-xL) | Anti-apoptotic, inhibits apoptosis | Affinity Capture-Western, Two-hybrid |
| Myeloid cell leukemia 1 | MCL1 | Anti-apoptotic, inhibits apoptosis | Affinity Capture-Western, Two-hybrid |
| Bcl-2-like protein 2 | BCL2L2 (Bcl-w) | Anti-apoptotic, inhibits apoptosis | Two-hybrid |
| BCL2 related protein A1 | BCL2A1 | Anti-apoptotic, inhibits apoptosis | Two-hybrid |
| Bcl-2 homologous antagonist/killer | BAK1 | Pro-apoptotic, induces apoptosis | Affinity Capture-Western |
| BAX, BCL2 associated X | BAX | Pro-apoptotic, induces apoptosis | Affinity Capture-Western |
| Cellular tumor antigen p53 | TP53 | Tumor suppressor, transcription factor | Affinity Capture-Western |
| Ubiquitin C | UBC | Ubiquitination, protein degradation | Affinity Capture-MS |
| Small ubiquitin-like modifier 2 | SUMO2 | Post-translational modification | Affinity Capture-MS |
| Heat shock protein 90 alpha family class A member 1 | HSP90AA1 | Chaperone, protein folding | Affinity Capture-MS |
| 14-3-3 protein zeta/delta | YWHAZ | Signal transduction, cell cycle regulation | Affinity Capture-MS |
Note: This table is a compilation of data from the BioGRID database and is not exhaustive. The absence of a protein from this list does not preclude its interaction with PUMA. Researchers are encouraged to consult the latest literature and perform their own validation experiments.
Experimental Protocols
Experimental Workflow
The overall workflow for identifying PUMA interaction partners using co-immunoprecipitation followed by mass spectrometry is depicted below.
Protocol 1: Co-Immunoprecipitation of PUMA
This protocol is a generalized procedure and may require optimization based on the cell type and specific antibody used.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.[4]
-
Wash Buffer: Cell Lysis Buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: 0.1 M Glycine-HCl pH 2.5-3.0 or 2x Laemmli sample buffer.
-
Antibodies:
-
IP-validated anti-PUMA antibody (rabbit or mouse monoclonal recommended).
-
Normal rabbit or mouse IgG (isotype control).
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.
-
Cultured cells expressing PUMA (endogenously or overexpressed).
-
Microcentrifuge tubes.
-
Rotating platform.
-
Magnetic rack (for magnetic beads).
Procedure:
-
Cell Lysate Preparation: a. Culture cells to ~80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold Cell Lysis Buffer to the cell monolayer and incubate on ice for 20-30 minutes with occasional scraping. d. Transfer the lysate to a pre-chilled microcentrifuge tube. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (clarified lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Pre-clearing the Lysate (Optional but Recommended): a. To a sufficient volume of cell lysate (e.g., 1 mg of total protein), add 20-30 µL of Protein A/G beads. b. Incubate on a rotating platform for 1 hour at 4°C. c. Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack. d. Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
-
Immunoprecipitation: a. To the pre-cleared lysate, add the anti-PUMA antibody (the optimal amount should be determined empirically, typically 1-5 µg). b. In a separate tube, add the same amount of isotype control IgG to an equal amount of pre-cleared lysate (negative control). c. Incubate on a rotating platform for 2-4 hours or overnight at 4°C. d. Add 30-50 µL of pre-washed Protein A/G beads to each tube. e. Incubate on a rotating platform for an additional 1-2 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation or using a magnetic rack. b. Carefully remove and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the pelleting and resuspension steps 3-5 times to remove non-specifically bound proteins.
-
Elution: a. After the final wash, remove all supernatant. b. To elute the protein complexes, add 30-50 µL of Elution Buffer (e.g., 0.1 M Glycine-HCl) and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and collect the supernatant. Neutralize the eluate with 1M Tris pH 8.5. c. Alternatively, for subsequent SDS-PAGE and western blotting, add 30-50 µL of 2x Laemmli sample buffer directly to the beads and boil for 5-10 minutes.
Protocol 2: Mass Spectrometry Analysis
Procedure:
-
Sample Preparation: a. The eluate from the co-IP is run briefly on an SDS-PAGE gel to separate the protein complexes from the antibody. b. The gel is stained with Coomassie Brilliant Blue or a mass spectrometry-compatible silver stain. c. The entire protein lane is excised and cut into smaller pieces. d. In-gel digestion is performed using trypsin overnight at 37°C. e. Peptides are extracted from the gel pieces using acetonitrile (B52724) and formic acid. f. The extracted peptides are dried down and resuspended in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).
-
LC-MS/MS Analysis: a. The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). b. Peptides are separated by reverse-phase chromatography and introduced into the mass spectrometer via electrospray ionization. c. The mass spectrometer is operated in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
Data Analysis: a. The raw MS/MS data is processed using a database search engine (e.g., Mascot, Sequest, or MaxQuant) to identify the peptides and corresponding proteins. b. The search is performed against a human protein database (e.g., UniProt/Swiss-Prot). c. The identified proteins are filtered based on a false discovery rate (FDR) of <1%. d. To distinguish true interaction partners from non-specific binders, the results from the PUMA co-IP are compared to the isotype control co-IP. Proteins that are significantly enriched in the PUMA sample are considered potential interaction partners. e. Quantitative analysis can be performed using label-free quantification (LFQ) based on precursor ion intensities or spectral counting.[2]
PUMA Signaling Pathway
PUMA is a central player in the intrinsic apoptosis pathway. Its primary function is to bind to and inhibit anti-apoptotic Bcl-2 family members, which in turn allows for the activation of the pro-apoptotic effector proteins BAX and BAK.
Conclusion
The co-immunoprecipitation of PUMA followed by mass spectrometry is a robust method for identifying its interaction partners and elucidating its role in apoptosis and other cellular processes. The protocols and information provided in this application note serve as a comprehensive guide for researchers aiming to explore the PUMA interactome. Successful identification and validation of PUMA's binding partners will undoubtedly provide novel insights into the regulation of apoptosis and may reveal new targets for therapeutic intervention in diseases such as cancer.
References
- 1. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 2. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 3. Mass Spectrometry-Based Proteomics Technologies to Define Endogenous Protein-Protein Interactions and Their Applications to Cancer and Viral Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Application Notes: Western Blot Analysis for Detecting PUMA Protein Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
PUMA (p53 upregulated modulator of apoptosis), also known as Bcl-2-binding component 3 (BBC3), is a pro-apoptotic protein belonging to the Bcl-2 homology 3 (BH3)-only subgroup of the Bcl-2 family.[1][2][3] As a critical mediator of apoptosis, PUMA is induced by a wide array of stimuli, including DNA damage, genotoxic stress, and cytokine withdrawal, through both p53-dependent and -independent pathways.[1][3] Upon induction, PUMA translocates to the mitochondria where it binds to and antagonizes anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL.[4][5] This action liberates the pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, caspase activation, and ultimately, programmed cell death.[1][3][6]
Given its central role in apoptosis, the analysis of PUMA protein expression is crucial for cancer research, neurodegenerative disease studies, and the development of novel therapeutics that modulate cell death pathways.[7][8] Western blotting is a fundamental and widely used technique for the semi-quantitative or quantitative analysis of PUMA protein levels in cell lysates and tissue homogenates.[9][10] These application notes provide a detailed protocol for the detection of PUMA by Western blot, including signaling pathway diagrams, experimental workflows, and data interpretation guidelines.
PUMA Signaling and Apoptosis Induction
PUMA's expression is primarily regulated at the transcriptional level by various factors, most notably the tumor suppressor p53.[1][11] Following cellular stress, such as DNA damage, p53 is activated and binds to the PUMA promoter, driving its transcription.[1][5] The resulting PUMA protein then initiates the mitochondrial apoptosis cascade.
Detailed Protocol for PUMA Western Blot Analysis
This protocol provides a comprehensive framework for sample preparation, electrophoresis, immunoblotting, and analysis of PUMA protein. Optimization may be required for specific cell lines or experimental conditions.
Experimental Workflow Overview
The workflow for Western blot analysis involves a series of sequential steps, from sample collection to data analysis.
Part 1: Sample Preparation and Cell Lysis
Proper sample preparation is critical for obtaining high-quality, reproducible results.[12] All steps should be performed on ice to minimize proteolysis and dephosphorylation.
-
For Adherent Cells:
-
Wash the cell culture dish (e.g., 100 mm) with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate PBS and add 0.5-1.0 mL of ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[9]
-
Scrape the cells using a cold plastic cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold RIPA buffer with inhibitors (volume depends on pellet size).[13]
-
-
For Tissue Samples:
-
Excise tissue and immediately flash-freeze in liquid nitrogen.
-
Add ice-cold lysis buffer (e.g., 300 µL for a 5 mg piece of tissue) with inhibitors.
-
Homogenize the tissue using an electric homogenizer on ice.[12]
-
-
Lysate Processing:
Part 2: Protein Quantification
To ensure equal loading of protein for each sample, the protein concentration of each lysate must be accurately determined.[10]
-
Use a standard protein assay, such as the Bicinchoninic Acid (BCA) assay.[9]
-
Prepare a standard curve using Bovine Serum Albumin (BSA) standards.
-
Determine the concentration of each unknown sample based on the standard curve.
-
Calculate the volume of lysate needed to load 20-50 µg of total protein per lane.
Part 3: SDS-PAGE and Membrane Transfer
-
Sample Preparation: Mix the calculated volume of lysate with 2x Laemmli sample buffer. For reducing gels, ensure the buffer contains a reducing agent like β-mercaptoethanol or DTT.[10]
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.[10]
-
Gel Electrophoresis: Load 20-50 µg of protein per lane onto a 4-20% Tris-glycine polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-120 V until the dye front reaches the bottom.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9] Perform the transfer at 100 V for 60-90 minutes or overnight at 30V in a cold room.[9][13]
Part 4: Immunoblotting
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PUMA. Dilute the antibody in the blocking buffer according to the manufacturer's recommendation (e.g., 1:1000). Incubate overnight at 4°C with gentle agitation.[9] A loading control antibody (e.g., β-actin or GAPDH) should be used to ensure equal loading.[14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[9]
-
Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).
Part 5: Detection and Quantitative Analysis
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. Incubate the membrane with the ECL substrate for 1-5 minutes.[9]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[9] Multiple exposure times may be necessary to ensure the signal is within the linear range and not saturated.[15]
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities.[14] Normalize the intensity of the PUMA protein band to the corresponding loading control band (e.g., β-actin or GAPDH) for each sample.[9][15]
Key Reagents and Materials
| Reagent/Material | Specifications |
| Lysis Buffer | RIPA Buffer (Radioimmunoprecipitation assay buffer) is commonly used.[9] |
| Inhibitors | Protease and Phosphatase Inhibitor Cocktails (add fresh to lysis buffer).[9] |
| Protein Assay | BCA (bicinchoninic acid) Protein Assay Kit.[9] |
| Membrane | Polyvinylidene difluoride (PVDF) or Nitrocellulose.[9] |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST.[9] |
| Primary Antibody | Anti-PUMA: Rabbit Polyclonal or Monoclonal. Recommended dilution 1:1000.[2][14][16][17][18] |
| Loading Control: Mouse Monoclonal anti-β-actin or anti-GAPDH. Dilution 1:1000-1:5000. | |
| Secondary Antibody | HRP-conjugated Goat anti-Rabbit IgG or Goat anti-Mouse IgG. Dilution 1:2000-1:20000.[13] |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate.[9] |
Data Presentation and Interpretation
Quantitative data from Western blot analysis should be presented clearly to allow for easy comparison between experimental conditions. The results are typically expressed as a fold change in protein expression relative to a control condition after normalization to a loading control.
Example Quantitative Data
The following table summarizes hypothetical results from an experiment analyzing PUMA protein levels in HCT116 colorectal cancer cells treated with the chemotherapeutic agent etoposide (B1684455).
Table 1: Quantitative Analysis of PUMA Expression in HCT116 Cells Following Etoposide Treatment
| Treatment Group | PUMA Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) | Normalized PUMA Intensity (PUMA / β-actin) | Fold Change (vs. Control) |
| Control (Vehicle) | 15,200 | 85,500 | 0.178 | 1.0 |
| Etoposide (10 µM, 12h) | 48,750 | 86,100 | 0.566 | 3.2 |
| Etoposide (10 µM, 24h) | 92,300 | 84,900 | 1.087 | 6.1 |
| Etoposide (50 µM, 24h) | 145,100 | 85,300 | 1.701 | 9.6 |
Data are representative. Actual results will vary based on experimental conditions.
Interpretation:
-
The PUMA protein is expected to run at approximately 23 kDa on an SDS-PAGE gel.[18] Some antibodies may also detect an 18 kDa band of unknown origin.[2]
-
An increase in the normalized PUMA band intensity indicates an upregulation of PUMA protein expression. In the example above, etoposide treatment leads to a time- and dose-dependent increase in PUMA levels, consistent with its role in DNA damage-induced apoptosis.[5]
-
Conversely, a decrease in PUMA expression could be observed when testing inhibitors of PUMA-inducing pathways or in cells resistant to apoptosis.[3][8] The analysis of PUMA levels is a key pharmacodynamic marker in the development of drugs targeting the p53 pathway.[9]
References
- 1. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 2. Puma Antibody | Cell Signaling Technology [cellsignal.com]
- 3. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. PUMA induction by FoxO3a mediates the anticancer activities of the broad-range kinase inhibitor UCN-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Small-Molecule PUMA Inhibitors for Mitigating Radiation-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Apoptotic Actions of p53 Require Transcriptional Activation of PUMA and Do Not Involve a Direct Mitochondrial/Cytoplasmic Site of Action in Postnatal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. origene.com [origene.com]
- 14. biocompare.com [biocompare.com]
- 15. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. PUMA Antibodies | Antibodies.com [antibodies.com]
- 17. scbt.com [scbt.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Quantification of BBC3 (PUMA) mRNA Expression using Quantitative Real-Time PCR (qPCR)
References
- 1. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Expression of bbc3, a pro-apoptotic BH3-only gene, is regulated by diverse cell death and survival signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alchetron.com [alchetron.com]
- 5. BBC3 BCL2 binding component 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Bbc3 Gene | AI-Powered Variant Analysis Platform - RDDC [rddc.tsinghua-gd.org]
- 7. Quantitative real-time PCR of mRNA [protocols.io]
- 8. Basic Principles of RT-qPCR | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. RNA extraction, cDNA synthesis and Taqman qPCR [protocols.io]
- 10. RNA extraction, CDNA synthesis and quantitative PCR [bio-protocol.org]
Application Notes and Protocols for In Vitro BH3 Profiling Using PUMA Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate dance of cellular life and death, the BCL-2 family of proteins acts as the central arbiter of the intrinsic apoptotic pathway. The delicate balance between pro-apoptotic and anti-apoptotic members of this family determines a cell's fate when faced with stress or damage. BH3 profiling is a powerful functional assay that provides a quantitative measure of a cell's proximity to the apoptotic threshold, a state referred to as "apoptotic priming".[1][2][3] This technique has emerged as an invaluable tool in cancer research and drug development, offering insights into cellular dependencies on specific anti-apoptotic proteins and predicting sensitivity to a class of targeted therapies known as BH3 mimetics.[4]
At the heart of this assay are synthetic peptides derived from the BH3 domains of BH3-only proteins, which are the natural antagonists of anti-apoptotic BCL-2 proteins.[1][2][3] Among these, the PUMA (p53 Upregulated Modulator of Apoptosis) peptide holds a special significance. PUMA is a potent, broadly acting BH3-only protein that can bind to and inhibit all anti-apoptotic BCL-2 family members, including BCL-2, BCL-xL, MCL-1, BCL-w, and A1.[5][6] This characteristic makes the PUMA peptide an excellent tool to assess the overall apoptotic priming of a cell. By introducing the PUMA peptide to permeabilized cells, one can effectively interrogate the mitochondria's readiness to commit to apoptosis.[2][7]
These application notes provide a detailed protocol for performing in vitro BH3 profiling using the PUMA peptide, from sample preparation to data analysis and interpretation.
Principle of the Assay
The core principle of BH3 profiling lies in measuring the extent of Mitochondrial Outer Membrane Permeabilization (MOMP) in response to the PUMA BH3 peptide.[7] In healthy, unprimed cells, pro-apoptotic effector proteins like BAX and BAK are kept in check by anti-apoptotic BCL-2 proteins. When a cell is "primed" for apoptosis, it means that a significant fraction of its anti-apoptotic proteins are already engaged in sequestering pro-apoptotic BH3-only proteins.
The in vitro BH3 profiling assay using the PUMA peptide follows these key steps:
-
Cell Permeabilization : The plasma membrane of the cells is selectively permeabilized using a mild detergent like digitonin, while leaving the mitochondrial outer membrane intact.[1]
-
Peptide Treatment : The permeabilized cells are then exposed to the this compound peptide. The PUMA peptide binds to the anti-apoptotic BCL-2 proteins, displacing any sequestered pro-apoptotic "activator" proteins.
-
BAX/BAK Activation : The released activator proteins, along with the general disruption of the anti-apoptotic shield by PUMA, lead to the activation and oligomerization of BAX and BAK on the mitochondrial outer membrane.[6][8]
-
MOMP and Cytochrome c Release : The oligomerized BAX/BAK forms pores in the mitochondrial outer membrane, leading to MOMP. This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[6][8]
-
Detection : The loss of mitochondrial cytochrome c is quantified, typically by intracellular staining followed by flow cytometry.[1][7] The percentage of cells that have lost cytochrome c is a direct measure of the apoptotic priming.
Signaling Pathway and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. content.sph.harvard.edu [content.sph.harvard.edu]
- 3. BH3 Profiling: A Functional Assay to Measure Apoptotic Priming and Dependencies | Springer Nature Experiments [experiments.springernature.com]
- 4. BH3 Profiling: Deconstructing the Apoptotic Landscape for Therapeutic Intervention | Blog | Biosynth [biosynth.com]
- 5. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Puma, a critical mediator of cell death — one decade on from its discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability and Apoptosis Assays Following PUMA Overexpression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p53-upregulated modulator of apoptosis (PUMA), also known as Bcl-2-binding component 3 (BBC3), is a critical pro-apoptotic protein belonging to the BH3-only subfamily of Bcl-2 proteins.[1] Its expression is regulated by the tumor suppressor p53 and it plays a pivotal role in initiating apoptosis through both p53-dependent and -independent pathways in response to various cellular stresses, including DNA damage and growth factor withdrawal.[2][3] Overexpression of PUMA is a potent method to induce apoptosis in cancer cells, making it a significant area of interest for cancer research and therapeutic development.
These application notes provide detailed protocols for assessing cell viability and quantifying apoptosis following the experimental overexpression of PUMA. The included methodologies for MTT, Annexin V/Propidium Iodide (PI), and Caspase-3 activity assays, along with data presentation guidelines and visual workflows, offer a comprehensive resource for studying PUMA-mediated cell death.
PUMA-Mediated Apoptosis Signaling Pathway
Upon overexpression, PUMA instigates a cascade of events leading to programmed cell death, primarily through the intrinsic mitochondrial pathway. PUMA localizes to the mitochondria where it binds to and neutralizes anti-apoptotic Bcl-2 family proteins, such as Bcl-xL.[4] This action liberates the pro-apoptotic effector proteins Bax and/or Bak, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane.[4][5] This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[6] Cytosolic cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[7]
Data Presentation: Quantitative Analysis of PUMA-Induced Apoptosis
The following tables summarize expected quantitative data from cell viability and apoptosis assays following PUMA overexpression. These values are illustrative and will vary depending on the cell line, transfection efficiency, and experimental conditions.
Table 1: Cell Viability Assessment by MTT Assay
| Cell Line | Treatment | Incubation Time (hours) | % Cell Viability (Relative to Control) |
| Prostate Cancer (PC-3) | PUMA Overexpression | 48 | ~55% |
| Ovarian Cancer (OVCAR-3) | Ad-PUMA (100 MOI) | 72 | ~22% |
| Head and Neck Cancer (1483) | Ad-PUMA | 48 | ~40% |
Data compiled from studies on various cancer cell lines.[3][8]
Table 2: Apoptosis Quantification by Annexin V/PI Staining
| Cell Line | Treatment | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Colon Cancer (HCT116) | Ad-p53 (induces PUMA) | 48 | ~30% | ~15% |
| Ovarian Cancer (OVCAR-3) | Ad-PUMA + Cisplatin | 48 | Not specified | 78.3% |
| Ovarian Cancer (SKOV3) | Ad-PUMA + Taxol | 48 | Not specified | 76.5% |
Data synthesized from literature investigating PUMA's role in apoptosis.[8]
Table 3: Caspase-3/7 Activity
| Cell Line | Treatment | Incubation Time (hours) | Fold Increase in Caspase-3/7 Activity (Relative to Control) |
| Prostate Cancer (PC-3) | PUMA Overexpression | 48 | ~2.5-fold |
| Colon Cancer (HCT15) | Osimertinib (induces PUMA) | 24 | ~3-fold |
Illustrative data based on published findings.[3]
Experimental Workflow
A typical experimental workflow for studying the effects of PUMA overexpression on cell viability and apoptosis is outlined below.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Cells cultured in 96-well plates
-
PUMA overexpression vector or control vector
-
Transfection reagent
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Transfection: Transfect cells with the PUMA overexpression vector or a control vector according to the manufacturer's protocol.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well. Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control (untransfected or vector control) cells.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured in 6-well plates
-
PUMA overexpression vector or control vector
-
Transfection reagent
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in 6-well plates and transfect with the PUMA or control vector.
-
Incubation: Incubate for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation solution (e.g., Trypsin-EDTA).
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, a hallmark of apoptosis.
Materials:
-
Cells cultured in 96-well white-walled plates
-
PUMA overexpression vector or control vector
-
Transfection reagent
-
Caspase-Glo® 3/7 Assay System or similar
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well white-walled plate and transfect with the PUMA or control vector. Include wells for background luminescence (medium only).
-
Incubation: Incubate for the desired time points (e.g., 24, 48 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background reading from all samples and express the results as a fold change in caspase activity relative to the control.
Protocol 4: Western Blot Analysis of Apoptotic Markers
Western blotting can be used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
Cells cultured in 6-well plates
-
PUMA overexpression vector or control vector
-
Transfection reagent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies (e.g., anti-PUMA, anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-xL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After transfection and incubation, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Densitometric analysis can be performed to quantify changes in protein expression, normalizing to a loading control like β-actin.
References
- 1. The role of P53 up-regulated modulator of apoptosis (PUMA) in ovarian development, cardiovascular and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. PUMA decreases the growth of prostate cancer PC-3 cells independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PUMA mediates the apoptotic response to p53 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53 independent induction of PUMA mediates intestinal apoptosis in response to ischaemia–reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. europeanreview.org [europeanreview.org]
Application Notes and Protocols for Assessing PUMA Subcellular Localization via Mitochondrial Fractionation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the subcellular localization of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis), with a specific focus on its translocation to the mitochondria. This process is a critical event in the induction of apoptosis, making its analysis essential for cancer research and the development of novel therapeutics.
Introduction
PUMA is a BH3-only protein and a key regulator of the intrinsic (mitochondrial) apoptotic pathway.[1][2][3] While its expression levels are important, the subcellular localization of PUMA is a critical determinant of its pro-apoptotic activity.[1][3][4] In healthy cells, PUMA can be found in the cytosol.[1][3][4] However, in response to various apoptotic stimuli, such as DNA damage, PUMA translocates to the mitochondria.[1][3][4][5] At the mitochondria, PUMA interacts with and antagonizes anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Mcl-1, leading to the activation of Bax and/or Bak, mitochondrial outer membrane permeabilization, and subsequent cell death.[2][4][6][7][8][9]
The assessment of PUMA's mitochondrial translocation is therefore a valuable tool for:
-
Understanding the mechanisms of apoptosis.
-
Evaluating the efficacy of pro-apoptotic cancer therapies.
-
Screening for compounds that modulate PUMA activity.
This document provides a detailed protocol for mitochondrial fractionation using differential centrifugation, followed by Western blot analysis to determine the subcellular distribution of PUMA.
Data Presentation
The following table represents expected results from a mitochondrial fractionation experiment, demonstrating the shift in PUMA localization upon induction of apoptosis. The values are illustrative and will vary depending on the cell type and apoptotic stimulus.
| Subcellular Fraction | PUMA Abundance (Untreated Cells) | PUMA Abundance (Apoptotic Cells) | Purity Marker | Marker Abundance |
| Cytosolic | High | Low | GAPDH / Tubulin | High |
| Mitochondrial | Low | High | VDAC / COX IV | High |
| Nuclear | Negligible | Negligible | PARP / Histone H3 | High |
Experimental Protocols
Protocol 1: Mitochondrial Fractionation by Differential Centrifugation
This protocol is designed for the isolation of cytosolic and mitochondrial fractions from cultured mammalian cells.[10][11][12][13][14]
Materials:
-
Cultured cells (e.g., HeLa, Jurkat, or cell line of interest)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB):
-
250 mM Sucrose
-
20 mM HEPES-KOH, pH 7.5
-
10 mM KCl
-
1.5 mM MgCl2
-
1 mM EDTA
-
1 mM EGTA
-
Protease inhibitor cocktail (add fresh)
-
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge tubes, 1.5 mL
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS, then scrape cells into fresh ice-cold PBS. For suspension cells, collect by centrifugation.
-
Centrifuge cell suspension at 600 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 5 volumes of ice-cold Mitochondrial Isolation Buffer (MIB).
-
Incubate on ice for 15-20 minutes to allow cells to swell.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize the cells with 20-30 strokes of the pestle on ice. Check for cell lysis periodically under a microscope. Avoid excessive foaming.
-
-
Differential Centrifugation:
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant (this contains the cytosolic and mitochondrial fractions) and transfer it to a new pre-chilled microcentrifuge tube.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C.
-
The resulting supernatant is the cytosolic fraction . Carefully collect and store it at -80°C.
-
The pellet is the crude mitochondrial fraction .
-
-
Washing the Mitochondrial Pellet:
-
Resuspend the mitochondrial pellet in 500 µL of ice-cold MIB.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant. Repeat this wash step one more time to minimize cytosolic contamination.
-
The final pellet is the enriched mitochondrial fraction . Resuspend in a suitable buffer for downstream analysis (e.g., RIPA buffer for Western blotting) and store at -80°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for equal loading in the subsequent Western blot analysis.
-
Protocol 2: Western Blot Analysis of PUMA
This protocol describes the detection of PUMA in the obtained subcellular fractions.[15][16][17]
Materials:
-
Cytosolic and mitochondrial protein lysates
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-PUMA antibody
-
Anti-GAPDH or Anti-Tubulin antibody (cytosolic marker)
-
Anti-VDAC or Anti-COX IV antibody (mitochondrial marker)
-
Anti-PARP or Anti-Histone H3 antibody (nuclear marker, for assessing contamination)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Sample Preparation:
-
Thaw the cytosolic and mitochondrial fractions on ice.
-
Mix an equal amount of protein (e.g., 20-30 µg) from each fraction with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto an SDS-PAGE gel and run according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PUMA antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the relative abundance of PUMA in the cytosolic and mitochondrial fractions.
-
Probe separate blots or strip and re-probe the same blot with antibodies against the subcellular markers (GAPDH/Tubulin for cytosol, VDAC/COX IV for mitochondria, and PARP/Histone H3 for nuclear) to verify the purity of the fractions.
-
Visualizations
Caption: Workflow for Mitochondrial Fractionation.
Caption: PUMA's Role in Apoptosis.
References
- 1. Subcellular localization of PUMA regulates its pro-apoptotic activity in Burkitt's lymphoma B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PUMA, a critical mediator of cell death--one decade on from its discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Subcellular localization of PUMA regulates its pro-apoptotic activity in Burkitt's lymphoma B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multimodal Interaction with BCL-2 Family Proteins Underlies the Pro-Apoptotic Activity of PUMA BH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A PUMA mechanism unfolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of mitochondria from tissues and cells by differential centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Mitochondrial Sub-fractionation Using Differential Centrifugation - Cells [protocols.io]
- 13. assaygenie.com [assaygenie.com]
- 14. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. benchchem.com [benchchem.com]
- 17. peakproteins.com [peakproteins.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Following PUMA Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p53 Upregulated Modulator of Apoptosis (PUMA), also known as Bcl-2 Binding Component 3 (BBC3), is a potent pro-apoptotic protein belonging to the Bcl-2 homology 3 (BH3)-only subgroup.[1][2] PUMA plays a crucial role in initiating the intrinsic pathway of apoptosis in response to a wide array of cellular stresses, including DNA damage, growth factor withdrawal, endoplasmic reticulum (ER) stress, and oncogene expression.[1][3] Its expression can be transcriptionally activated by tumor suppressors like p53 or other transcription factors such as FOXO3a, making it a key mediator of both p53-dependent and p53-independent cell death.[2][4]
Upon induction, PUMA transduces death signals to the mitochondria.[1] It binds with high affinity to anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1), thereby neutralizing their protective function.[3][5] This action liberates the pro-apoptotic effector proteins BAX and BAK, which then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[5][6] The subsequent release of cytochrome c and other apoptogenic factors into the cytoplasm triggers the activation of a caspase cascade, culminating in the execution of the apoptotic program.[2][6]
Flow cytometry is a powerful and high-throughput technique for the quantitative analysis of apoptosis at the single-cell level.[7][8][9] By using specific fluorescent probes, it allows for the precise differentiation of viable, early apoptotic, late apoptotic, and necrotic cells within a heterogeneous population. The most common method involves dual staining with Annexin V and a viability dye like Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells that have lost membrane integrity, a hallmark of late apoptosis or necrosis.
These application notes provide detailed protocols for inducing PUMA expression and subsequently analyzing the apoptotic response using Annexin V/PI staining and flow cytometry.
PUMA-Mediated Apoptosis Signaling Pathway
The induction of PUMA by various stress signals converges on the mitochondrial pathway to execute apoptosis. PUMA acts as a critical sensor of cellular damage, linking the initial stress to the core apoptotic machinery.
References
- 1. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. The role of P53 up-regulated modulator of apoptosis (PUMA) in ovarian development, cardiovascular and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low PUMA Protein Expression in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low expression of the PUMA (p53 upregulated modulator of apoptosis) protein in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: Why is PUMA protein expression often low in E. coli?
A1: Low PUMA protein expression in E. coli is frequently due to the pro-apoptotic nature of the protein, which can be toxic to the host cells.[1][2][3][4][5] This toxicity can lead to slow cell growth, plasmid instability, or cell death upon induction of protein expression.[3][5] Additionally, as a eukaryotic protein, differences in codon usage between humans and E. coli can hinder efficient translation.[2][6][7]
Q2: What is the first step I should take to troubleshoot low PUMA expression?
A2: The first step is to determine if the PUMA protein is being expressed at all. This can be done by performing a small-scale pilot expression study followed by SDS-PAGE and Western blot analysis of both the soluble and insoluble cell fractions. This will help you diagnose whether the issue is a complete lack of expression, low expression levels, or if the protein is being expressed but is insoluble (forming inclusion bodies).
Q3: How can I mitigate the toxicity of PUMA protein to the E. coli host?
A3: Several strategies can be employed to manage the toxicity of PUMA protein:
-
Use a tightly regulated promoter: Vectors with promoters that have very low basal expression levels, such as those regulated by rhamnose or tightly controlled T7 promoters, can prevent premature expression of the toxic protein.[8][9]
-
Choose a suitable E. coli strain: Strains like C41(DE3) and C43(DE3) are mutated to tolerate some toxic proteins.[1][2][10] Strains containing the pLysS or pLysE plasmid express T7 lysozyme, which inhibits basal T7 RNA polymerase activity, further reducing leaky expression.[1][11]
-
Optimize induction conditions: Inducing protein expression with a lower concentration of the inducer (e.g., IPTG) for a shorter period or at a lower temperature can reduce the toxic effects.[5][8]
Q4: My PUMA protein is found in inclusion bodies. How can I increase its solubility?
A4: To increase the solubility of PUMA protein, you can:
-
Lower the induction temperature: Reducing the temperature to 15-25°C slows down protein synthesis, which can promote proper folding.[5][7][12][13]
-
Co-express chaperones: Molecular chaperones can assist in the correct folding of the protein. Strains like ArcticExpress(DE3) co-express cold-adapted chaperonins.[1]
-
Use solubility-enhancing fusion tags: Fusing a highly soluble protein tag, such as GST (Glutathione S-transferase) or Trx (Thioredoxin), to your protein of interest can improve its solubility.[5]
Troubleshooting Guides
Guide 1: No or Very Low PUMA Protein Detected
This guide addresses scenarios where Western blot analysis shows no or very faint bands corresponding to the PUMA protein.
-
Solution: Verify the integrity of your expression construct by sequencing the PUMA gene insert. Ensure that the gene is in the correct reading frame and that there are no mutations that could introduce premature stop codons.
-
Solution:
-
Codon Optimization: Optimize the PUMA gene sequence for E. coli codon usage to improve translation efficiency and mRNA stability.[6][7][14][15][16] Several online tools and commercial services are available for this purpose.
-
Protease Deficiency: Use E. coli strains deficient in certain proteases, such as BL21, which lacks Lon and OmpT proteases.[1][2]
-
-
Solution:
-
Optimize Expression Host and Vector:
-
Optimize Induction Conditions:
-
Lower the inducer (IPTG) concentration significantly.
-
Reduce the induction temperature.
-
Shorten the induction time.
-
Add glucose to the growth media to further repress lac-based promoters before induction.[17]
-
-
| Parameter | Standard Conditions | Optimized for Toxic Proteins | Reference |
| Inducer (IPTG) Conc. | 0.5 - 1.0 mM | 0.01 - 0.1 mM | [5][18] |
| Induction Temperature | 37°C | 15 - 25°C | [5][7] |
| Induction Time | 3 - 4 hours | 2 - 4 hours or overnight for low temps | [13][17] |
Guide 2: PUMA Protein is Expressed but Insoluble (Inclusion Bodies)
This guide provides strategies for when your PUMA protein is successfully expressed but aggregates into insoluble inclusion bodies.
-
Solution:
-
Solution:
-
Co-express Chaperones: Use E. coli strains that co-express chaperone proteins to assist in proper folding.
-
Use Solubility-Enhancing Fusion Tags: Fuse proteins like GST, MBP (Maltose-Binding Protein), or Trx to the N-terminus of PUMA.
-
| Strategy | Recommended E. coli Strains | Fusion Tags | Reference |
| Chaperone Co-expression | ArcticExpress(DE3) | N/A | [1] |
| Enhanced Solubility | N/A | GST, Trx | [5] |
| Disulfide Bond Formation | SHuffle | N/A | [2] |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial and Analysis
-
Transformation: Transform your PUMA expression plasmid into the desired E. coli expression strain.
-
Inoculation: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Sub-culturing: Inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.8.
-
Induction: Take a 1 mL pre-induction sample. Induce the remaining culture with the desired concentration of inducer (e.g., IPTG).
-
Expression: Continue to grow the culture under the desired induction conditions (e.g., 25°C for 4 hours).
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 1 mL of lysis buffer. Lyse the cells by sonication or using a chemical lysis reagent.[20][21]
-
Fractionation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Analysis: Analyze the pre-induction sample, total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE and Western blot.
Protocol 2: Western Blot for PUMA Protein Detection
-
Sample Preparation: Mix protein samples with 2x Laemmli sample buffer and boil for 5-10 minutes at 95°C.[22][23]
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.[22]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[24]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to PUMA, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.[22][24]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[24]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[24]
-
Washing: Repeat the washing step.
-
Detection: Detect the protein using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[24]
Visualizations
Caption: p53-mediated PUMA-induced apoptosis pathway.
References
- 1. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 2. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview on the expression of toxic gene products in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biologicscorp.com [biologicscorp.com]
- 6. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomatik.com [biomatik.com]
- 8. How can I express toxic protein in E. coli? [qiagen.com]
- 9. tandfonline.com [tandfonline.com]
- 10. sinobiological.com [sinobiological.com]
- 11. researchgate.net [researchgate.net]
- 12. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 15. OPT: Codon optimize gene sequences for E. coli protein overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. nbinno.com [nbinno.com]
- 19. goldbio.com [goldbio.com]
- 20. static.igem.org [static.igem.org]
- 21. neb.com [neb.com]
- 22. Western blot protocol - Creative BioMart [creativebiomart.net]
- 23. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 24. origene.com [origene.com]
optimizing PUMA plasmid transfection efficiency in primary cells
A3: The primary methods fall into three categories: chemical, physical, and viral. [9][10]* Chemical Methods (Lipofection): These use cationic lipids or polymers to form a complex with negatively charged plasmid DNA. This complex fuses with the cell membrane to deliver the DNA. While common, it often has lower efficiency and higher toxicity in sensitive primary cells. [6]* Physical Methods (Electroporation): This technique applies an electrical field to create temporary pores in the cell membrane, allowing DNA to enter. [10]Electroporation can be highly efficient for many primary and hard-to-transfect cells but requires careful optimization to balance efficiency with cell viability. [6][10][11]* Viral Methods (Transduction): This involves using modified, replication-incompetent viruses (e.g., lentivirus, adenovirus) to deliver the gene. [12]It is often the most efficient method for primary cells, especially for stable, long-term expression, but is more complex and involves greater biosafety considerations. [6][10][12]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during PUMA plasmid transfection experiments.
Problem 1: Low Transfection Efficiency
Q: My transfection efficiency is very low (<10%). What are the likely causes and how can I fix it?
A: Low efficiency is a common issue with primary cells. [6]Systematically check the following factors, starting with the most critical.
// Nodes start [label="Low Transfection Efficiency", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dna [label="1. Check Plasmid DNA Quality", fillcolor="#FBBC05", fontcolor="#202124"]; health [label="2. Assess Cell Health & Density", fillcolor="#FBBC05", fontcolor="#202124"]; method [label="3. Optimize Transfection Method", fillcolor="#FBBC05", fontcolor="#202124"]; reagent [label="4. Optimize Reagent:DNA Ratio", fillcolor="#FBBC05", fontcolor="#202124"];
dna_sol [label="Purity (OD260/280 = 1.7-1.9)\nEndotoxin-free\nUse supercoiled form", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; health_sol [label="Healthy, >90% viability\nActively dividing\nOptimal confluency (70-90%)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; method_sol [label="Try different reagents\nConsider electroporation\nUse positive control (e.g., GFP)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; reagent_sol [label="Titrate reagent amount\nTest ratios (e.g., 1:1, 2:1, 3:1)\nFollow manufacturer's protocol", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> dna [label="Is DNA high quality?"]; start -> health [label="Are cells optimal?"]; start -> method [label="Is the method suitable?"]; start -> reagent [label="Is the ratio optimized?"];
dna -> dna_sol [style=dashed, arrowhead=none]; health -> health_sol [style=dashed, arrowhead=none]; method -> method_sol [style=dashed, arrowhead=none]; reagent -> reagent_sol [style=dashed, arrowhead=none]; } enddot Caption: Troubleshooting flowchart for low transfection efficiency.
| Parameter | Recommendation & Rationale |
| Plasmid DNA Quality | Purity: Ensure the OD 260/280 ratio is between 1.7 and 1.9. [7]Ratios outside this range indicate protein or RNA contamination, which can hinder transfection. Endotoxins: Use endotoxin-free plasmid purification kits. [7][9][10]Primary cells are extremely sensitive to endotoxins, which significantly reduce efficiency and viability. [9][10]Form: Use high-quality, supercoiled plasmid DNA. [9][10][11]Linear DNA is degraded more easily by cellular exonucleases. [12][9] |
| Cell Health & Density | Health: Use healthy, low-passage primary cells that are at least 90% viable before transfection. [8][13]Passage cells at least 24 hours before the experiment to ensure they are in an optimal physiological state. [8]Confluency: The optimal density is cell-type dependent, but a confluency of 70-90% is a good starting point for adherent cells. [7][8][14]Too low, and cells may not survive; too high can lead to contact inhibition and reduced uptake. [6][8] |
| Transfection Method | Reagent Choice: Not all reagents work for all primary cells. [6]It may be necessary to test several reagents or switch to a different method like electroporation, which is often more effective for primary cells. [6][15][16]Positive Control: Always include a positive control plasmid (e.g., expressing GFP) to confirm the protocol and reagent are working. [6][7] |
| Reagent:DNA Ratio | Optimization: The ratio of transfection reagent to DNA is critical and highly cell-type dependent. [7]Perform a titration experiment to find the optimal ratio, testing several ratios (e.g., 1:1, 2:1, 3:1 reagent:DNA) while keeping the DNA amount constant. [7][14] |
Problem 2: High Cell Death / Cytotoxicity
Q: After transfection, most of my primary cells are dead. How can I improve cell viability?
A: High cytotoxicity is often a result of the transfection process itself being too harsh for sensitive primary cells.
| Parameter | Recommendation & Rationale |
| Reagent Concentration | Reduce Amount: High concentrations of transfection reagents are a primary cause of cell death. [6]Reduce the amount of both the reagent and the DNA. Start with the lowest recommended concentration and optimize from there. |
| Complex Incubation Time | Shorten Exposure: Minimize the time cells are exposed to the DNA-reagent complexes, especially if using a toxic reagent. Follow the manufacturer's protocol, but you can test shorter incubation times. |
| Medium Composition | Serum Presence: While complex formation must be done in serum-free medium, the transfection itself can often be performed in the presence of serum. [7][17]Serum can protect cells and minimize toxicity. [17]Antibiotics: Avoid antibiotics in the medium during complex formation and transfection, as they can sometimes interfere with the process. |
| DNA Quality | Remove Contaminants: Poor quality DNA with high levels of endotoxins or other contaminants from the purification process can be highly toxic to primary cells. [9][10] |
| Electroporation Settings | Optimize Pulse: If using electroporation, high voltage or long pulse durations can cause irreversible membrane damage. Optimize the electrical parameters to find a balance that maximizes DNA entry while maintaining at least 40-80% cell survival. [7] |
Section 3: Experimental Protocols & Workflows
This section provides a generalized protocol for lipid-based transfection and a visual workflow. Note that conditions must be empirically optimized for each specific primary cell type.
Protocol: Lipid-Based PUMA Plasmid Transfection of Adherent Primary Cells (6-Well Plate Format)
This protocol is a starting point and is based on common methodologies. [17][18] Materials:
-
Healthy, low-passage primary cells
-
Complete growth medium (with and without serum)
-
High-quality, endotoxin-free PUMA plasmid DNA (1 µg/µL stock)
-
Cationic lipid transfection reagent
-
Sterile microcentrifuge tubes
-
Serum-free medium (e.g., Opti-MEM)
Procedure:
-
Cell Seeding (Day 1):
-
Transfection (Day 2):
-
For each well to be transfected, prepare the following solutions in separate sterile tubes.
-
Tube A (DNA Mixture): Dilute 2.0 µg of PUMA plasmid DNA into 100-250 µL of serum-free medium. [18]Mix gently by pipetting.
-
Tube B (Reagent Mixture): Dilute 2-6 µL of the transfection reagent into 100-250 µL of serum-free medium. Mix gently. Note: The optimal DNA (µg) to reagent (µL) ratio varies (e.g., 1:1 to 1:3) and must be optimized. * Complex Formation: Add the DNA mixture (Tube A) to the reagent mixture (Tube B). Do not vortex. Mix by gently pipetting or flicking the tube.
-
Incubation: Incubate the combined mixture at room temperature for 15-30 minutes to allow DNA-lipid complexes to form. [18][19] * Add Complexes to Cells: Add the ~200-500 µL of complex mixture drop-wise to the cells in the well. [18]Gently rock the plate to ensure even distribution. [18] * Incubation: Return the plate to the incubator (37°C, 5% CO2) and incubate for 24-72 hours. It is generally not necessary to change the medium. [18]
-
-
Post-Transfection Analysis (Day 3-4):
-
After 24-72 hours, harvest the cells.
-
Assess PUMA expression via qPCR or Western blot.
-
Measure apoptosis using methods like Annexin V staining, caspase activity assays, or TUNEL assays.
-
-
Section 4: PUMA Signaling Pathway
Understanding the molecular pathway is crucial for interpreting experimental results. Overexpression of PUMA via plasmid transfection should activate this intrinsic apoptotic cascade.
// Nodes stress [label="Cellular Stress\n(e.g., DNA Damage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; puma_exp [label="PUMA Plasmid Transfection\n(Experimental Input)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, style="filled,dashed"]; puma [label="PUMA Protein Expression", fillcolor="#FBBC05", fontcolor="#202124"]; bcl2 [label="Anti-apoptotic proteins\n(Bcl-2, Bcl-XL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bax_bak [label="Pro-apoptotic effectors\n(Bax, Bak)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mito [label="Mitochondrial Outer\nMembrane Permeabilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cyto_c [label="Cytochrome c Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; caspases [label="Caspase Cascade Activation\n(Caspase-9, Caspase-3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges stress -> p53 [label="induces", color="#5F6368"]; p53 -> puma [label="transcriptionally activates", color="#5F6368"]; puma_exp -> puma [style=dashed, label="leads to", color="#5F6368"]; puma -> bcl2 [label="inhibits", arrowhead=tee, color="#EA4335"]; bcl2 -> bax_bak [label="inhibits", arrowhead=tee, color="#4285F4"]; bax_bak -> mito [label="induces", color="#5F6368"]; mito -> cyto_c [label="results in", color="#5F6368"]; cyto_c -> caspases [label="activates", color="#5F6368"]; caspases -> apoptosis [label="executes", color="#5F6368"]; } enddot Caption: The PUMA-mediated intrinsic apoptosis pathway.
References
- 1. Puma, a critical mediator of cell death — one decade on from its discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 3. PUMA, a novel proapoptotic gene, is induced by p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 7. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Plasmid Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Guidelines for transfection of DNA [qiagen.com]
- 11. zymoresearch.com [zymoresearch.com]
- 12. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wearecellix.com [wearecellix.com]
- 14. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 15. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Universal Transfection Reagent Protocol [sigmaaldrich.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
PUMA Antibody Western Blot Specificity Validation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of PUMA antibodies in Western Blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is PUMA and why is its detection important?
PUMA (p53 upregulated modulator of apoptosis) is a pro-apoptotic protein belonging to the Bcl-2 family. It plays a crucial role in initiating apoptosis (programmed cell death) in response to various cellular stresses, including DNA damage and growth factor withdrawal.[1][2] Accurate detection of PUMA via Western Blot is essential for studying apoptosis signaling pathways in various contexts, including cancer research and neurodegenerative diseases.
Q2: What are the expected molecular weights of PUMA in a Western Blot?
PUMA exists in several isoforms due to alternative splicing, with PUMA-α (alpha) and PUMA-β (beta) being the most studied.[1][2] The expected molecular weights are:
Some antibody datasheets may also report other isoforms or post-translationally modified forms, leading to the appearance of bands at different molecular weights.[4][5]
Q3: How can I be sure my antibody is specific to PUMA?
The gold standard for demonstrating antibody specificity is to test it on a known negative control. The ideal negative control is a cell line or tissue lysate from a PUMA knockout (KO) or knockdown (KD) model.[6] In a KO/KD lysate, the band corresponding to PUMA should be absent or significantly reduced compared to the wild-type control.
Q4: What are good positive and negative controls for a PUMA Western Blot?
-
Positive Controls:
-
Cell Lines with Endogenous Expression: SH-SY5Y and SK-N-SH cells are known to express PUMA.[7]
-
Treated Cell Lines: PUMA expression is induced by DNA damage. Treating p53 wild-type cell lines, such as A2780s, with agents like cisplatin (B142131) can increase PUMA levels.[8] Activation of the p53 pathway is a common method to induce PUMA.[9]
-
Overexpression Lysates: Lysates from cells transiently or stably overexpressing a tagged or untagged PUMA protein.
-
-
Negative Controls:
-
Knockout/Knockdown Cell Lysates: PUMA KO HeLa cell lysates are commercially available and serve as an excellent negative control.
-
Cell Lines with Low/No Expression: p53-null cell lines, such as SKOV3, may show no induction of PUMA in response to DNA damage and can be used as a negative control in such experiments.[8]
-
PUMA Signaling Pathway in Apoptosis
The following diagram illustrates the central role of PUMA in the intrinsic apoptosis pathway.
Caption: PUMA's role in the intrinsic apoptotic signaling pathway.
Troubleshooting Guide for PUMA Western Blot
This guide addresses common issues encountered during PUMA Western Blotting.
| Problem | Possible Cause | Solution |
| No Signal or Weak Signal | Low PUMA Expression: Basal PUMA levels can be very low in unstressed cells.[10] | Induce PUMA expression by treating cells with a known activator of the p53 pathway (e.g., etoposide, cisplatin) or other stress-inducing agents.[8][11] Use a positive control cell lysate known to express high levels of PUMA.[7] |
| Inefficient Antibody Binding: The antibody may not be optimal for the experimental conditions. | Optimize the primary antibody concentration and incubation time. Some protocols suggest overnight incubation at 4°C.[2] Ensure the blocking buffer is compatible with the antibody; for some antibodies, BSA is preferred over milk.[12] | |
| Poor Protein Transfer: Inefficient transfer of proteins from the gel to the membrane. | Verify the integrity of your transfer setup. Ensure good contact between the gel and the membrane and that no air bubbles are present. Optimize transfer time and voltage, especially for smaller proteins like PUMA. | |
| Multiple Bands | PUMA Isoforms: PUMA has multiple isoforms (e.g., PUMA-α at ~23 kDa and PUMA-β at ~18 kDa) that can be detected by the same antibody.[1][2] | Check the antibody datasheet to see which isoforms it is expected to detect. The presence of two bands at the expected molecular weights for the alpha and beta isoforms can be a positive result. |
| Post-Translational Modifications (PTMs): PUMA can be phosphorylated, which can alter its migration on an SDS-PAGE gel.[13][14] | Consult the literature for known PTMs of PUMA.[13][14] Treat a sample with a phosphatase to see if the additional bands collapse into a single band. | |
| Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins in the lysate.[15][16] | Increase the stringency of the washes (e.g., increase the number of washes or the Tween-20 concentration).[17] Optimize the primary antibody concentration; a lower concentration may reduce non-specific binding.[15] Use a negative control lysate (e.g., from PUMA KO cells) to confirm which bands are specific to PUMA. | |
| High Background | Incomplete Blocking: Insufficient blocking of the membrane can lead to high background. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA).[12] |
| Antibody Concentration Too High: Excessive primary or secondary antibody can contribute to high background. | Titrate both the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
Comparative Table of PUMA Antibodies for Western Blot
| Provider | Catalog No. | Host | Clonality | Immunogen | WB Dilution | Notes |
| Cell Signaling Technology | 4976 | Rabbit | Polyclonal | Synthetic peptide corresponding to the carboxy-terminal region of human Puma. | 1:1000 | Detects endogenous levels of total PUMA. May cross-react with an 18kDa band of unknown origin.[1][2] |
| Proteintech | 55120-1-AP | Rabbit | Polyclonal | Peptide | 1:500-1:3000 | Recognizes PUMA alpha (21-24 kDa) and PUMA beta (18-21 kDa). Validated in various cell lysates and tissues.[7] |
| NSJ Bioreagents | R30371 | Rabbit | Polyclonal | Amino acid sequence from the C-terminus of human PUMA. | Not specified | Predicted to detect isoforms alpha, beta, delta, and gamma.[5] |
| Abcam | ab9643 | Rabbit | Polyclonal | Not specified | 1-2 µg/ml | Detects a band at approximately 23 kDa. A lower band at ~16 kDa may represent PUMA-beta.[18] |
| Santa Cruz Biotechnology | sc-20534 | Goat | Polyclonal | Peptide mapping near the N-terminus of PUMAα of human origin. | 1:100-1:1000 | Recommended for detection of PUMAα.[19] |
Detailed Experimental Protocol: Western Blot for PUMA
This protocol is a representative methodology based on common practices and information from various antibody datasheets. Optimization may be required for specific antibodies and experimental systems.
Sample Preparation (Cell Lysates)
-
Culture cells to the desired confluency. For positive controls, treat cells with an inducing agent (e.g., 5 µg/mL cisplatin for 24 hours for A2780s cells) alongside an untreated control.[8]
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
SDS-PAGE
-
Mix 20-30 µg of protein lysate with 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a 12% or 15% polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[2]
-
Primary Antibody Incubation: Dilute the PUMA primary antibody in the blocking buffer at the recommended concentration (see table above or datasheet). Incubate the membrane overnight at 4°C with gentle shaking.[2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Experimental Workflow Diagram
The following diagram outlines the key steps in a PUMA Western Blot experiment.
Caption: A step-by-step workflow for PUMA Western Blot analysis.
References
- 1. Puma Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Puma Antibody (#4976) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Subcellular localization of PUMA regulates its pro-apoptotic activity in Burkitt's lymphoma B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. nsjbio.com [nsjbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. PUMA antibody (55120-1-AP) | Proteintech [ptglab.com]
- 8. The p53 Upregulated Modulator of Apoptosis (PUMA) Chemosensitizes Intrinsically Resistant Ovarian Cancer Cells to Cisplatin by Lowering the Threshold Set by Bcl-xL and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The role of P53 up-regulated modulator of apoptosis (PUMA) in ovarian development, cardiovascular and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Phosphorylation of Puma modulates its apoptotic function by regulating protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. sinobiological.com [sinobiological.com]
- 18. Anti-PUMA antibody. Rabbit polyclonal (ab9643) | Abcam [abcam.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
reducing non-specific bands in PUMA immunoprecipitation
Welcome to the technical support center for PUMA (p53 upregulated modulator of apoptosis) immunoprecipitation (IP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, specifically the issue of non-specific bands in PUMA IP experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-specific bands in a PUMA immunoprecipitation experiment?
Non-specific bands in PUMA IP can arise from several factors:
-
Non-specific binding of proteins: Proteins other than PUMA may bind to the IP antibody, the protein A/G beads, or even the plastic tubes.[1][2] This can be exacerbated by issues with the cell lysate, such as protein unfolding and aggregation.[1]
-
Antibody-related issues: The primary antibody used for IP may cross-react with other proteins, or using too high a concentration can lead to non-specific binding.[3][4][5] Additionally, the heavy and light chains of the IP antibody can be detected by the secondary antibody in the subsequent Western blot, appearing as bands at approximately 50 kDa and 25 kDa, respectively.[6]
-
Insufficient washing: Inadequate or insufficiently stringent washing steps can fail to remove proteins that are weakly bound to the beads or antibody.[1][4]
-
Cellular context: Some cells may express protein isoforms, splice variants, or post-translationally modified forms of PUMA that migrate at different molecular weights.[6] It's also possible that what appears to be a non-specific band is a genuine interacting partner of PUMA.[1]
Q2: I see a strong band at 50 kDa and 25 kDa in my IP lanes, but not in my input control. What is this?
These bands are very likely the heavy chain (~50 kDa) and light chain (~25 kDa) of the antibody used for the immunoprecipitation.[6] The secondary antibody used in the Western blot detects these denatured antibody fragments. To circumvent this, you can:
-
Use antibodies from different host species for the IP and the Western blot (e.g., rabbit anti-PUMA for IP and mouse anti-PUMA for Western blot).[6]
-
Utilize secondary antibodies that are specific for the light chain of the primary antibody.[7]
-
Employ biotinylated primary antibodies followed by streptavidin beads, which can help as the antibody itself is not directly detected by a secondary antibody.[8]
Q3: How can I be sure that the PUMA antibody I'm using is suitable for immunoprecipitation?
It is crucial to use an antibody that has been validated for immunoprecipitation.[3] Check the manufacturer's datasheet for information on validated applications.[9][10] A good PUMA antibody for IP should specifically recognize the endogenous protein with high affinity. It is also good practice to test a new antibody by performing a Western blot on a whole-cell lysate to confirm it detects a band at the expected molecular weight for PUMA.
Q4: What are the essential controls to include in my PUMA IP experiment?
To accurately interpret your results and troubleshoot any issues, the following controls are highly recommended:
-
Input Control: A sample of the whole-cell lysate before the immunoprecipitation step. This confirms that PUMA is present in your starting material.[3]
-
Isotype Control: An antibody of the same isotype (e.g., rabbit IgG) and from the same host species as your primary PUMA antibody, used at the same concentration. This helps to identify non-specific binding of proteins to the IP antibody itself.[6]
-
Bead-Only Control: Protein A/G beads incubated with the cell lysate without any primary antibody. This control identifies proteins that bind non-specifically to the beads.[6]
Troubleshooting Guide: Reducing Non-Specific Bands
This guide provides a systematic approach to troubleshooting and optimizing your PUMA immunoprecipitation protocol to minimize non-specific bands.
Step 1: Optimizing Lysis and Pre-Clearing
The initial preparation of the cell lysate is a critical step.
Caption: Experimental workflow for lysate preparation and pre-clearing.
A common issue is the non-specific binding of proteins to the affinity beads.[1] Pre-clearing the lysate by incubating it with beads before adding the primary antibody can significantly reduce this background.[1][6]
| Parameter | Recommendation | Rationale |
| Lysis Buffer | Use a non-denaturing lysis buffer for co-IP experiments to preserve protein-protein interactions.[11] For standard IP, a buffer like RIPA can be used, but may be too harsh for some interactions.[3] | Harsh detergents can denature proteins, leading to aggregation and non-specific binding.[1] |
| Protease/Phosphatase Inhibitors | Always add fresh protease and phosphatase inhibitors to your lysis buffer.[4] | Prevents degradation of PUMA and its interacting partners. |
| Pre-clearing | Incubate lysate with Protein A/G beads for 30-60 minutes at 4°C before adding the primary antibody.[1][6] | Removes proteins that non-specifically bind to the beads. |
Step 2: Antibody Incubation and Washing
Optimizing antibody concentration and wash steps is crucial for reducing background.
| Parameter | Recommendation | Rationale |
| Antibody Concentration | Titrate your PUMA antibody to determine the optimal concentration. Start with the manufacturer's recommended amount and perform a dilution series. | Using too much antibody can lead to increased non-specific binding.[4][5] |
| Incubation Time | An incubation time of 2-4 hours at 4°C is often sufficient. For weak interactions, overnight incubation may be necessary.[3] | Prolonged incubation can sometimes lead to increased non-specific binding.[1] |
| Number of Washes | Increase the number of washes (e.g., from 3 to 5).[1][2] | More washes help to remove non-specifically bound proteins. |
| Wash Buffer Composition | Increase the stringency of the wash buffer by adding a small amount of detergent (e.g., 0.1% Tween-20 or Triton X-100) or by increasing the salt concentration (e.g., up to 500 mM NaCl).[1][2] | More stringent washes are more effective at removing non-specific interactions. |
| Washing Technique | During washes, ensure the beads are fully resuspended. After centrifugation, carefully remove all supernatant without disturbing the bead pellet.[8] | Incomplete removal of wash buffer can carry over contaminants. |
Step 3: Elution and Sample Analysis
Proper elution and subsequent analysis are key to obtaining clean results.
Caption: Troubleshooting workflow for addressing non-specific bands.
Detailed Experimental Protocol: Optimized PUMA Immunoprecipitation
This protocol is a starting point and may require further optimization for your specific cell type and experimental conditions.
Materials:
-
Cell pellet
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% Nonidet P-40 (NP-40), 2 mM EDTA)
-
Protease and phosphatase inhibitor cocktails
-
Validated anti-PUMA antibody (IP grade)
-
Isotype control antibody (e.g., Rabbit IgG)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Lysis buffer with 0.1% Tween-20 and 300-500 mM NaCl)
-
Elution Buffer (e.g., 1X Laemmli sample buffer)
-
Microcentrifuge tubes
Procedure:
-
Lysate Preparation:
-
Resuspend the cell pellet in ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Adjust the concentration to 1-2 mg/mL with lysis buffer.
-
-
Pre-Clearing:
-
Add 20-30 µL of Protein A/G bead slurry to 1 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the pre-cleared supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the optimal amount of anti-PUMA antibody (and isotype control to a separate tube) to the pre-cleared lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 30 µL of Protein A/G bead slurry to each tube and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Add 1 mL of ice-cold wash buffer and resuspend the beads.
-
Incubate for 5 minutes on a rotator at 4°C.
-
Repeat the wash step 4 more times for a total of 5 washes.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 30-50 µL of 1X Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature the antibody.
-
-
Analysis:
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.
-
PUMA Signaling Context
Understanding the biological context of PUMA can sometimes provide clues about potential non-specific interactors. PUMA is a BH3-only pro-apoptotic protein that is a transcriptional target of the tumor suppressor p53.[12][13]
References
- 1. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 2. sinobiological.com [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. agrisera.com [agrisera.com]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 9. scbt.com [scbt.com]
- 10. novusbio.com [novusbio.com]
- 11. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 12. Puma Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Anti-Human PUMA Antibody | Leinco [leinco.com]
Technical Support Center: Mitigating Off-Target Effects of PUMA siRNA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with PUMA siRNA and mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of PUMA siRNA experiments, and why are they a concern?
A1: Off-target effects occur when a PUMA siRNA molecule, intended to silence the PUMA gene, inadvertently silences other unintended genes.[1] This happens primarily through a mechanism similar to microRNA (miRNA) regulation, where the "seed region" (nucleotides 2-8) of the siRNA guide strand binds to partially complementary sequences in the 3' untranslated region (3' UTR) of other mRNAs, leading to their degradation or translational repression.[1][2][3] These unintended effects can lead to misinterpretation of experimental results, false positives in phenotypic screens, and potential toxicity in therapeutic applications.[1][4]
Q2: I'm observing a phenotype that I suspect is due to an off-target effect of my PUMA siRNA. How can I confirm this?
A2: To confirm if an observed phenotype is due to an off-target effect, several validation strategies can be employed:
-
Use multiple siRNAs: Test at least two or three different siRNAs targeting different regions of the PUMA mRNA.[2][5] If the phenotype is consistently observed with multiple siRNAs, it is more likely to be a genuine effect of PUMA knockdown.
-
Rescue experiment: Co-transfect cells with your PUMA siRNA and a plasmid expressing a version of the PUMA gene that is resistant to that specific siRNA (e.g., by introducing silent mutations in the siRNA target site). If the phenotype is rescued (i.e., reversed), it confirms the effect is on-target.[6]
-
Transcriptome analysis: Perform microarray or RNA-sequencing (RNA-Seq) to get a global view of gene expression changes.[1][3] This can help identify unintended downregulated genes that may be causing the off-target phenotype.
-
Use a negative control siRNA: A scrambled siRNA sequence that does not target any known gene should be used as a negative control to account for non-specific effects of the transfection process itself.[5]
Q3: What are the primary strategies to reduce PUMA siRNA off-target effects?
A3: Several key strategies can be implemented to minimize off-target effects:
-
Chemical Modifications: Modifying the siRNA duplex, particularly in the seed region of the guide strand, can significantly reduce off-target binding.[2][3][7][8]
-
siRNA Pooling: Using a pool of multiple siRNAs targeting the same gene at low concentrations can dilute the off-target effects of any single siRNA.[2][3][4][9]
-
Optimized siRNA Design: Employing bioinformatics tools and algorithms to design siRNAs with minimal predicted off-target binding is crucial.[2][9][10]
-
Dose Optimization: Using the lowest effective concentration of siRNA can help reduce off-target effects, as they are often concentration-dependent.[3][9]
Troubleshooting Guides
Problem 1: High degree of off-target gene silencing observed in transcriptome analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High siRNA Concentration | Perform a dose-response experiment to determine the lowest effective concentration of PUMA siRNA that provides sufficient on-target knockdown.[3][9] | Reduced off-target gene silencing while maintaining acceptable on-target PUMA knockdown. |
| Suboptimal siRNA Sequence Design | Redesign PUMA siRNAs using computational tools that predict and minimize off-target effects. Utilize algorithms that consider seed region complementarity to the 3' UTR of all known transcripts.[2][10] | New siRNA sequences with a lower predicted off-target profile and improved specificity. |
| Seed-mediated Off-Targeting | Synthesize PUMA siRNAs with chemical modifications, such as 2'-O-methylation at position 2 of the guide strand, to disrupt seed region-mediated off-target binding.[3][7][8] | Significant reduction in the number of off-target genes silenced, as confirmed by follow-up transcriptome analysis. |
Problem 2: Inconsistent phenotypic results with different PUMA siRNA sequences.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sequence-specific Off-target Effects | Use a pool of 3-4 validated PUMA siRNAs targeting different regions of the PUMA mRNA. This dilutes the concentration of any single siRNA, minimizing its individual off-target signature.[2][3][4] | A more consistent and reproducible phenotype that is more likely attributable to PUMA knockdown rather than off-target effects. |
| One or More siRNAs have a Strong Off-target Phenotype | Validate each individual siRNA from the pool separately to identify any outlier that may be causing a strong, off-target-driven phenotype.[9] | Identification and exclusion of problematic siRNA sequences from the pool, leading to cleaner experimental results. |
| Variable Knockdown Efficiency | Assess the on-target knockdown efficiency of each individual PUMA siRNA using qPCR or Western blot to ensure they are all effective at silencing the target gene.[11] | Selection of a set of potent siRNAs for pooling, ensuring that the observed phenotype is not due to variations in knockdown efficiency. |
Experimental Protocols
Protocol 1: Transfection of PUMA siRNA and Validation of On-Target Knockdown by qPCR
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Reconstitute lyophilized PUMA siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.[12] Gently vortex to ensure complete dissolution.[5]
-
Transfection Complex Formation:
-
For each well, dilute the desired amount of siRNA (e.g., to a final concentration of 10-50 nM) in an appropriate volume of serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's protocol.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.[13]
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Analysis:
-
Perform quantitative real-time PCR (qPCR) using primers specific for PUMA and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of PUMA mRNA in siRNA-treated cells compared to control-treated cells using the ΔΔCt method.
-
Protocol 2: Preparation of 2'-O-Methyl Modified PUMA siRNA
This protocol outlines the general principle. The actual synthesis is typically performed by commercial suppliers.
-
siRNA Sequence Design: Design the PUMA siRNA sequence.
-
Solid-Phase Synthesis: The siRNA is synthesized on a solid support using phosphoramidite (B1245037) chemistry.
-
Incorporation of Modified Nucleotides: During the synthesis cycle for the second nucleotide of the guide strand, a 2'-O-methyl phosphoramidite is used instead of the standard RNA phosphoramidite.
-
Deprotection and Purification: After synthesis, the siRNA is cleaved from the solid support, deprotected, and purified, typically by HPLC.
Data Presentation
Table 1: Effect of Chemical Modifications on siRNA Off-Target Effects
| Modification Type | Position in Guide Strand | Impact on Off-Target Silencing | Impact on On-Target Silencing | Reference |
| 2'-O-methyl | 2 | Reduces silencing of most off-target transcripts | Generally unaffected | [7] |
| Unlocked Nucleic Acid (UNA) | 7 | Potently reduces off-targeting | Not significantly reduced | [14] |
| Formamide | Seed Region | Suppresses off-target effects with high efficiency | On-target activity maintained | [15] |
Signaling Pathways and Workflows
Caption: PUMA-mediated apoptotic signaling pathway.
Caption: Experimental workflow for mitigating PUMA siRNA off-target effects.
Caption: Logical relationships of siRNA off-target mitigation strategies.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 3. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 5. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 9. sitoolsbiotech.com [sitoolsbiotech.com]
- 10. Frontiers | siRNA-Finder (si-Fi) Software for RNAi-Target Design and Off-Target Prediction [frontiersin.org]
- 11. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 12. The SMARTpool reagent does not appear to silence. What could be wrong? [horizondiscovery.com]
- 13. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 14. A screen of chemical modifications identifies position-specific modification by UNA to most potently reduce siRNA off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
Technical Support Center: Designing and Optimizing qPCR Primers for the BBC3 Gene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BBC3 gene (also known as PUMA) in quantitative real-time PCR (qPCR) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of the BBC3 gene and why is it important in research?
A1: The BBC3 (BCL2 Binding Component 3) gene, also known as PUMA (p53 Upregulated Modulator of Apoptosis), encodes a pro-apoptotic protein that is a member of the BCL-2 family.[1][2] It plays a crucial role in inducing apoptosis (programmed cell death) through the mitochondrial pathway.[3][4] The expression of BBC3 is often regulated by the tumor suppressor protein p53 in response to cellular stress, such as DNA damage.[3][5] Given its central role in apoptosis, BBC3 is a significant target of interest in cancer research and the development of therapeutics aimed at modulating cell death pathways.[6]
Q2: Are there different isoforms of the BBC3 gene I need to be aware of when designing qPCR primers?
A2: Yes, the human BBC3 gene has several transcript variants due to alternative splicing, which can result in different mRNA and protein isoforms.[6][7] It is critical to identify which isoform(s) are relevant to your research to design appropriate primers. Designing primers that span exon-exon junctions unique to a specific transcript can allow for isoform-specific quantification.[1][8] Alternatively, primers can be designed in a region common to all known isoforms if the goal is to measure total BBC3 expression.
Q3: What are the key parameters to consider when designing qPCR primers for BBC3?
A3: When designing qPCR primers for the BBC3 gene, several key parameters should be considered to ensure specificity, efficiency, and reproducibility. These include:
| Parameter | Recommendation | Rationale |
| Amplicon Length | 70-200 base pairs (bp) | Shorter amplicons are generally amplified more efficiently. |
| Primer Length | 18-25 nucleotides | Provides a good balance between specificity and annealing efficiency. |
| Melting Temperature (Tm) | 60-65°C | Ensures efficient annealing at typical qPCR cycling temperatures. The Tm of the forward and reverse primers should be within 2-3°C of each other. |
| GC Content | 40-60% | Contributes to stable primer-template annealing. |
| 3' End Composition | End with a G or C (a "GC clamp") | Promotes specific binding and extension by the polymerase. Avoid a T at the 3' end. |
| Secondary Structures | Avoid hairpins and self-dimers | These can interfere with primer binding to the target sequence and lead to non-specific amplification. |
| Specificity | Primers should be unique to the BBC3 target sequence | Use tools like NCBI's Primer-BLAST to check for potential off-target binding. |
Q4: How can I avoid amplifying genomic DNA (gDNA) in my qPCR assay for BBC3?
A4: To avoid amplifying contaminating gDNA, it is best practice to design primers that span an exon-exon junction.[1][8] This means that one part of the primer anneals to the 3' end of one exon, and the other part anneals to the 5' end of the adjacent exon. This design ensures that the primers will only amplify the spliced mRNA transcript and not the unspliced gDNA, which contains introns between the exons. Additionally, treating your RNA samples with DNase I prior to reverse transcription is a crucial step to remove any gDNA contamination.
Troubleshooting Guides
This section addresses common issues encountered during the design and optimization of qPCR primers for the BBC3 gene.
Problem 1: No amplification or very late amplification (high Cq value)
| Possible Cause | Troubleshooting Step |
| Poor Primer Design | Re-design your primers following the recommended guidelines. Ensure they are specific to your target and free of secondary structures. Use primer design software for assistance. |
| Suboptimal Annealing Temperature | Perform a temperature gradient qPCR to determine the optimal annealing temperature for your primer set. This involves testing a range of temperatures to find the one that gives the lowest Cq value with a single, specific product. |
| Incorrect Primer Concentration | Titrate your forward and reverse primer concentrations (e.g., 100-500 nM) to find the optimal combination that results in the lowest Cq and highest fluorescence signal. |
| Low BBC3 Expression | The expression of BBC3 may be low in your samples. Increase the amount of cDNA template in your reaction. |
| Poor cDNA Quality or Quantity | Ensure your RNA is high quality before reverse transcription. Quantify your cDNA and use a consistent amount in each reaction. |
Problem 2: Non-specific amplification (multiple peaks in the melt curve analysis)
| Possible Cause | Troubleshooting Step |
| Primers are not specific | Perform a BLAST search with your primer sequences to check for potential off-target binding sites. Re-design primers to a more unique region of the BBC3 transcript. |
| Primer-dimer formation | This is often indicated by a low-melting temperature peak in the melt curve analysis. Increase the annealing temperature or re-design primers to have less complementarity, especially at the 3' ends. Using a hot-start polymerase can also reduce primer-dimer formation. |
| Genomic DNA contamination | If your primers do not span an exon-exon junction, you may be amplifying gDNA. Treat your RNA with DNase I and/or re-design primers to span a junction. Run a no-reverse-transcription (-RT) control to check for gDNA contamination. |
| Annealing temperature is too low | A low annealing temperature can allow for non-specific binding of primers. Increase the annealing temperature in increments of 1-2°C. |
Problem 3: Low amplification efficiency (outside the 90-110% range)
| Possible Cause | Troubleshooting Step |
| Suboptimal primer design or concentration | Re-optimize primer concentrations and consider re-designing your primers if efficiency remains low. |
| Poor template quality | PCR inhibitors in your sample can reduce efficiency. Try diluting your cDNA template to dilute out inhibitors. |
| Incorrect annealing temperature | A suboptimal annealing temperature can lead to inefficient amplification. Use the optimal temperature determined from your gradient qPCR. |
| Issues with qPCR master mix or instrument | Ensure you are using a high-quality master mix and that the qPCR instrument is calibrated and functioning correctly. |
Experimental Protocols
Protocol 1: Designing BBC3 Primers Spanning an Exon-Exon Junction
This protocol outlines the steps for designing qPCR primers for a specific human BBC3 transcript variant (NM_014417.5) using NCBI's Primer-BLAST tool.
-
Obtain the target sequence:
-
Navigate to the NCBI Nucleotide database.
-
Search for the RefSeq accession number: NM_014417.5.
-
Obtain the FASTA sequence.
-
-
Use Primer-BLAST for primer design:
-
Go to the NCBI Primer-BLAST tool.
-
Paste the FASTA sequence of NM_014417.5 into the "PCR Template" box.
-
Under "Primer Parameters," set the desired product size (e.g., 70-200 bp) and Tm range (e.g., 60-65°C).
-
Crucially, under "Exon/intron selection," check the box for "Primer must span an exon-exon junction."
-
Under "Specificity check," select the appropriate organism (Homo sapiens) and database (RefSeq mRNA) to ensure primer specificity.
-
Click "Get Primers."
-
-
Evaluate the primer pairs:
-
Review the suggested primer pairs, paying attention to their predicted Tm, GC content, length, and potential for self-complementarity.
-
Select the top 2-3 candidate primer pairs for experimental validation.
-
Protocol 2: Primer Validation via Temperature Gradient qPCR and Melt Curve Analysis
-
Prepare the qPCR reaction mix:
-
For each candidate primer pair, prepare a master mix containing SYBR Green master mix, forward and reverse primers (at a starting concentration of 200 nM each), and nuclease-free water.
-
Prepare a pooled cDNA sample from your experimental samples to use as a template.
-
-
Set up the temperature gradient:
-
On your qPCR instrument, set up a thermal cycling program with a temperature gradient during the annealing step. The gradient should span a range of temperatures around the predicted Tm of your primers (e.g., 55-65°C).
-
-
Run the qPCR and analyze the results:
-
Run the qPCR plate.
-
Analyze the amplification curves and Cq values across the temperature gradient. The optimal annealing temperature is the one that gives the lowest Cq value with a single, sharp peak in the melt curve analysis, indicating a specific product.
-
Protocol 3: Determining Primer Efficiency with a Standard Curve
-
Prepare a serial dilution of your template:
-
Using your pooled cDNA, prepare a 5- to 7-point serial dilution series (e.g., 1:10 dilutions).
-
-
Set up the qPCR reactions:
-
For each dilution point, set up triplicate qPCR reactions using the optimal annealing temperature and primer concentrations determined previously.
-
Include a no-template control (NTC) in triplicate.
-
-
Run the qPCR and generate the standard curve:
-
Run the qPCR.
-
The qPCR software will generate a standard curve by plotting the Cq values against the logarithm of the template concentration.
-
-
Analyze the standard curve:
-
The software will calculate the slope of the standard curve, the R² value, and the amplification efficiency.
-
An acceptable efficiency is between 90% and 110%, with an R² value > 0.98.
-
Visualizations
Caption: qPCR Primer Validation and Troubleshooting Workflow.
Caption: Simplified BBC3 (PUMA)-mediated apoptotic pathway.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. parsing - save sequences from NCBI in fasta format using a list of IDs in excel - Stack Overflow [stackoverflow.com]
- 3. youtube.com [youtube.com]
- 4. phylogenetics - How to download FASTA sequences from NCBI using the terminal? - Bioinformatics Stack Exchange [bioinformatics.stackexchange.com]
- 5. Download Sequence and Track Data [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. FASTA Format for Nucleotide Sequences [ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of Caspase Assays with PUMA Induction
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility and reliability of caspase assays following the induction of PUMA (p53-upregulated modulator of apoptosis).
Frequently Asked Questions (FAQs)
Q1: What is the role of PUMA in apoptosis?
PUMA is a pro-apoptotic protein belonging to the Bcl-2 homology 3 (BH3)-only subgroup of the Bcl-2 family.[1] It is a critical mediator of apoptosis induced by a wide array of stimuli, including genotoxic stress and growth factor withdrawal, through both p53-dependent and -independent pathways.[1][2][3] PUMA's primary function is to transduce death signals to the mitochondria.[1]
Q2: How does PUMA induction lead to caspase activation?
PUMA induction triggers the intrinsic (mitochondrial) pathway of apoptosis.[4][5] After activation, PUMA binds to and antagonizes anti-apoptotic Bcl-2 family proteins (like Bcl-2 and Bcl-XL).[1][6] This action relieves the inhibition on pro-apoptotic effector proteins Bax and Bak, allowing them to multimerize and permeabilize the outer mitochondrial membrane.[2][6] This permeabilization leads to the release of mitochondrial proteins like cytochrome c into the cytosol.[7] Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which recruits and activates initiator caspase-9.[8][9] Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell.[8][9]
Q3: Which specific caspases are the primary effectors in PUMA-mediated apoptosis?
The primary executioner caspases activated downstream of PUMA induction and the mitochondrial pathway are caspase-3 and caspase-7.[9] These caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8] Assays measuring the combined activity of caspase-3 and -7 are therefore a common method for quantifying PUMA-induced apoptosis.[10][11]
Q4: What are the common methods for inducing PUMA expression for experimental purposes?
PUMA expression can be induced by various stimuli. For experimental control, common methods include:
-
Genotoxic agents: DNA damaging agents like etoposide (B1684455) or doxorubicin (B1662922) can induce PUMA in a p53-dependent manner.[2][6]
-
Doxycycline-inducible systems: Stably transfected cell lines with PUMA under a tetracycline-inducible promoter allow for controlled, dose-dependent expression of PUMA upon addition of doxycycline.[12]
-
Transient transfection or transduction: Overexpression of PUMA using plasmid vectors or viral particles can directly initiate the apoptotic cascade.[6]
Q5: What are the primary types of caspase assays and their principles?
Caspase assays typically rely on the cleavage of a specific peptide substrate. Common types include:
-
Colorimetric Assays: Measure the absorbance of a chromophore (like pNA) released upon substrate cleavage.[13]
-
Fluorometric Assays: Measure the fluorescence of a fluorophore (like AFC) released from a quenched substrate.[14]
-
Luminescent Assays: These are homogeneous "add-mix-measure" assays where caspase cleavage of a pro-substrate releases a substrate for luciferase, generating a light signal that is proportional to caspase activity.[10][11] These assays are known for their high sensitivity.[11]
PUMA-Caspase Signaling Pathway
Caption: The intrinsic pathway of apoptosis initiated by PUMA.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Cell Health: Cells are unhealthy or overgrown, leading to spontaneous apoptosis.[15] 2. Reagent Contamination: Caspase or luciferin (B1168401) contamination of reagents.[11] 3. Serum Caspase Activity: Basal caspase activity can be detected in serum.[10] | 1. Ensure use of healthy, sub-confluent cell cultures. Handle cells gently to minimize stress.[15] 2. Use fresh, dedicated pipette tips for each reagent and sample to avoid cross-contamination.[10] 3. Always include a "no-cell" blank control (media + reagent) and a "vehicle-treated" negative control to determine background and basal activity.[10][15] Subtract the blank value from all readings.[10] |
| Low or No Caspase Signal | 1. Suboptimal Timing: The time point of measurement misses the peak of caspase activity. Apoptosis is a dynamic process.[15] 2. Inefficient PUMA Induction: The stimulus used was not sufficient to induce PUMA to the threshold required for apoptosis. 3. Resistant Cell Line: The cell line may lack key downstream components (e.g., Bax/Bak).[16] 4. Incorrect Assay Wavelength/Filter: For fluorescence or colorimetric assays, incorrect instrument settings are used.[13] | 1. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours post-induction) to determine the optimal time for measuring peak caspase activity.[15][17] 2. Confirm PUMA induction via RT-qPCR or Western blot. Perform a dose-response experiment for the inducing agent.[12] 3. Verify the apoptotic potential of your cell line with a known, potent inducer like staurosporine (B1682477) as a positive control.[15] 4. Consult the assay kit's technical manual for the correct excitation/emission or absorbance wavelengths and set the plate reader accordingly.[13][14] |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven number of cells per well. 2. Inaccurate Pipetting: Inconsistent volumes of cells, inducer, or assay reagent. 3. Edge Effects: Evaporation from wells on the plate's perimeter. 4. Incomplete Lysis/Mixing: For homogeneous assays, incomplete mixing of reagent with the cell culture.[10] | 1. Ensure a homogeneous single-cell suspension before plating. Try plating cells in a larger volume to minimize error. 2. Use calibrated pipettes. For luminescent assays, add the reagent in a single, consistent motion.[13] 3. Avoid using the outer wells of the plate or fill them with sterile PBS/media to create a humidity barrier. 4. After adding the reagent, mix the plate on an orbital shaker (e.g., 300-500 rpm for 5 minutes) to ensure complete cell lysis and substrate availability.[10][17] |
| Signal Instability (Luminescent Assays) | 1. Temperature Fluctuation: Assay plates not equilibrated to room temperature before reading.[10] 2. Incorrect Plate Type: Using clear or black plates for luminescence reduces signal and increases crosstalk.[15] 3. Reading Outside Stable Window: The "glow-type" signal is stable but does decay over several hours.[10] | 1. Allow plates to equilibrate to room temperature for at least 15-20 minutes before adding the reagent and before reading.[10] 2. Use solid white, opaque-walled multiwell plates for luminescence assays to maximize signal and minimize well-to-well crosstalk.[15] 3. Read plates within the recommended time frame (typically 1-3 hours after reagent addition) and read all plates at a consistent time point post-reagent addition.[10] |
Experimental Protocols
Protocol 1: General Method for PUMA Induction (Doxycycline System)
This protocol assumes the use of a cell line with a stably integrated doxycycline-inducible PUMA expression vector.
-
Cell Seeding: Plate cells in a white, opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium.[10]
-
Cell Adherence: Incubate the plate for 18-24 hours under standard culture conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment and recovery.
-
PUMA Induction: Prepare a dilution series of the inducing agent (e.g., doxycycline) in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentration of the inducer. Include vehicle-only controls.
-
Incubation: Return the plate to the incubator for the predetermined optimal time to allow for PUMA expression and apoptosis induction (determined from a time-course experiment).
Protocol 2: Caspase-Glo® 3/7 Assay (Luminescent)
This protocol is adapted from manufacturer guidelines for a 96-well format.[10][11]
-
Reagent Preparation: Thaw the Caspase-Glo® 3/7 Buffer and lyophilized Substrate. Allow both to equilibrate to room temperature. Transfer the buffer into the amber bottle containing the substrate and mix gently by inversion until the substrate is fully dissolved.[18]
-
Plate Equilibration: Following the induction period (from Protocol 1), remove the 96-well plate from the incubator and let it equilibrate to room temperature for approximately 20-30 minutes.[10]
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to culture medium.[11]
-
Mixing: Place the plate on an orbital shaker and mix at a low speed (300-500 rpm) for 5 minutes to promote cell lysis and reagent mixing.[10]
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time should be determined empirically, but a stable signal is typically achieved within this window.[10]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. An integration time of 0.5 to 1 second per well is generally sufficient.[15]
-
Data Analysis:
-
Subtract the average luminescence value of the no-cell blank controls from all other readings.
-
Calculate the fold change in caspase activity by dividing the average signal of the induced samples by the average signal of the vehicle-treated (negative control) samples.
-
Experimental Workflow Diagram
Caption: A typical workflow for a PUMA-induced caspase assay.
References
- 1. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Caspase - Wikipedia [en.wikipedia.org]
- 9. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. FAQ: Caspase-Glo® 3/7 Assay System [promega.jp]
- 16. Triggering of apoptosis by Puma is determined by the threshold set by prosurvival Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. Caspase 3/7 Activity [protocols.io]
Technical Support Center: Optimization of BH3 Profiling with PUMA Peptide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the BH3 profiling assay, with a specific focus on the PUMA peptide.
Troubleshooting Guide
Question: Why am I observing high background signal or spontaneous cytochrome c release in my negative control wells (e.g., DMSO or a mutant PUMA2A peptide)?
Answer:
High background signal in negative controls can obscure the specific effects of your BH3 peptides. Several factors could be contributing to this issue:
-
Over-permeabilization of Cells: The concentration of digitonin (B1670571) used for plasma membrane permeabilization is critical. Excessive digitonin can damage the mitochondrial outer membrane, leading to non-specific release of cytochrome c.
-
Solution: Perform a digitonin titration experiment to determine the optimal concentration that permeabilizes the plasma membrane without significantly affecting the mitochondrial membrane integrity. Start with a range of concentrations (e.g., 0.001% to 0.02%) and assess mitochondrial integrity using a non-depolarizing dye or by measuring baseline cytochrome c release.
-
-
Suboptimal Cell Health: Cells that are unhealthy or undergoing apoptosis prior to the assay will have compromised mitochondria, leading to increased background.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Avoid overgrown or stressed cultures.
-
-
Inappropriate Buffer Composition: The experimental buffer must be carefully prepared to maintain mitochondrial integrity.
-
Mechanical Stress: Excessive centrifugation speeds or harsh pipetting can physically damage cells and mitochondria.
-
Solution: Handle cells gently throughout the protocol. Use lower centrifugation speeds (e.g., 300-500 x g) and avoid vigorous vortexing or pipetting.
-
Question: My positive control (e.g., BIM peptide) shows a weak signal, or I am not seeing the expected level of mitochondrial outer membrane permeabilization (MOMP). What are the possible causes?
Answer:
A weak positive control signal indicates a general problem with the assay's ability to induce and/or detect MOMP. Consider the following:
-
Peptide Quality and Concentration: The purity and concentration of the BH3 peptides are paramount for reproducible results.[3]
-
Solution: Ensure you are using high-purity (>95%) peptides.[1] Verify the concentration of your peptide stock solutions. If you suspect degradation, use a fresh aliquot or a newly synthesized batch. It's also crucial to perform a peptide titration to determine the optimal concentration for your specific cell type.
-
-
Insufficient Incubation Time or Suboptimal Temperature: The kinetics of MOMP can vary between cell types.
-
Low Cell Number: An insufficient number of cells per well can lead to a signal that is below the detection limit of your instrument.
-
Detection Method Issues: Problems with the antibody staining or plate reader settings can lead to a weak signal.
-
Solution: For flow cytometry-based assays, ensure your anti-cytochrome c antibody is properly titrated and that your compensation settings are correct. For plate-based assays using dyes like JC-1, check the filter sets and gain settings on your plate reader.
-
Question: I am observing high variability between replicate wells. How can I improve the reproducibility of my BH3 profiling assay?
Answer:
-
Ensure Homogeneous Cell Suspension: Clumps of cells will lead to inconsistent cell numbers per well.
-
Solution: Ensure you have a single-cell suspension before plating. Gently pipette to break up any clumps.
-
-
Precise and Consistent Pipetting: Inaccurate or inconsistent pipetting of cells, digitonin, or peptides is a major source of variability.
-
Solution: Use calibrated pipettes and be meticulous with your pipetting technique. When adding reagents to a 96-well plate, consider using a multi-channel pipette for consistency.
-
-
Maintain Consistent Incubation Times: Staggering the addition of reagents can lead to differences in incubation times across the plate.
-
Solution: Plan your workflow to minimize time differences between the first and last wells. For fixation steps, adding the fixative in the same order and at the same pace as the treatment can help.
-
-
Control for Edge Effects: Wells on the edge of a microplate can be more prone to evaporation, leading to changes in reagent concentrations.
-
Solution: Avoid using the outer wells of the plate for your experimental samples. Instead, fill them with buffer or media to create a humidity barrier.
-
Frequently Asked Questions (FAQs)
Question: What is the role of the PUMA peptide in a BH3 profiling assay?
Answer:
The PUMA (p53 upregulated modulator of apoptosis) BH3 peptide is a versatile tool in BH3 profiling. It is considered a promiscuous binder, meaning it can interact with all anti-apoptotic BCL-2 family proteins (BCL-2, BCL-xL, MCL-1, BCL-w, and A1).[7] However, unlike "activator" peptides such as BIM or BID, PUMA is generally considered a "sensitizer" and does not directly activate the pro-apoptotic effector proteins BAX and BAK.[2][5] Therefore, PUMA is often used to assess the overall apoptotic priming of a cell.[2][5] By displacing activator BH3-only proteins that are sequestered by anti-apoptotic proteins, PUMA can indirectly lead to BAX/BAK activation and MOMP.
Question: How do I determine the optimal concentration of PUMA peptide to use in my experiment?
Answer:
The optimal concentration of PUMA peptide should be determined empirically for each cell line and experimental condition. A dose-response experiment is recommended.
-
Recommendation: Test a range of PUMA peptide concentrations, for example, from 0.1 µM to 100 µM.
-
Interpretation: The concentration that gives a robust signal without causing maximal MOMP (which would obscure subtle differences) is often chosen for subsequent experiments. The goal is to find a concentration that effectively interrogates the mitochondrial priming state.
Question: What are the essential controls to include in a BH3 profiling experiment with PUMA peptide?
Answer:
A well-controlled experiment is crucial for accurate data interpretation. The following controls are essential:
-
Negative Control (Vehicle): This is typically the solvent used to dissolve the peptides, most commonly DMSO. This control establishes the baseline level of mitochondrial integrity.
-
Negative Control (Mutant Peptide): A scrambled or mutant version of a BH3 peptide (e.g., PUMA2A) that does not bind to BCL-2 family proteins can be used to control for any non-specific effects of the peptide itself.[1]
-
Positive Control (Activator Peptide): A potent, promiscuous activator peptide like BIM is often used at a concentration expected to induce high levels of MOMP. This confirms that the assay system is working correctly.
-
Positive Control (Direct Pore-Former): A compound like Alamethicin can be used to induce BAX/BAK-independent pore formation in the mitochondrial membrane.[1] This serves as a control for the maximum possible signal (100% MOMP).
Question: Can I use isolated mitochondria instead of permeabilized whole cells for BH3 profiling with PUMA?
Answer:
Yes, BH3 profiling can be performed using either isolated mitochondria or permeabilized whole cells.[7] Both methods have been shown to produce comparable results.[7]
-
Isolated Mitochondria: This method requires a larger number of starting cells (107 to 109) but provides a cleaner system by removing other cellular components that might influence the assay.[7]
-
Permeabilized Whole Cells (iBH3): This approach is more amenable to smaller sample sizes and is generally faster.[4][7] It involves gently permeabilizing the plasma membrane to allow peptides access to the mitochondria within the cellular context.[4] This is often the preferred method for clinical samples where cell numbers may be limited.[7]
Experimental Protocols
Protocol: Intracellular BH3 Profiling (iBH3) using Flow Cytometry
This protocol outlines the key steps for assessing mitochondrial priming in a single-cell suspension using PUMA and other BH3 peptides, with cytochrome c release as the readout.
-
Cell Preparation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in fresh, serum-free media at a concentration of 1 x 106 cells/mL.
-
Ensure cell viability is >95%.
-
-
Peptide Plate Preparation:
-
Prepare working solutions of BH3 peptides (e.g., PUMA, BIM, BAD, NOXA, and PUMA2A as a negative control) in Mannitol Experimental Buffer (MEB).
-
Prepare a positive control solution of Alamethicin (e.g., 20 µM).
-
Add the peptide solutions and controls to the wells of a 96-well V-bottom plate.
-
-
Permeabilization and Peptide Treatment:
-
Centrifuge the cell suspension and resuspend the pellet in MEB containing a pre-determined optimal concentration of digitonin (e.g., 0.002%).
-
Quickly add the permeabilized cell suspension to the wells of the pre-prepared peptide plate.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature (or 28°C), protected from light.[1]
-
-
Fixation:
-
Add an equal volume of 4% paraformaldehyde (PFA) solution directly to the wells for a final concentration of 2%.
-
Incubate for 15 minutes at room temperature.
-
-
Staining:
-
Wash the cells with PBS containing 1% BSA.
-
Permeabilize the cells with ice-cold 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash the cells again.
-
Resuspend the cells in a staining buffer containing an anti-cytochrome c antibody (e.g., Alexa Fluor 647 conjugated) and a DNA stain (e.g., DAPI or Hoechst).
-
Incubate for 30-60 minutes at 4°C in the dark.
-
-
Data Acquisition:
-
Wash the cells and resuspend in PBS.
-
Analyze the samples on a flow cytometer. Gate on single, DAPI-positive (permeabilized) cells and quantify the percentage of cells that have lost cytochrome c staining.
-
Data Presentation
Table 1: Example BH3 Profiling Data
The results of a BH3 profiling experiment are typically presented as the percentage of cells that have lost cytochrome c (% Priming) in response to each BH3 peptide.
| Peptide (Concentration) | Cell Line A (% Priming ± SD) | Cell Line B (% Priming ± SD) | Primary Dependency Interpreted |
| DMSO (Vehicle) | 5.2 ± 1.1 | 6.5 ± 1.5 | Baseline |
| PUMA2A (100 µM) | 6.1 ± 1.3 | 7.0 ± 1.2 | Negative Control |
| PUMA (10 µM) | 68.9 ± 4.5 | 75.3 ± 5.2 | Overall Priming |
| BIM (10 µM) | 85.4 ± 4.3 | 90.1 ± 3.8 | Overall Priming |
| BAD (10 µM) | 75.6 ± 5.1 | 15.3 ± 2.5 | BCL-2 / BCL-xL |
| NOXA (10 µM) | 12.3 ± 2.0 | 82.5 ± 4.9 | MCL-1 |
| HRK (100 µM) | 20.1 ± 3.4 | 18.2 ± 3.1 | BCL-xL |
| Alamethicin (20 µM) | 98.9 ± 0.5 | 99.2 ± 0.4 | Positive Control |
Data are representative and shown as mean ± standard deviation.[1]
Visualizations
Caption: Experimental workflow for intracellular BH3 profiling (iBH3).
Caption: Simplified BCL-2 signaling pathway highlighting the role of PUMA.
References
- 1. benchchem.com [benchchem.com]
- 2. content.sph.harvard.edu [content.sph.harvard.edu]
- 3. BH3 Profiling: Deconstructing the Apoptotic Landscape for Therapeutic Intervention | Blog | Biosynth [biosynth.com]
- 4. captodayonline.com [captodayonline.com]
- 5. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BH3 Profiling: A Functional Assay to Measure Apoptotic Priming and Dependencies | Springer Nature Experiments [experiments.springernature.com]
- 7. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting issues with PUMA subcellular localization imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with PUMA subcellular localization imaging.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during immunofluorescence experiments for PUMA localization.
Q1: I am not detecting any PUMA signal in my immunofluorescence assay.
Possible Causes and Solutions:
-
Low PUMA Expression: In many normal, healthy cell types, the basal expression of PUMA is very low.[1] Consider including a positive control, such as cells treated with a known inducer of apoptosis (e.g., etoposide, UV radiation) to upregulate p53 and subsequently PUMA.[2][3]
-
Antibody Issues:
-
Antibody Validation: Ensure the primary antibody is validated for immunofluorescence applications.[4][5]
-
Incorrect Antibody Concentration: The antibody concentration may be too low. Perform a titration to determine the optimal concentration. Start with the manufacturer's recommended dilution and prepare a series of dilutions.[6][7]
-
Improper Antibody Storage: Check that the antibody has been stored according to the manufacturer's instructions to prevent degradation.[8]
-
-
Suboptimal Fixation/Permeabilization:
-
Masked Epitope: The fixation process, especially with cross-linking agents like paraformaldehyde, can mask the epitope recognized by the antibody. Consider performing antigen retrieval to unmask the epitope.[9]
-
Insufficient Permeabilization: If PUMA is localized within the cell, the antibody will not be able to reach its target without proper permeabilization. Ensure your protocol includes a suitable permeabilization step.[10][11]
-
-
Imaging Settings:
-
Incorrect Filter Sets: Verify that the microscope's filter sets are appropriate for the fluorophore conjugated to your secondary antibody.[9]
-
Low Exposure/Gain: The signal may be present but too weak to detect with the current imaging settings. Increase the exposure time or gain on the microscope.[9]
-
Q2: The PUMA signal is very weak and difficult to interpret.
Possible Causes and Solutions:
-
Low Protein Abundance: As mentioned, PUMA expression can be low. Inducing apoptosis in a control sample can help confirm if the staining protocol is working.
-
Short Incubation Times: The primary or secondary antibody incubation times may be too short. Try increasing the incubation period, for example, by incubating the primary antibody overnight at 4°C.[12]
-
Photobleaching: The fluorescent signal can be diminished by prolonged exposure to the excitation light. Minimize light exposure and use an anti-fade mounting medium to preserve the signal.[7][9]
-
Signal Amplification: If the signal remains weak, consider using a signal amplification method, such as a brighter fluorophore or an amplification kit.[12]
Q3: I am observing high background or non-specific staining.
Possible Causes and Solutions:
-
Antibody Concentration Too High: An excess of primary or secondary antibody can lead to non-specific binding and high background. Titrate your antibodies to find the optimal concentration that provides a good signal-to-noise ratio.[6]
-
Inadequate Blocking: The blocking step is crucial to prevent non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., normal serum from the same species as the secondary antibody, or bovine serum albumin - BSA) for a sufficient amount of time.[8][12]
-
Insufficient Washing: Inadequate washing between antibody incubation steps can result in residual, unbound antibodies that contribute to background noise. Increase the number and duration of your wash steps.[12]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the sample. Use a secondary antibody that has been pre-adsorbed against the species of your sample.[9]
-
Autofluorescence: Some cell types exhibit natural fluorescence. This can be checked by examining an unstained sample under the microscope. If autofluorescence is an issue, you may need to use specific quenching reagents or choose fluorophores in a different spectral range.[8]
Q4: The PUMA localization I'm observing is not what I expected. For example, it's in the nucleus instead of the cytoplasm/mitochondria.
Possible Causes and Solutions:
-
Expected Localization: In healthy cells, PUMA is predominantly cytosolic.[13][14][15] Upon induction of apoptosis, PUMA translocates to the mitochondria.[13][14][15][16] Nuclear localization of PUMA is not its typically reported primary site of action in apoptosis.
-
Fixation/Permeabilization Artifacts: The choice of fixation and permeabilization agents can influence the apparent localization of proteins.
-
Harsh permeabilization (e.g., with high concentrations of Triton X-100 or methanol) could potentially disrupt mitochondrial membranes, leading to a more diffuse or mislocalized signal.[17]
-
Incomplete fixation might allow the protein to move from its original location.
-
-
Non-Specific Antibody Binding: The signal you are observing may not be PUMA. The antibody could be binding to another protein in that compartment. Run appropriate controls, such as an isotype control, to check for non-specific binding of the secondary antibody.[9][12]
-
Cell Health and Experimental Conditions:
-
The translocation of PUMA from the cytosol to the mitochondria is a key event in apoptosis.[13] If your cells are undergoing apoptosis, you should expect to see mitochondrial localization.
-
Conversely, if you expect to see mitochondrial localization but only observe a cytosolic signal, the apoptotic stimulus may not have been effective.
-
Experimental Protocols
General Immunofluorescence Protocol for PUMA Staining
This protocol provides a general guideline. Optimization may be required for specific cell types and antibodies.
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency. If inducing apoptosis, treat the cells with the appropriate agent for the required time.
-
Fixation:
-
Permeabilization:
-
Incubate the cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-PUMA antibody in the blocking buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (with specificity for the host species of the primary antibody) in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining (Optional):
-
To visualize mitochondria, you can co-stain with a mitochondrial marker like MitoTracker before fixation or use an antibody against a mitochondrial protein like TOM20 during the primary antibody incubation.[13]
-
To visualize the nucleus, incubate with a nuclear stain like DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.
-
-
Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for your chosen fluorophores.
-
Data Presentation
Table 1: Recommended Antibody Dilutions and Incubation Times (General Starting Points)
| Step | Reagent | Concentration/Dilution | Incubation Time | Temperature |
| Fixation | Paraformaldehyde | 4% | 15 minutes | Room Temperature |
| Permeabilization | Triton X-100 | 0.1 - 0.5% | 10-15 minutes | Room Temperature |
| Blocking | BSA or Normal Serum | 1-5% or 10% | 1 hour | Room Temperature |
| Primary Antibody | Anti-PUMA | Titrate (start at 1-2 µg/mL)[18] | Overnight | 4°C |
| Secondary Antibody | Fluorophore-conjugated | 1:500 - 1:1000 | 1-2 hours | Room Temperature |
Visualizations
Caption: PUMA-mediated apoptotic signaling pathway.
Caption: Troubleshooting workflow for PUMA imaging.
Caption: Logic for fixation & permeabilization choices.
References
- 1. The role of P53 up-regulated modulator of apoptosis (PUMA) in ovarian development, cardiovascular and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. antibodies.com [antibodies.com]
- 5. biocompare.com [biocompare.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. biotium.com [biotium.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Subcellular localization of PUMA regulates its pro-apoptotic activity in Burkitt's lymphoma B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Subcellular localization of PUMA regulates its pro-apoptotic activity in Burkitt's lymphoma B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. pnas.org [pnas.org]
- 17. Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-PUMA antibody. Rabbit polyclonal (ab9643) | Abcam [abcam.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Ensuring Reproducibility of PUMA-Induced Apoptosis Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of PUMA-induced apoptosis assays.
Frequently Asked Questions (FAQs)
Q1: What is PUMA, and what is its role in apoptosis?
PUMA (p53 upregulated modulator of apoptosis), also known as Bcl-2-binding component 3 (BBC3), is a pro-apoptotic protein belonging to the Bcl-2 family.[1] Its primary function is to initiate apoptosis in response to a variety of cellular stresses, including DNA damage, growth factor withdrawal, and endoplasmic reticulum (ER) stress.[1][2] PUMA can be activated by both p53-dependent and p53-independent pathways.[1][3] Upon activation, PUMA interacts with anti-apoptotic Bcl-2 family members (like Bcl-2 and Bcl-xL), which frees the pro-apoptotic proteins Bax and/or Bak to trigger mitochondrial dysfunction. This leads to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death.[2][3]
Q2: How can I induce PUMA expression in my cell line?
PUMA expression is typically low in unstressed cells and can be induced by various stimuli.[2] Common methods include:
-
DNA-damaging agents: Treatment with agents like etoposide (B1684455) or doxorubicin (B1662922) can induce p53-dependent PUMA expression.
-
Serum Starvation: Depriving cells of growth factors by removing serum from the culture medium can induce PUMA in a p53-independent manner.[4][5]
-
Overexpression vectors: Transfection or transduction with plasmids or viral vectors (e.g., adenovirus) encoding the PUMA gene is a direct way to induce its expression.[6][7]
-
ER Stress Inducers: Chemicals like tunicamycin (B1663573) or thapsigargin (B1683126) can trigger the unfolded protein response and lead to PUMA induction.[8]
Q3: What are the essential positive and negative controls for a PUMA-induced apoptosis assay?
To ensure the validity and reproducibility of your results, it is crucial to include proper controls:
| Control Type | Purpose | Examples |
| Positive Control for Apoptosis Induction | To confirm that the apoptosis detection method is working correctly. | Treat cells with a known apoptosis inducer like staurosporine (B1682477) or etoposide. |
| Negative Control (Vehicle) | To establish the baseline level of apoptosis in the untreated cell population. | Treat cells with the same vehicle (e.g., DMSO, PBS) used to dissolve the experimental compound. |
| Vector Control (for overexpression) | To ensure that the effects observed are due to PUMA expression and not the delivery system. | Transfect/transduce cells with an empty vector or a vector expressing a non-related protein (e.g., GFP). |
| Cell Line Control | To confirm the dependency of apoptosis on specific pathway components. | Use of PUMA knockout (KO) or Bax/Bak double knockout (DKO) cell lines, which should be resistant to PUMA-induced apoptosis.[9] |
| Scrambled siRNA/shRNA Control | For knockdown experiments, to ensure that the observed effects are specific to PUMA depletion. | Transfect cells with a non-targeting siRNA or shRNA sequence. |
Q4: How can I be sure that the apoptosis I observe is specifically due to PUMA?
To confirm PUMA's role, you can perform knockdown experiments using siRNA or shRNA targeting PUMA. A reduction in apoptosis following PUMA knockdown in the presence of an apoptotic stimulus would indicate that the process is PUMA-dependent.[4] Additionally, using PUMA knockout cells as a negative control can provide strong evidence for PUMA's specific involvement.[9][10]
PUMA Signaling and Experimental Workflow Diagrams
Troubleshooting Guides
Western Blot for PUMA and Apoptosis Markers
Q: I am not detecting a PUMA band or the signal is very weak.
-
Possible Cause: Low PUMA expression in your cells.
-
Solution: PUMA is often expressed at very low basal levels.[2] Ensure you have adequately induced its expression. Optimize the concentration of your inducing agent and the time of treatment. Perform a time-course experiment to determine peak expression.
-
-
Possible Cause: Inefficient protein extraction.
-
Solution: Use a lysis buffer containing protease inhibitors to prevent PUMA degradation. Ensure complete cell lysis.
-
-
Possible Cause: Poor antibody performance.
-
Solution: Verify the specificity of your PUMA antibody. Use a positive control, such as a cell line known to express high levels of PUMA upon induction, or a lysate from cells overexpressing PUMA. Titrate your primary antibody concentration to find the optimal dilution.
-
Q: I am seeing non-specific bands in my Western blot.
-
Possible Cause: Primary antibody concentration is too high.
-
Solution: Reduce the concentration of your primary antibody and/or shorten the incubation time.
-
-
Possible Cause: Insufficient blocking or washing.
-
Solution: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). Increase the number and duration of washes between antibody incubations.
-
-
Possible Cause: Secondary antibody is cross-reacting.
-
Solution: Ensure your secondary antibody is specific for the species of your primary antibody. Run a control lane with only the secondary antibody to check for non-specific binding.
-
| Problem | Possible Cause | Recommended Solution |
| No or weak PUMA signal | Insufficient induction | Optimize inducer concentration and time course. |
| Poor antibody | Validate antibody with a positive control; titrate concentration. | |
| Protein degradation | Use fresh lysis buffer with protease inhibitors. | |
| High background | Antibody concentration too high | Decrease primary/secondary antibody concentration. |
| Inadequate blocking/washing | Increase blocking time/change agent; increase wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody; optimize antibody dilution. |
| Sample contamination/degradation | Prepare fresh samples; use protease inhibitors. |
Caspase-3/7 Activity Assay
Q: My caspase activity is low, even after PUMA induction.
-
Possible Cause: The timing of the assay is not optimal.
-
Solution: Caspase activation is a transient event. Perform a time-course experiment to identify the peak of caspase activity after PUMA induction.
-
-
Possible Cause: Insufficient number of apoptotic cells.
-
Solution: Ensure that a significant percentage of your cells are undergoing apoptosis. You can verify this with a parallel assay like Annexin V staining or by observing cell morphology.
-
-
Possible Cause: Reagent issues.
-
Solution: Ensure that your caspase assay reagents are not expired and have been stored correctly. Include a positive control (e.g., cells treated with staurosporine) to confirm that the assay is working.[11]
-
Q: I am observing high background in my caspase assay.
-
Possible Cause: Spontaneous apoptosis in the control group.
-
Solution: Ensure your cells are healthy and not overgrown before starting the experiment. Use a fresh culture of cells.
-
-
Possible Cause: Contamination of reagents or samples.
-
Solution: Use sterile techniques and fresh reagents.
-
| Problem | Possible Cause | Recommended Solution |
| Low caspase activity | Suboptimal assay timing | Perform a time-course experiment to find peak activity. |
| Insufficient apoptosis | Confirm apoptosis induction with a complementary method. | |
| Reagent/assay failure | Use a positive control (e.g., staurosporine) to validate the assay. | |
| High background fluorescence | Cell health issues | Use healthy, sub-confluent cells; minimize handling stress. |
| Reagent concentration | Titrate substrate concentration. |
Annexin V / Propidium Iodide (PI) Staining
Q: I am seeing a high percentage of Annexin V-positive cells in my negative control.
-
Possible Cause: Mechanical stress during cell harvesting.
-
Solution: For adherent cells, use a gentle dissociation method like trypsin-EDTA for the shortest possible time. For suspension cells, handle them gently during centrifugation and resuspension.[12]
-
-
Possible Cause: Unhealthy cell culture.
-
Solution: Start your experiment with a healthy, logarithmically growing cell culture. Avoid using cells that are over-confluent.[12]
-
Q: My cell populations (live, early apoptotic, late apoptotic/necrotic) are not well-separated in the flow cytometry plot.
-
Possible Cause: Incorrect compensation settings.
-
Solution: Use single-stained controls (Annexin V only and PI only) to set up the correct compensation on the flow cytometer.[13]
-
-
Possible Cause: The timing of the analysis is not optimal.
-
Solution: If you wait too long after staining, early apoptotic cells may progress to late apoptosis. Analyze the cells by flow cytometry as soon as possible after staining, preferably within one hour.[13]
-
| Problem | Possible Cause | Recommended Solution |
| High Annexin V+ in control | Harsh cell handling | Use gentle cell detachment and handling techniques.[12] |
| Poor cell health | Use healthy, log-phase cells; avoid over-confluence.[12] | |
| Poor population separation | Incorrect compensation | Use single-stain controls to set compensation correctly.[13] |
| Delayed analysis | Analyze samples promptly (within 1 hour) after staining.[13] | |
| High PI+ in all samples | Membrane damage | Avoid harsh vortexing; check for cytotoxicity of the vehicle. |
Detailed Experimental Protocols
Protocol 1: PUMA Overexpression via Adenovirus and Western Blot Analysis
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of transduction.
-
Adenoviral Transduction:
-
On the following day, replace the medium with fresh medium containing the desired multiplicity of infection (MOI) of Ad-PUMA or a control adenovirus (e.g., Ad-GFP).
-
Incubate for the optimal time determined for your cell line (typically 24-48 hours).
-
-
Protein Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies (e.g., anti-PUMA, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric or Luminometric)
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white-walled plate (for luminescence) or black-walled plate (for fluorescence).
-
Induce PUMA expression as desired (e.g., serum starvation, drug treatment). Include positive and negative controls.
-
-
Assay Procedure (example using a luminescent assay):
-
Equilibrate the 96-well plate and the caspase-glo® 3/7 reagent to room temperature.[11]
-
Add a volume of caspase-glo® 3/7 reagent equal to the volume of cell culture medium in each well.[11]
-
Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background reading (from wells with medium and reagent only).
-
Normalize the readings from the treated samples to the vehicle control to calculate the fold change in caspase activity.
-
Protocol 3: Annexin V and Propidium Iodide (PI) Staining
-
Cell Preparation and Treatment:
-
Induce PUMA-mediated apoptosis in your cells. Include appropriate controls.
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or brief trypsinization. For suspension cells, collect by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Centrifuge the cells and resuspend the pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[14]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[14]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.[14]
-
Analyze the samples immediately by flow cytometry.
-
Use unstained and single-stained controls to set the voltages and compensation.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Quantitative Data Summary
The following tables provide examples of quantitative data that can be expected from PUMA-induced apoptosis assays. Note that the exact values will vary depending on the cell type, the method of PUMA induction, and the duration of the experiment.
Table 1: Apoptosis in HCT116 cells after PUMA induction (24h)
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| HCT116 p21-/- | Control (Complete Medium) | ~5% | [5] |
| HCT116 p21-/- | Serum Starvation (EBSS) | ~25% | [5] |
| HCT116 PUMA-/- | Serum Starvation (EBSS) | ~10% | [5] |
Table 2: DNA Fragmentation in Mouse Jejunum after Ischemia-Reperfusion (I/R)
| Genotype | Treatment | DNA Fragmentation (%) | Reference |
| Wild-Type | Sham | 3% | [9] |
| Wild-Type | 60 min Ischemia | 16% | [9] |
| Wild-Type | 60 min I / 60 min R | 30% | [9] |
| PUMA-/- | 60 min Ischemia | 11% | [9] |
| PUMA-/- | 60 min I / 60 min R | 18% | [9] |
Table 3: Fold Induction of PUMA mRNA in Mouse Liver after DEN treatment
| Treatment | Time Point | Fold Induction of PUMA mRNA | Reference |
| DEN (100 mg/kg) | 24 hours | 2.5-fold | [10] |
References
- 1. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 2. The role of P53 up-regulated modulator of apoptosis (PUMA) in ovarian development, cardiovascular and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sp1 and p73 activate PUMA following serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum-Nutrient Starvation Induces Cell Death Mediated by Bax and Puma That Is Counteracted by p21 and Unmasked by Bcl-xL Inhibition | PLOS One [journals.plos.org]
- 6. Tumor-specific adenovirus-mediated PUMA gene transfer using the survivin promoter enhances radiosensitivity of breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ad-PUMA Adenovirus, PUMA [Cat #1288] [vectorbiolabs.com]
- 8. Puma, noxa, p53, and p63 differentially mediate stress pathway induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p53 independent induction of PUMA mediates intestinal apoptosis in response to ischaemia–reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PUMA-mediated apoptosis drives chemical hepatocarcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Recombinant PUMA Protein Expression and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the expression and purification of recombinant p53-upregulated modulator of apoptosis (PUMA) protein.
Frequently Asked Questions (FAQs)
Q1: Which isoform of PUMA should I express in E. coli?
A1: Studies have shown that the beta isoform of PUMA can be successfully expressed in E. coli, whereas the alpha isoform may not be expressible.[1] It is recommended to start with the PUMA beta isoform for your experiments.
Q2: PUMA is a pro-apoptotic protein. Will this be toxic to my E. coli expression host?
A2: Yes, the pro-apoptotic nature of PUMA can lead to toxicity in E. coli, resulting in poor cell growth and low protein yields.[2][3] It is crucial to use an expression system with tight regulation of gene expression to minimize basal expression before induction.
Q3: My PUMA protein is expressed as inclusion bodies. What should I do?
A3: Expression in inclusion bodies is a common issue for many recombinant proteins, especially those that are toxic or prone to aggregation.[4][5] While this can protect the host cell from the toxic effects of PUMA, it requires additional steps of solubilization and refolding to obtain the active protein.[3] Alternatively, you can try to optimize expression conditions to favor soluble expression.
Q4: What are the key factors to consider for optimizing soluble PUMA protein expression?
A4: Several factors can be optimized, including the choice of expression strain, vector, and culture conditions such as temperature, inducer concentration, and induction time.[5][6] Lowering the expression temperature and using a lower concentration of the inducer can slow down protein synthesis, which may promote proper folding and increase solubility.[4]
Q5: Which purification strategy is recommended for recombinant PUMA protein?
A5: Affinity chromatography is a highly effective method for purifying recombinant proteins. Using an affinity tag, such as a polyhistidine (His) tag, allows for a straightforward one-step purification using immobilized metal affinity chromatography (IMAC).[7]
Troubleshooting Guides
Low or No Protein Expression
| Possible Cause | Recommended Solution |
| Toxicity of PUMA protein | Use an E. coli strain and vector system with tight regulation of basal expression (e.g., pLysS or pLysE strains).[2][6] Consider expressing the protein in a strain tolerant to toxic proteins.[6] |
| Codon Mismatch | The codon usage of the human PUMA gene may not be optimal for E. coli. Synthesize a codon-optimized gene for expression in E. coli to improve translation efficiency.[4] |
| Plasmid Instability | Ensure the selective pressure (antibiotic) is maintained throughout cell growth and expression. |
| Inefficient Induction | Verify the concentration and activity of the inducing agent (e.g., IPTG). Optimize the cell density at the time of induction. |
| Protein Degradation | Use protease-deficient E. coli strains.[2] Add protease inhibitors during cell lysis. |
Protein in Inclusion Bodies
| Possible Cause | Recommended Solution |
| High Expression Rate | Lower the expression temperature (e.g., 18-25°C) after induction to slow down protein synthesis and promote proper folding.[4] |
| High Inducer Concentration | Reduce the concentration of the inducer (e.g., IPTG) to decrease the rate of transcription. |
| Suboptimal Culture Medium | Supplement the culture medium with additives that can enhance protein solubility, such as osmolytes (e.g., sorbitol, glycerol) or co-factors if required. |
| Lack of Chaperones | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) that can assist in the proper folding of the PUMA protein.[4] |
| Inherent Properties of PUMA | If optimization of expression conditions fails, proceed with purifying the protein from inclusion bodies. This involves solubilizing the inclusion bodies with denaturants (e.g., urea, guanidinium (B1211019) chloride) followed by a refolding process. |
Purification Issues
| Possible Cause | Recommended Solution |
| Protein Does Not Bind to Affinity Resin | Ensure the affinity tag is accessible. If using a His-tag, a hidden tag can prevent binding.[8] Consider purifying under denaturing conditions if the protein is in inclusion bodies. Verify the pH and composition of your binding buffer. |
| Low Recovery of Purified Protein | Optimize elution conditions. For His-tagged proteins, a gradient of imidazole (B134444) may be more effective than a single-step elution. Ensure that the protein has not precipitated on the column. |
| Presence of Contaminants | Increase the stringency of the wash steps before elution. For His-tagged proteins, this can be done by adding a low concentration of imidazole to the wash buffer. Consider adding a second purification step, such as size-exclusion or ion-exchange chromatography, for higher purity. |
Experimental Protocols
Protocol 1: Expression of His-tagged PUMA in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)pLysS) with the expression vector containing the codon-optimized human PUMA beta isoform gene with an N-terminal 6xHis tag. Plate on LB agar (B569324) with the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to incubate the culture at 20°C for 16-18 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protocol 2: Purification of His-tagged PUMA from Soluble Fraction
-
Cell Lysis: Resuspend the cell pellet in 50 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice to further disrupt the cells and shear the DNA.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris and insoluble protein.
-
Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column.
-
Washing: Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution: Elute the bound protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analysis: Analyze the purified protein fractions by SDS-PAGE.
Visualizations
Caption: Workflow for recombinant PUMA expression and purification.
Caption: PUMA-mediated apoptotic signaling pathway.
Caption: Troubleshooting logic for low PUMA protein yield.
References
- 1. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aragen’s Solutions for Mitigating Challenges in Recombinant Protein Production - Aragen Life Sciences [aragen.com]
- 3. biologicscorp.com [biologicscorp.com]
- 4. 5 Common Protein Expression Challenges and Proven Solutions to Boost Your Success Rate_Synbio Technologies [synbio-tech.com]
- 5. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. PUMA, a novel proapoptotic gene, is induced by p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling for variability in PUMA-dependent cell death assays
Welcome to the technical support center for PUMA-dependent cell death assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PUMA, and what is its role in apoptosis?
PUMA (p53 Upregulated Modulator of Apoptosis) is a pro-apoptotic protein belonging to the Bcl-2 family. Specifically, it is a "BH3-only" member that is a critical mediator of apoptosis in response to a wide range of cellular stresses, including DNA damage and growth factor withdrawal.[1][2] PUMA's expression can be activated by the tumor suppressor p53 in response to genotoxic stress, but it can also be induced independently of p53 by other transcription factors.[1][2][3] Once expressed, PUMA binds to and inhibits anti-apoptotic Bcl-2 family members, leading to the activation of Bax and Bak, mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.[1][2]
Q2: My PUMA expression levels are inconsistent between experiments. What are the common causes of this variability?
Inconsistent PUMA expression is a common issue and can stem from several factors:
-
p53 Activation Status: Since PUMA is a major transcriptional target of p53, variability in p53 activation will directly impact PUMA levels.[1][4] Ensure that your method for inducing p53 (e.g., DNA damaging agents) is applied consistently.
-
Cell Culture Conditions: Factors like cell density, passage number, and serum concentration can affect baseline cellular stress and signaling pathways that influence PUMA expression. Serum starvation, for instance, is a known inducer of PUMA.[5][6][7]
-
Stimulus Potency and Timing: The concentration and duration of the apoptosis-inducing agent (e.g., etoposide) are critical. Perform thorough dose-response and time-course experiments to identify the optimal conditions for consistent PUMA induction.[8]
-
Cell Line Integrity: Genetic drift in cell lines over time can alter their apoptotic response. Always use low-passage cells and periodically verify their p53 status and response to known apoptotic stimuli.
Q3: How can I minimize variability in my downstream apoptosis assays (e.g., caspase activity, cell viability)?
To ensure reproducible downstream results, consider the following:
-
Normalize to a Loading Control: For Western blotting, always normalize PUMA protein levels to a stable housekeeping protein (e.g., GAPDH, β-actin) to account for loading differences.
-
Accurate Cell Seeding: Uneven cell numbers will lead to variability in viability and caspase assays. Ensure a homogenous cell suspension before seeding and use calibrated pipettes.
-
Include Proper Controls: Always include untreated, vehicle-treated, and positive control groups in every experiment. A positive control could be a treatment known to robustly induce PUMA-dependent apoptosis in your cell line.
-
Consistent Assay Timing: The kinetics of apoptosis can vary. Harvest cells for analysis at consistent time points after treatment.
Troubleshooting Guides
PUMA Western Blotting
Problem: Weak or no PUMA signal.
| Possible Cause | Recommended Solution |
| Low PUMA Expression | Optimize the concentration and duration of the inducing agent. Confirm p53 activation if studying a p53-dependent pathway. |
| Inefficient Protein Transfer | Verify transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage based on the gel percentage and transfer system.[9] |
| Suboptimal Antibody Concentration | Titrate the primary antibody to determine the optimal dilution. Prepare fresh antibody dilutions for each experiment.[10] |
| Antibody Inactivity | Ensure proper antibody storage at 4°C and avoid repeated freeze-thaw cycles.[11] Consider lot-to-lot variability; if using a new lot, validate its performance against the previous one.[11][12][13] |
Problem: High background or non-specific bands.
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Use 5% non-fat dry milk or BSA in TBST.[10][14] |
| Antibody Concentration Too High | Reduce the concentration of the primary or secondary antibody.[10] |
| Insufficient Washing | Increase the number and duration of washes with TBST after antibody incubations.[9][10] |
| Membrane Handling | Handle the membrane with forceps to avoid contamination. Ensure the membrane does not dry out during incubations.[9] |
Caspase-3 Activity Assay
Problem: High background caspase activity in control cells.
| Possible Cause | Recommended Solution |
| Unhealthy Cells | Use cells with high viability (>95%) and in the logarithmic growth phase. Avoid over-confluence, which can induce spontaneous apoptosis. |
| Harsh Cell Handling | Handle cells gently during harvesting and washing to prevent membrane damage. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents for the assay. |
Problem: No significant increase in caspase-3 activity in treated cells.
| Possible Cause | Recommended Solution |
| Suboptimal Treatment | Confirm PUMA induction by Western blot. Optimize the concentration and duration of the apoptosis-inducing treatment. |
| Incorrect Assay Timing | Caspase activation is a transient event. Perform a time-course experiment to determine the peak of caspase-3 activity. |
| Inactive Caspase-3 Substrate | Protect the fluorogenic or colorimetric substrate from light and ensure it has not expired.[15] |
| Cell Lysate Issues | Ensure complete cell lysis to release caspases. Determine protein concentration to ensure equal amounts are used in each assay. |
Experimental Protocols
Protocol 1: Induction of PUMA-dependent Apoptosis with Etoposide (B1684455)
This protocol describes the induction of PUMA-dependent apoptosis in a p53-wildtype cancer cell line (e.g., HCT116) using the DNA-damaging agent etoposide.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Prepare a stock solution of etoposide in DMSO. Dilute the stock solution in complete culture medium to the desired final concentration (e.g., a range of 10-50 µM for optimization). Remove the old medium from the cells and add the medium containing etoposide or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 12-48 hours). A time-course experiment is recommended to determine the optimal incubation period for PUMA induction and subsequent apoptosis.[8]
-
Cell Harvesting:
-
For Western Blotting: Wash cells with ice-cold PBS, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
For Caspase Activity Assay: Harvest both adherent and floating cells. Centrifuge the cell suspension, wash with PBS, and proceed with the lysis buffer provided in the caspase assay kit.[15][16]
-
Protocol 2: Western Blotting for PUMA
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 12-15% for PUMA) and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PUMA (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 3: Colorimetric Caspase-3 Activity Assay
This protocol is based on a typical commercial kit that measures the cleavage of a colorimetric substrate (e.g., DEVD-pNA).[15][17]
-
Prepare Cell Lysates: Lyse 1-5 x 10^6 cells in 50 µL of chilled cell lysis buffer provided in the kit. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysates at 10,000 x g for 1 minute to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add 50-200 µg of protein per well, bringing the final volume to 50 µL with cell lysis buffer.
-
Reaction Initiation: Prepare a master mix of 2x Reaction Buffer and DTT (as per the kit instructions). Add 50 µL of this mix to each well. Add 5 µL of the DEVD-pNA substrate (4 mM stock) to each well for a final concentration of 200 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Visualizations
Caption: p53-dependent PUMA-mediated apoptosis pathway.
Caption: Logical workflow for troubleshooting assay variability.
References
- 1. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 2. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nuclear function of p53 is required for PUMA-mediated apoptosis induced by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic Actions of p53 Require Transcriptional Activation of PUMA and Do Not Involve a Direct Mitochondrial/Cytoplasmic Site of Action in Postnatal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum-Nutrient Starvation Induces Cell Death Mediated by Bax and Puma That Is Counteracted by p21 and Unmasked by Bcl-xL Inhibition | PLOS One [journals.plos.org]
- 6. Sp1 and p73 activate PUMA following serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum-Nutrient Starvation Induces Cell Death Mediated by Bax and Puma That Is Counteracted by p21 and Unmasked by Bcl-xL Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. Approach to Antibody Lot-to-Lot Variability | GeneTex [genetex.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Technical Support Center: Validating PUMA shRNA Knockdown Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the efficacy of PUMA (p53 upregulated modulator of apoptosis) shRNA knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What is PUMA and what is its role in apoptosis?
A1: PUMA, also known as Bcl-2-binding component 3 (BBC3), is a pro-apoptotic protein belonging to the Bcl-2 family.[1] Its expression is primarily regulated by the tumor suppressor p53.[1][2] PUMA is involved in both p53-dependent and -independent apoptosis triggered by various signals.[1] Upon activation, PUMA interacts with anti-apoptotic Bcl-2 family members, which leads to the release of Bax and/or Bak.[1][3] These proteins then signal to the mitochondria, leading to mitochondrial dysfunction, activation of the caspase cascade, and ultimately, cell death.[1][4]
Q2: What are the essential positive and negative controls for a PUMA shRNA knockdown experiment?
A2: Appropriate controls are crucial for interpreting your results accurately. Essential controls include:
-
Negative Control (Scrambled shRNA): An shRNA with a sequence that does not target any known gene in the host organism's genome. This helps to control for the effects of the shRNA delivery system and the RNAi machinery itself.
-
Positive Control (Validated shRNA): An shRNA that has been previously validated to effectively knock down a specific gene. This confirms that the experimental system (transfection/transduction, cell line) is working correctly.
-
Untreated/Mock Control: Cells that have not been treated with any shRNA or delivery vehicle. This provides a baseline for PUMA expression levels.
Q3: How do I confirm successful delivery of the shRNA vector into my cells?
A3: Successful delivery can be confirmed by several methods, depending on your vector:
-
Fluorescent Reporter: If your shRNA vector co-expresses a fluorescent protein (e.g., GFP, RFP), you can use fluorescence microscopy or flow cytometry to determine the percentage of positive cells.
-
Antibiotic Selection: If your vector contains an antibiotic resistance gene (e.g., puromycin, neomycin), you can select for successfully transduced/transfected cells by treating them with the corresponding antibiotic.
-
qPCR for shRNA expression: You can design primers to specifically amplify the shRNA sequence to confirm its presence and expression.
Q4: What is the best method to validate PUMA knockdown?
A4: A two-tiered approach is recommended for robust validation:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the reduction in PUMA mRNA levels. This is the most direct way to assess the immediate effect of the shRNA.[5][6][7]
-
Western Blotting: To confirm the reduction of PUMA protein levels.[5][8][9] This is crucial as it demonstrates that the mRNA knockdown translates to a functional decrease in the protein of interest.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low PUMA mRNA knockdown observed by qPCR. | 1. Inefficient shRNA delivery. | - Optimize transfection/transduction protocol (e.g., cell density, reagent concentration, use of enhancers like polybrene).[10]- Verify delivery efficiency using a reporter gene or antibiotic selection. |
| 2. Ineffective shRNA sequence. | - Test multiple shRNA sequences targeting different regions of the PUMA mRNA.[5][11]- Use a validated shRNA sequence from literature or a reputable vendor if available. | |
| 3. Incorrect qPCR assay design. | - Ensure qPCR primers are specific to PUMA and span an exon-exon junction to avoid amplifying genomic DNA.[5]- Validate primer efficiency. | |
| PUMA mRNA is knocked down, but protein levels remain high. | 1. High protein stability. | - Increase the duration of the experiment to allow for protein turnover. Perform a time-course experiment (e.g., 48, 72, 96 hours post-transfection/transduction). |
| 2. Issues with Western blot. | - Validate the specificity of your PUMA antibody.[5]- Ensure proper protein extraction and quantification. | |
| High cell death or unexpected phenotype in control (scrambled shRNA) cells. | 1. Off-target effects. | - Perform a BLAST search of your scrambled shRNA sequence to ensure it doesn't have significant homology to any genes.[12][13]- Reduce the concentration of the shRNA used.[14] |
| 2. Toxicity from delivery method. | - Optimize the amount of transfection reagent or viral titer (MOI) to minimize cytotoxicity.[10] | |
| Inconsistent results between experiments. | 1. Variability in cell culture. | - Maintain consistent cell passage number, density, and health. |
| 2. Experimental variability. | - Prepare master mixes for transfection/transduction and qPCR to minimize pipetting errors. |
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for PUMA mRNA Knockdown Validation
-
RNA Extraction:
-
Harvest cells at the desired time point post-transfection/transduction.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, TRIzol) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, SuperScript IV VILO Master Mix) following the manufacturer's protocol.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for PUMA and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of PUMA mRNA, normalized to the housekeeping gene and compared to the control group.
-
Western Blotting for PUMA Protein Knockdown Validation
-
Protein Extraction:
-
Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PUMA overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize PUMA protein levels to the loading control.
-
Visualizations
References
- 1. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 2. PUMA, a novel proapoptotic gene, is induced by p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Why isn't my shRNA knocking down my gene of interest? | VectorBuilder [en.vectorbuilder.com]
- 6. qiagen.com [qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 11. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 14. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
best practices for storing and handling synthetic PUMA BH3 peptides
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling synthetic PUMA BH3 peptides. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. How should I store lyophilized this compound peptides?
For optimal stability, lyophilized this compound peptides should be stored at -20°C or, for long-term storage (months to years), at -80°C.[1][2][3][4][5] It is crucial to protect the peptide from moisture and light.[1][5][6] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[2][4]
2. What is the best way to reconstitute this compound peptides?
There is no single solvent that works for all peptides.[6][7] The solubility of a this compound peptide depends on its specific amino acid sequence. A general strategy is to first try sterile, distilled water. If the peptide is basic, a dilute acidic solution (e.g., 0.1% acetic acid) can be used. For acidic peptides, a dilute basic solution may be effective. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to dissolve the peptide first, followed by slow addition of the aqueous buffer.[2] Always test the solubility of a small portion of the peptide before dissolving the entire sample.[7]
3. How should I store this compound peptide solutions?
Peptide solutions are much less stable than lyophilized powder.[4] For short-term storage, solutions can be kept at 4°C for a few days. For longer-term storage, it is recommended to aliquot the peptide solution into single-use volumes and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][6] The stability of peptides in solution is sequence-dependent, with those containing amino acids like Cys, Met, Trp, Asn, and Gln being more prone to degradation.[2]
4. My this compound peptide is not inducing apoptosis in my cell-based assay. What could be the problem?
There are several potential reasons for a lack of bioactivity:
-
Peptide Degradation: Improper storage or handling can lead to degradation. Ensure the peptide has been stored correctly and avoid multiple freeze-thaw cycles.[2]
-
Poor Solubility: The peptide may not be fully dissolved in the assay buffer. Incomplete dissolution will result in a lower effective concentration.[8]
-
Incorrect Concentration: The concentration of the peptide may be too low to induce a significant apoptotic response. It is advisable to perform a dose-response experiment to determine the optimal concentration.
-
Cell Line Resistance: The cell line you are using may be resistant to PUMA-mediated apoptosis. This could be due to low expression of Bax or Bak, or high levels of anti-apoptotic Bcl-2 proteins.[7]
-
TFA Interference: If the peptide is supplied as a TFA salt, the trifluoroacetic acid can be cytotoxic to some cell lines and interfere with the assay.[2][8] Consider exchanging the TFA for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.[2]
5. I am observing inconsistent results between experiments. What are the possible causes?
Inconsistent results can stem from several factors:
-
Peptide Stability: As mentioned, peptide solutions can be unstable. Prepare fresh solutions for each experiment or use aliquots that have been stored properly.[6]
-
Biological Contamination: Endotoxin or microbial contamination can affect cellular assays.[2] Use sterile techniques and high-purity reagents.
-
Assay Variability: Ensure all assay parameters, such as cell density, incubation times, and reagent concentrations, are consistent between experiments.
-
Peptide Oxidation: Peptides containing Cys, Met, or Trp are susceptible to oxidation, which can reduce their activity.[2] Store them protected from air and consider using buffers purged with inert gas.
Troubleshooting Guides
Guide 1: Poor Peptide Solubility
This guide provides a systematic approach to troubleshooting issues with dissolving your synthetic this compound peptide.
| Problem | Possible Cause | Suggested Solution |
| Peptide does not dissolve in water. | The peptide is hydrophobic or has a net neutral charge. | Try adding a small amount of organic solvent (e.g., DMSO, DMF, acetonitrile) to first dissolve the peptide, then slowly add the aqueous buffer while vortexing. Ensure the final concentration of the organic solvent is compatible with your assay.[2] |
| Peptide precipitates when buffer is added. | The peptide is not soluble at the final pH or concentration. | Adjust the pH of the buffer. Basic peptides are more soluble in acidic solutions, and acidic peptides are more soluble in basic solutions.[2] Alternatively, try dissolving the peptide at a higher concentration in the initial solvent and then diluting it further in the assay buffer. |
| The solution appears cloudy or contains visible particles. | The peptide has aggregated or is not fully dissolved. | Sonicate the solution to help break up aggregates.[8] If the problem persists, the peptide may require a stronger denaturing agent like guanidinium (B1211019) chloride or urea (B33335) for initial solubilization, followed by dialysis into the desired buffer. |
Guide 2: Low Bioactivity in Apoptosis Assay
Use this guide to diagnose and resolve issues when your this compound peptide shows lower than expected activity in inducing apoptosis.
| Problem | Possible Cause | Suggested Solution |
| No or low level of apoptosis observed. | Peptide Quality: Degradation, low purity, or incorrect sequence. | Verify the peptide's purity and identity using mass spectrometry and HPLC data from the manufacturer. If in doubt, consider obtaining a new batch of peptide. |
| Assay Conditions: Suboptimal peptide concentration or incubation time. | Perform a dose-response curve to determine the EC50. Also, run a time-course experiment to identify the optimal incubation period. | |
| Cellular Factors: The cell line may be resistant to apoptosis. | Use a positive control (e.g., a known apoptosis inducer like staurosporine) to confirm the cells are capable of undergoing apoptosis.[1] Consider using a different cell line that is known to be sensitive to BH3 mimetics. | |
| TFA Interference: The TFA counter-ion may be affecting the cells. | If possible, exchange the TFA for acetate or HCl.[2] | |
| High background apoptosis in control cells. | Solvent Toxicity: The solvent used to dissolve the peptide (e.g., DMSO) is toxic to the cells at the concentration used. | Perform a solvent toxicity test to determine the maximum tolerated concentration. Keep the final solvent concentration in all wells, including controls, constant and as low as possible. |
| Contamination: The peptide or reagents are contaminated with endotoxins or other cytotoxic substances. | Use endotoxin-free reagents and sterile techniques.[2] |
Experimental Protocols
Protocol 1: this compound Peptide-Induced Apoptosis Assay (Caspase-Glo 3/7 Assay)
This protocol outlines a method for quantifying apoptosis induction by a synthetic this compound peptide using a luminescent caspase activity assay.
Materials:
-
This compound peptide
-
Appropriate cell line (e.g., a cancer cell line known to be sensitive to BH3 mimetics)
-
Cell culture medium and supplements
-
White-walled 96-well plates suitable for luminescence assays
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells into a white-walled 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Incubate overnight to allow for cell attachment.
-
Peptide Preparation: Prepare a stock solution of the this compound peptide in an appropriate solvent (e.g., DMSO) at a high concentration. Further dilute the peptide in cell culture medium to the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the this compound peptide. Include a vehicle control (medium with the same concentration of solvent used for the peptide) and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Caspase Activity Measurement:
-
Allow the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well at a volume equal to the volume of the cell culture medium.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with no cells) from all experimental readings. Normalize the results to the vehicle control.
Protocol 2: Mitochondrial Outer Membrane Permeabilization (MOMP) Assay (Cytochrome c Release)
This protocol describes how to assess MOMP induced by this compound peptides by measuring the release of cytochrome c from isolated mitochondria.
Materials:
-
This compound peptide
-
Isolated mitochondria from a suitable source (e.g., mouse liver)
-
Mitochondrial assay buffer (e.g., containing KCl, MOPS, EGTA, and respiratory substrates)
-
Recombinant anti-apoptotic protein (e.g., Bcl-xL) (optional, for inhibition studies)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-cytochrome c antibody
Methodology:
-
Mitochondria Preparation: Isolate mitochondria from fresh tissue or cultured cells using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.
-
Reaction Setup: In microcentrifuge tubes on ice, prepare the reaction mixtures. A typical reaction might include:
-
Mitochondrial assay buffer
-
Isolated mitochondria (e.g., 50 µg of protein)
-
Desired concentration of this compound peptide
-
(Optional) Pre-incubate mitochondria with an anti-apoptotic protein like Bcl-xL before adding the this compound peptide.
-
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 30-60 minutes).
-
Separation of Supernatant and Pellet: Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to pellet the mitochondria.
-
Sample Preparation: Carefully collect the supernatant, which contains the released proteins. Resuspend the mitochondrial pellet in an equal volume of assay buffer.
-
Western Blotting:
-
Load equal volumes of the supernatant and pellet fractions onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-cytochrome c antibody.
-
-
Data Analysis: Compare the amount of cytochrome c in the supernatant and pellet fractions for the different treatment conditions. An increase in cytochrome c in the supernatant indicates MOMP.
Visualizations
Caption: PUMA-mediated apoptotic signaling pathway.
Caption: General experimental workflow for using this compound peptides.
References
- 1. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. The role of P53 up-regulated modulator of apoptosis (PUMA) in ovarian development, cardiovascular and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PUMA cooperates with direct activator proteins to promote mitochondrial outer membrane permeabilization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
selecting the appropriate negative controls for PUMA functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with PUMA functional assays. Accurate selection of negative controls is critical for the validation and interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of PUMA and why is it studied?
PUMA (p53 upregulated modulator of apoptosis) is a potent pro-apoptotic protein belonging to the BH3-only subclass of the Bcl-2 family.[1][2] Its primary function is to induce apoptosis, or programmed cell death, in response to a variety of cellular stresses, including DNA damage, growth factor withdrawal, and oncogenic stress.[3][4][5] PUMA is a critical mediator of apoptosis induced by the tumor suppressor p53 and can also function in p53-independent pathways.[1][3][5] It initiates the mitochondrial pathway of apoptosis by binding to and neutralizing anti-apoptotic Bcl-2 family proteins (like Bcl-2, Bcl-xL, Mcl-1), which in turn allows the pro-apoptotic proteins BAX and BAK to become active.[1][3] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent caspase activation, culminating in cell death.[1] Researchers study PUMA to understand fundamental mechanisms of cell death and its role in diseases like cancer, where its inactivation can lead to tumor progression and therapeutic resistance.[3][6][7][8]
Q2: What are the essential negative controls for a PUMA functional assay?
To ensure the specificity of your PUMA functional assay, it is crucial to include a panel of appropriate negative controls. The choice of controls will depend on the specific assay being performed (e.g., apoptosis induction, protein-protein interaction). Here are the essential negative controls:
-
Vehicle Control: This is the most fundamental negative control. Cells are treated with the same solvent (e.g., DMSO, PBS) used to dissolve the experimental compound or deliver the treatment, but without the active agent.[9] This control accounts for any non-specific effects of the vehicle on cell viability and apoptosis.
-
Untreated Control: This sample consists of healthy, untreated cells. It provides a baseline for cell viability and the basal level of apoptosis in your cell system.
-
Genetic Knockdown/Knockout Control: To definitively attribute an observed apoptotic effect to PUMA, it is essential to use a genetic approach.
-
siRNA/shRNA Control: A non-targeting siRNA or shRNA sequence that does not correspond to any known gene in the target organism should be used.[9][10][11] This controls for off-target effects of the RNA interference machinery and the transfection/transduction process itself.
-
PUMA Knockout Cells/Tissues: The ideal negative control is to use cells or tissues derived from a PUMA knockout animal.[3][6] These cells are genetically incapable of expressing PUMA and should be resistant to apoptosis induced by stimuli that are specifically dependent on PUMA.
-
-
Inactive Mutant Control: When overexpressing PUMA to study its function, a control expressing a functionally inactive PUMA mutant is recommended. For instance, a PUMA mutant with a mutated BH3 domain (e.g., PUMAΔBH3) is unable to bind to anti-apoptotic Bcl-2 proteins and should not induce apoptosis.[4] This control ensures that the observed effects are due to the specific functional activity of PUMA and not merely due to protein overexpression.
Troubleshooting Guide
Problem: High background apoptosis in my negative control cells.
-
Possible Cause 1: Suboptimal Cell Culture Conditions. Stressed cells due to factors like nutrient deprivation, improper CO2 levels, temperature fluctuations, or contamination can lead to increased baseline apoptosis.
-
Solution: Ensure cells are healthy and growing in optimal conditions. Regularly check for and address any potential sources of cellular stress.
-
-
Possible Cause 2: Vehicle Toxicity. The vehicle used to deliver your treatment may have cytotoxic effects at the concentration used.
-
Solution: Perform a dose-response curve for the vehicle alone to determine a non-toxic concentration. If toxicity is observed, consider using an alternative, less toxic solvent.
-
-
Possible Cause 3: Off-target effects of siRNA/shRNA. The non-targeting control siRNA/shRNA may be causing unintended cellular responses.
-
Solution: Test multiple different non-targeting control sequences to find one with minimal off-target effects in your system. Ensure you are using the lowest effective concentration of the siRNA/shRNA.
-
Problem: My PUMA knockout/knockdown cells are still undergoing apoptosis.
-
Possible Cause 1: Incomplete Knockdown. The siRNA or shRNA may not be efficiently reducing PUMA protein levels.
-
Possible Cause 2: PUMA-independent Apoptotic Pathway. The apoptotic stimulus you are using may activate parallel, PUMA-independent cell death pathways. For example, some stimuli can activate other BH3-only proteins like Noxa.[3]
-
Solution: Investigate the involvement of other apoptotic mediators. Consider using a stimulus that is known to be highly dependent on PUMA, such as certain forms of DNA damage.[5]
-
-
Possible Cause 3: Compensatory Mechanisms. In stable knockout cell lines, compensatory upregulation of other pro-apoptotic proteins might occur.
-
Solution: Use acute knockdown (siRNA) to minimize the potential for long-term compensatory changes. Analyze the expression of other key apoptotic proteins to identify any potential compensatory effects.
-
Data Presentation
Table 1: Example Data from an Apoptosis Assay Using Different Negative Controls
| Treatment Group | % Apoptotic Cells (Annexin V+) | Fold Change vs. Untreated |
| Untreated | 5.2 ± 0.8 | 1.0 |
| Vehicle Control (DMSO) | 5.5 ± 1.1 | 1.1 |
| Non-targeting siRNA | 6.1 ± 1.3 | 1.2 |
| PUMA siRNA | 10.3 ± 1.5 | 2.0 |
| Apoptotic Stimulus | 45.8 ± 3.2 | 8.8 |
| Apoptotic Stimulus + Non-targeting siRNA | 44.5 ± 2.9 | 8.6 |
| Apoptotic Stimulus + PUMA siRNA | 15.1 ± 2.1 | 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of PUMA
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Prepare separate solutions of PUMA-targeting siRNA and a non-targeting control siRNA with a suitable transfection reagent according to the manufacturer's instructions.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells and incubate for 24-72 hours. The optimal incubation time should be determined empirically.
-
Verification of Knockdown: Harvest a subset of cells to verify PUMA knockdown efficiency by Western blotting or qRT-PCR.
-
Functional Assay: Proceed with your planned functional assay (e.g., treatment with an apoptotic stimulus followed by an apoptosis assay).
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cells with the desired stimulus and appropriate controls for the indicated time.
-
Cell Harvesting: Gently harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Mandatory Visualizations
Caption: PUMA-mediated apoptotic signaling pathway.
Caption: Experimental workflow for a PUMA functional assay.
Caption: Logical selection of negative controls.
References
- 1. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 2. A PUMA mechanism unfolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Selection against PUMA Gene Expression in Myc-Driven B-Cell Lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel siRNA validation system for functional screening and identification of effective RNAi probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic analysis of siRNA and mRNA features impacting fully chemically modified siRNA efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Validation & Comparative
PUMA BH3 vs. BIM BH3 in Apoptosis Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intrinsic pathway of apoptosis is a tightly regulated process crucial for tissue homeostasis and a key target in cancer therapy. Central to this pathway are the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro- and anti-apoptotic members. The BH3-only proteins are critical sentinels that respond to cellular stress and initiate the apoptotic cascade. Among the most potent of these are PUMA (p53 Upregulated Modulator of Apoptosis) and BIM (Bcl-2 Interacting Mediator of cell death). This guide provides an objective comparison of the roles of their BH3 domains in inducing apoptosis, supported by experimental data and detailed methodologies.
I. Mechanism of Action: Direct vs. Indirect Activation
The primary function of BH3-only proteins is to neutralize anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1), thereby liberating the effector proteins BAX and BAK to permeabilize the mitochondrial outer membrane and initiate apoptosis. However, a key distinction in the mechanism of BH3-only proteins is their classification as either "sensitizers" or "direct activators."
-
Sensitizers: These proteins primarily act by binding to and inhibiting anti-apoptotic Bcl-2 family members. This releases any sequestered "direct activator" BH3-only proteins.
-
Direct Activators: This group can, in addition to binding anti-apoptotic proteins, directly engage and activate BAX and BAK.
Both PUMA and BIM are considered potent "direct activators" of apoptosis.[1][2] They can directly bind to BAX and BAK to induce conformational changes that lead to their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.[1] This dual functionality of neutralizing anti-apoptotic proteins and directly activating pro-apoptotic effectors contributes to their high apoptotic potential.
II. Data Presentation: Binding Affinities of PUMA BH3 and BIM BH3
A crucial determinant of the apoptotic potency of a BH3-only protein is its binding affinity for the various anti-apoptotic Bcl-2 family members. Both PUMA and BIM are recognized as "promiscuous" binders, meaning they can bind with high affinity to all anti-apoptotic Bcl-2 proteins. This broad-spectrum inhibition is a key reason for their potent pro-apoptotic activity.
The following table summarizes the dissociation constants (Kd) of this compound and BIM BH3 peptides for the five major anti-apoptotic Bcl-2 proteins, as determined by fluorescence polarization assays. Lower Kd values indicate higher binding affinity.
| Anti-Apoptotic Protein | This compound Kd (nM) | BIM BH3 Kd (nM) |
| Bcl-2 | ~5.2 | ~5.1 |
| Bcl-xL | < 2.6 - 13 | < 20 |
| Mcl-1 | ~185 | < 20 |
| Bcl-w | Data not consistently available | < 20 |
| A1 (Bfl-1) | Data not consistently available | < 20 |
Note: The binding affinity values can vary slightly between different studies and experimental conditions. The data presented here is a synthesis of reported values to provide a comparative overview.
III. Signaling Pathways and Regulation
The expression and activity of PUMA and BIM are tightly regulated by distinct signaling pathways, allowing them to respond to a wide array of cellular stresses.
PUMA Signaling Pathway
PUMA is a primary transcriptional target of the tumor suppressor p53 and is a critical mediator of p53-dependent apoptosis in response to DNA damage. However, PUMA expression can also be induced independently of p53 by other transcription factors such as FOXO3a, c-Myc, and E2F1 in response to stimuli like growth factor deprivation, endoplasmic reticulum (ER) stress, and hypoxia.
Caption: PUMA is transcriptionally upregulated by p53 and other transcription factors in response to cellular stress, leading to apoptosis.
BIM Signaling Pathway
BIM expression and activity are regulated by a variety of signaling pathways, often in response to growth factor withdrawal, cytokine deprivation, and treatment with certain kinase inhibitors. A key regulatory mechanism involves the MAP kinase (ERK) pathway. In the presence of survival signals, ERK phosphorylates BIM, targeting it for proteasomal degradation. Upon withdrawal of these signals, BIM is no longer phosphorylated, leading to its stabilization and accumulation.
Caption: BIM is regulated by survival signals via the ERK pathway; its stabilization upon signal withdrawal triggers apoptosis.
IV. Experimental Protocols
A. BH3 Profiling
BH3 profiling is a functional assay to determine the apoptotic priming of a cell, i.e., how close it is to the threshold of apoptosis. This is achieved by exposing permeabilized cells to a panel of BH3 peptides and measuring mitochondrial outer membrane permeabilization (MOMP).
Workflow:
Caption: Workflow for a typical BH3 profiling experiment.
Detailed Methodology:
-
Cell Preparation: Harvest cells and wash with a suitable buffer (e.g., Mannitol Experimental Buffer - MEB). Resuspend cells to a final concentration of 2 x 10^6 cells/mL in MEB.
-
Permeabilization: Add a titrated concentration of digitonin (B1670571) to the cell suspension to selectively permeabilize the plasma membrane while leaving the mitochondrial outer membrane intact.
-
Peptide Treatment: Add BH3 peptides (e.g., this compound, BIM BH3) at various concentrations to the permeabilized cells in a 96-well plate. Include a vehicle control (DMSO) and a positive control for MOMP (e.g., alamethicin).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
MOMP Measurement:
-
Cytochrome c Release (by flow cytometry): Fix and permeabilize the cells, then stain with a fluorescently labeled anti-cytochrome c antibody. Analyze by flow cytometry to quantify the percentage of cells that have lost mitochondrial cytochrome c.
-
Mitochondrial Membrane Potential (by plate reader): Add a fluorescent dye that accumulates in mitochondria based on membrane potential (e.g., TMRM). Measure the decrease in fluorescence, which indicates MOMP.
-
-
Data Analysis: Plot the percentage of MOMP against the concentration of the BH3 peptide to determine the sensitivity of the cells to each peptide.
B. Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the physical interaction between two proteins in a cell lysate. This protocol can be used to show the binding of PUMA or BIM to anti-apoptotic Bcl-2 proteins.
Workflow:
Caption: General workflow for a co-immunoprecipitation experiment.
Detailed Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a CHAPS-based buffer) containing protease inhibitors.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-PUMA or anti-BIM) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the immunoprecipitated proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the expected interacting partners (e.g., anti-Bcl-xL, anti-Mcl-1).
V. Conclusion
Both this compound and BIM BH3 are highly potent inducers of apoptosis, acting as "direct activators" that can both neutralize anti-apoptotic Bcl-2 proteins and directly activate the pro-apoptotic effectors BAX and BAK. Their promiscuous and high-affinity binding to all anti-apoptotic family members underscores their critical role in initiating the apoptotic cascade in response to a wide range of cellular stresses. While PUMA is a key effector of p53-mediated apoptosis, BIM is crucial in response to growth factor deprivation and other signaling perturbations. Understanding the distinct regulatory mechanisms and shared potent pro-apoptotic functions of PUMA and BIM is essential for the development of novel therapeutic strategies that aim to manipulate the apoptotic machinery in diseases such as cancer.
References
PUMA vs. Noxa: A Comparative Guide to Their Roles in p53-Mediated Cell Death
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell cycle arrest or apoptosis in response to cellular stress. Among the key mediators of p53-induced apoptosis are the BH3-only proteins PUMA (p53 Upregulated Modulator of Apoptosis) and Noxa. Both are transcriptional targets of p53 and function to regulate the intrinsic, or mitochondrial, pathway of apoptosis. However, despite their shared roles as pro-apoptotic proteins, PUMA and Noxa exhibit distinct mechanisms of action, binding specificities, and overall potency in inducing cell death. This guide provides a detailed comparison of their functions, supported by experimental data and protocols, to aid researchers in dissecting their contributions to p53-mediated apoptosis and in the development of novel cancer therapeutics.
Core Functional Comparison
PUMA and Noxa belong to the Bcl-2 family of proteins, which are central regulators of apoptosis. Their primary function is to antagonize the pro-survival Bcl-2 family members, thereby liberating the pro-apoptotic effector proteins Bax and Bak to induce mitochondrial outer membrane permeabilization (MOMP), a key commitment step in apoptosis.[1][2][3] Despite this common goal, their approaches and efficiencies differ significantly.
PUMA is broadly considered a more potent and direct activator of the apoptotic pathway.[4][5] It can bind to and inhibit all known anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1, with high affinity.[5][6] This broad specificity allows PUMA to effectively neutralize the cell's pro-survival defenses.[5] In contrast, Noxa exhibits a more restricted binding profile, primarily targeting Mcl-1 and to a lesser extent A1.[2][6] This selective interaction classifies Noxa as a "sensitizer" BH3-only protein, whose apoptotic efficacy is highly dependent on the cellular context and the specific anti-apoptotic proteins that are restraining Bax and Bak.[1][5]
Quantitative Data Summary
The differing binding affinities of PUMA and Noxa for anti-apoptotic Bcl-2 proteins are a key determinant of their distinct roles. The following tables summarize available quantitative data.
| BH3-Only Protein | Anti-Apoptotic Bcl-2 Protein | Binding Affinity (Kd) | Reference |
| Noxa | Mcl-1 | ~3.4 nM | [7] |
| Noxa | Bcl-xL | ~70 nM | [7] |
| Noxa | Bcl-2 | ~250 nM | [7] |
| PUMA | All anti-apoptotic members | High (nanomolar range) | [5][6] |
Table 1: Comparative Binding Affinities of Noxa and PUMA for Anti-Apoptotic Bcl-2 Proteins. Note: Specific Kd values for PUMA binding to all individual anti-apoptotic proteins are not consistently reported in a single source but are generally acknowledged to be in the low nanomolar range.
| Parameter | PUMA | Noxa | Reference |
| Apoptotic Potency | High | Low to moderate (context-dependent) | [4][5] |
| Induction of Apoptosis (in cerebellar granule neurons) | Rapid (50% cell death at 12.5 MOI in 24h) | Delayed (no significant apoptosis at 200 MOI in 24h) | [4] |
| Rescue of IR-induced apoptosis in zebrafish | Loss of puma rescues apoptosis | Loss of noxa has no effect | [8][9] |
Table 2: Comparative Apoptotic Activity of PUMA and Noxa.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: p53-PUMA/Noxa signaling pathway in apoptosis.
Caption: A typical experimental workflow for studying PUMA and Noxa.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PUMA and Noxa function. Below are summaries of key experimental protocols.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
Objective: To determine if PUMA or Noxa physically interact with anti-apoptotic Bcl-2 proteins in a cellular context.
Methodology:
-
Cell Lysis: Lyse treated and control cells with a non-denaturing lysis buffer (e.g., containing 1% CHAPS or Triton X-100) to preserve protein complexes.[10][11]
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., anti-PUMA antibody) that is coupled to agarose (B213101) or magnetic beads. This will capture the bait protein and any interacting "prey" proteins.[12]
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[12]
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the expected interacting proteins (e.g., anti-Bcl-2, anti-Mcl-1) to confirm the interaction.[11]
Measurement of Mitochondrial Outer Membrane Permeabilization (MOMP)
Objective: To assess the functional consequence of PUMA or Noxa activity on mitochondrial integrity.
Methodology (Cytochrome c Release Assay):
-
Cell Treatment: Induce apoptosis in cell cultures through the desired treatment.
-
Cell Permeabilization: Gently permeabilize the plasma membrane using a mild detergent (e.g., digitonin) that leaves the mitochondrial outer membrane intact.[13]
-
Fractionation: Separate the cytosolic fraction from the mitochondrial fraction by centrifugation.
-
Western Blotting: Analyze both fractions by Western blotting using an antibody against cytochrome c. A positive MOMP result is indicated by the presence of cytochrome c in the cytosolic fraction.[13][14]
BH3 Profiling
Objective: To functionally assess the apoptotic priming of mitochondria and their dependence on specific anti-apoptotic proteins.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from treated and control cells.
-
Peptide Treatment: Expose the isolated mitochondria to a panel of synthetic BH3 peptides derived from various BH3-only proteins (including PUMA and Noxa).[15][16][17]
-
MOMP Measurement: Measure the extent of MOMP in response to each peptide, often by quantifying cytochrome c release or loss of mitochondrial membrane potential using a fluorescent dye like JC-1.[15][17]
-
Data Analysis: The sensitivity to specific BH3 peptides reveals which anti-apoptotic proteins are critical for maintaining mitochondrial integrity in that particular cell type. For instance, high sensitivity to a Noxa BH3 peptide suggests a strong dependence on Mcl-1.[16]
Cell Viability Assays
Objective: To quantify the extent of cell death induced by PUMA or Noxa expression or upstream stimuli.
Methodology (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat cells with the experimental compounds or introduce expression vectors for PUMA or Noxa.
-
MTT Addition: After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[18]
-
Incubation: Incubate for 1-4 hours to allow viable cells with active mitochondrial reductases to convert the yellow MTT to purple formazan (B1609692) crystals.[18]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
PUMA and Noxa are both crucial mediators of p53-dependent apoptosis, yet they play distinct and non-redundant roles. PUMA acts as a potent, broad-spectrum apoptosis inducer by neutralizing all anti-apoptotic Bcl-2 family members. In contrast, Noxa functions as a more selective "sensitizer," primarily targeting Mcl-1. This distinction makes the cellular context, particularly the expression levels of different anti-apoptotic proteins, a critical determinant of Noxa's efficacy.
For researchers, understanding these differences is key to accurately interpreting experimental results in the study of apoptosis. For drug development professionals, the specificities of PUMA and Noxa present different therapeutic opportunities. While broadly activating PUMA-like activity could be a powerful anti-cancer strategy, the selective nature of Noxa's interactions suggests that targeting the Mcl-1 axis, for which Noxa is a natural antagonist, could be a more tailored and potentially less toxic approach in cancers that are highly dependent on Mcl-1 for survival. The experimental protocols and comparative data provided in this guide offer a robust framework for further investigation into these critical apoptotic pathways.
References
- 1. Differential contribution of Puma and Noxa in dual regulation of p53‐mediated apoptotic pathways | The EMBO Journal [link.springer.com]
- 2. Differential contribution of Puma and Noxa in dual regulation of p53-mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial outer membrane permeabilization at the single molecule level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. BH3-Only Proteins Noxa and Puma Are Key Regulators of Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noxa/Bcl-2 Protein Interactions Contribute to Bortezomib Resistance in Human Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Puma, noxa, p53, and p63 differentially mediate stress pathway induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multimodal Interaction with BCL-2 Family Proteins Underlies the Pro-Apoptotic Activity of PUMA BH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 13. Assessing mitochondrial outer membrane permeabilization during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. content.sph.harvard.edu [content.sph.harvard.edu]
- 16. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating PUMA Knockdown Phenotype: A Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
The pro-apoptotic protein p53-upregulated modulator of apoptosis (PUMA) is a critical mediator of cell death in response to a variety of cellular stresses.[1][2][3][4][5] Its role in both p53-dependent and -independent apoptotic pathways makes it a significant target of interest in cancer research and drug development.[1][2][4] Gene knockdown studies, typically using small interfering RNA (siRNA) or short hairpin RNA (shRNA), are fundamental to elucidating the specific function of PUMA in apoptotic signaling. However, a crucial step in validating the specificity of a knockdown phenotype is the rescue experiment. This guide provides a comprehensive overview of how to validate a PUMA knockdown phenotype through a rescue experiment, including comparative data, detailed protocols, and visual workflows.
A rescue experiment aims to demonstrate that the observed phenotype resulting from a gene knockdown is specifically due to the depletion of the target protein and not due to off-target effects of the siRNA or shRNA.[6] This is achieved by re-introducing the target protein's expression using a construct that is resistant to the initial knockdown molecule. A successful rescue, where the original phenotype is reversed, provides strong evidence for the on-target specificity of the knockdown.
Comparative Analysis of PUMA Knockdown and Rescue
The following tables summarize quantitative data from representative experiments demonstrating the effect of PUMA knockdown on apoptosis and the expected outcome of a successful rescue experiment.
Table 1: Effect of PUMA Knockdown on Apoptosis
This table presents data adapted from studies where PUMA expression was suppressed, leading to a reduction in apoptosis.
| Experimental Condition | Cell Type | Apoptotic Stimulus | Percentage of Apoptotic Cells (%) | Fold Change in Apoptosis vs. Control | Reference |
| Control (scrambled shRNA) | Neonatal Rat Cardiomyocytes | Thapsigargin (ER Stress) | 72 ± 5 | 1.0 | Adapted from Heidecker et al., 2008[1] |
| PUMA shRNA | Neonatal Rat Cardiomyocytes | Thapsigargin (ER Stress) | 11 ± 3 | 0.15 | Adapted from Heidecker et al., 2008[1] |
| Control (scrambled shRNA) | Primary Murine Hepatocytes | Palmitate (Lipoapoptosis) | 100 (normalized) | 1.0 | Adapted from Dai et al., 2014[7] |
| PUMA shRNA | Primary Murine Hepatocytes | Palmitate (Lipoapoptosis) | 52 ± 6 | 0.52 | Adapted from Dai et al., 2014[7] |
Table 2: Representative Data for a PUMA Rescue Experiment
This table illustrates the expected results from a well-executed rescue experiment, demonstrating the reversal of the anti-apoptotic phenotype observed upon PUMA knockdown.
| Experimental Condition | PUMA Protein Level (relative to control) | Caspase-3/7 Activity (relative to control) | Percentage of Apoptotic Cells (%) |
| Control (scrambled siRNA) | 1.0 | 1.0 | 5 ± 1 |
| Apoptotic Stimulus + Control siRNA | 1.0 | 4.5 ± 0.5 | 65 ± 5 |
| Apoptotic Stimulus + PUMA siRNA | 0.2 ± 0.05 | 1.5 ± 0.3 | 15 ± 3 |
| Apoptotic Stimulus + PUMA siRNA + Rescue Construct | 0.9 ± 0.1 | 4.2 ± 0.6 | 60 ± 6 |
PUMA-Mediated Apoptotic Signaling Pathway
PUMA is a BH3-only protein that plays a pivotal role in the intrinsic pathway of apoptosis. Upon transcriptional activation by factors such as p53 in response to DNA damage, or FOXO3a following growth factor withdrawal, PUMA translocates to the mitochondria.[5] There, it binds to and inactivates anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL), liberating the pro-apoptotic effector proteins Bax and Bak.[2][3] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[2][3]
Caption: PUMA-mediated intrinsic apoptosis pathway.
Experimental Workflow for PUMA Knockdown Validation
The validation of a PUMA knockdown phenotype using a rescue experiment follows a logical workflow designed to ensure the specificity of the observed effects. This involves comparing the cellular response in the presence and absence of PUMA, and then re-introducing a form of PUMA that is not targeted by the siRNA/shRNA.
Caption: Workflow for validating a PUMA knockdown phenotype.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for performing a PUMA knockdown and subsequent rescue experiment.
Design and Preparation of PUMA siRNA and Rescue Construct
-
PUMA siRNA:
-
Design at least two independent siRNA sequences targeting the coding sequence or 3'-untranslated region (3'-UTR) of the PUMA mRNA to control for off-target effects.
-
Perform a BLAST search to ensure the sequences are specific to PUMA and do not have significant homology to other genes.
-
Synthesize the siRNA duplexes and a non-targeting (scrambled) control siRNA.
-
-
siRNA-Resistant PUMA Rescue Construct:
-
Obtain a cDNA clone for human PUMA.
-
If the siRNA targets the coding sequence, introduce silent point mutations in the siRNA target site of the PUMA cDNA using site-directed mutagenesis. These mutations should not alter the amino acid sequence of the PUMA protein.
-
If the siRNA targets the 3'-UTR, the rescue construct containing only the coding sequence will be inherently resistant.
-
Clone the siRNA-resistant PUMA cDNA into a mammalian expression vector. It is advisable to use a vector with a moderate promoter to avoid overexpression artifacts.[8] An empty vector should be used as a control.
-
Cell Culture and Transfection
-
Cell Seeding:
-
Plate the cells (e.g., HCT116, HeLa) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
-
Knockdown Experiment Transfection:
-
Transfect the cells with PUMA siRNA or scrambled control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours to allow for PUMA protein depletion.
-
-
Rescue Experiment Co-transfection:
-
Co-transfect the cells with PUMA siRNA and either the siRNA-resistant PUMA rescue construct or the empty vector control.
-
Incubate for 48-72 hours.
-
Induction of Apoptosis
-
Following the incubation period for knockdown and rescue, treat the cells with an appropriate apoptotic stimulus (e.g., 5-fluorouracil, etoposide, or TNF-α) for a predetermined duration (e.g., 12-24 hours).
Assessment of PUMA Knockdown and Rescue
-
Western Blotting:
-
Lyse the cells and perform SDS-PAGE and western blotting to assess the protein levels of PUMA.
-
Use an antibody specific for PUMA. A loading control, such as β-actin or GAPDH, should be used to normalize protein levels.[9]
-
Successful knockdown will show a significant reduction in PUMA protein in the PUMA siRNA-treated group compared to the control.
-
Successful rescue will show re-expression of PUMA in the co-transfected group.
-
Measurement of Apoptosis
-
Caspase Activity Assay:
-
Measure the activity of effector caspases (caspase-3 and -7) using a commercially available luminescent or fluorescent assay kit.
-
-
Annexin V/Propidium Iodide (PI) Staining:
-
Stain the cells with Annexin V-FITC and PI and analyze by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
-
TUNEL Assay:
-
Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of late-stage apoptosis.[1]
-
References
- 1. PUMA is critical for neonatal cardiomyocyte apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PUMA is directly activated by NF-κB and contributes to TNF-α-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PUMA mediates the apoptotic response to p53 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Puma, noxa, p53, and p63 differentially mediate stress pathway induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FOXO3a-dependent regulation of Puma in response to cytokine/growth factor withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK1-dependent PUMA Expression Contributes to Hepatocyte Lipoapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot evaluation of siRNA delivery by pH-responsive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
PUMA BH3 Peptide: A Potent and Specific Positive Control for Apoptosis
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of apoptosis research, the use of reliable positive controls is paramount for validating experimental systems and accurately interpreting data. The synthetic PUMA (p53 Upregulated Modulator of Apoptosis) BH3 peptide has emerged as a highly effective and specific tool for inducing the intrinsic apoptotic pathway. This guide provides an objective comparison of the synthetic PUMA BH3 peptide with other common apoptosis inducers, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate positive control for their studies.
Mechanism of Action: The this compound Peptide's Role in Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] This family includes pro-survival members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members. The pro-apoptotic members are further divided into the "multi-domain" effectors (Bax and Bak) and the "BH3-only" proteins.[1] BH3-only proteins, such as PUMA, act as sentinels for cellular stress and damage.[2]
Upon activation, BH3-only proteins either directly activate Bax and Bak or inhibit the pro-survival Bcl-2 proteins. PUMA is considered a potent "activator" BH3-only protein, capable of both directly interacting with and activating Bax and Bak, as well as binding to and neutralizing all pro-survival Bcl-2 family members with high affinity.[1][2][3] This dual action leads to the permeabilization of the outer mitochondrial membrane (MOMP), a critical point of no return in the apoptotic cascade.[1] MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, ultimately leading to the activation of caspases and the execution of apoptosis.[2]
The synthetic this compound peptide mimics the function of the full-length PUMA protein's BH3 domain, providing a direct and specific means to trigger this signaling cascade.
Comparison with Alternative Apoptosis Inducers
The choice of a positive control for apoptosis induction depends on the specific experimental question. Here, we compare the synthetic this compound peptide with two other widely used alternatives: the BIM BH3 peptide and the chemical inducer Staurosporine.
| Feature | Synthetic this compound Peptide | Synthetic BIM BH3 Peptide | Staurosporine |
| Mechanism of Action | Directly activates Bax/Bak and inhibits all anti-apoptotic Bcl-2 proteins.[1][3] | Primarily considered a direct activator of Bax/Bak.[4] | Broad-spectrum protein kinase inhibitor, leading to indirect and complex activation of apoptosis.[5] |
| Specificity | Highly specific to the intrinsic apoptotic pathway. | Highly specific to the intrinsic apoptotic pathway. | Non-specific, affects multiple cellular pathways.[5] |
| Potency | High, considered a potent inducer of apoptosis.[1][2] | High, also considered a potent inducer of apoptosis.[2] | Varies depending on cell type and concentration. |
| Typical Concentration | 10 - 100 µM for in vitro assays. | 10 - 100 µM for in vitro assays. | 0.1 - 1 µM for cell culture.[6] |
| Advantages | - High specificity- Direct activation of the core apoptotic machinery- Mimics a physiological cell death signal | - High specificity- Potent direct activator- Well-characterized in BH3 profiling | - Widely used and well-documented- Induces apoptosis in a broad range of cell types- Cost-effective |
| Limitations | - Requires cell permeabilization for intracellular delivery- Higher cost compared to chemical inducers | - Requires cell permeabilization for intracellular delivery- Higher cost compared to chemical inducers | - Lacks specificity, potential for off-target effects- Mechanism of action is not fully understood and can vary[7] |
Quantitative Comparison of Apoptosis Induction
The following table summarizes representative quantitative data for the induction of apoptosis by this compound, BIM BH3, and Staurosporine in Jurkat cells, a human T lymphocyte cell line commonly used in apoptosis studies. It is important to note that these values are compiled from various studies and may differ based on specific experimental conditions.
| Inducer | Assay | Cell Type | Concentration | Result |
| This compound Peptide | Cytochrome c Release | Jurkat Mitochondria | 50 µM | Significant cytochrome c release[8] |
| BIM BH3 Peptide | Cytochrome c Release | Jurkat Mitochondria | 10 µM | Potent cytochrome c release[9] |
| Staurosporine | Caspase-3 Activation | Jurkat Cells | 1 µM | ~8-fold increase in caspase activity[6] |
| Staurosporine | Apoptosis (Annexin V) | Jurkat Cells | 0.5 µM | > 60% apoptotic cells after 6h |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these apoptosis inducers. Below are representative protocols for key experiments.
Experimental Workflow: Using Synthetic this compound Peptide as a Positive Control
Protocol 1: Caspase-3/7 Activity Assay Using Synthetic this compound Peptide
This protocol is designed to measure the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Suspension cells (e.g., Jurkat) or adherent cells
-
Synthetic this compound peptide (and other controls like BIM BH3, Staurosporine)
-
Cell permeabilization buffer (e.g., digitonin-based)
-
Caspase-3/7 activity assay kit (e.g., luminescence or fluorescence-based)
-
96-well white or black-walled plates
-
Plate reader
Procedure:
-
Cell Preparation: Culture cells to the desired density. Harvest and wash the cells with PBS. Resuspend the cell pellet in an appropriate assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Cell Permeabilization: Add a cell permeabilization agent (e.g., digitonin (B1670571) at a final concentration of 20-50 µg/mL) to the cell suspension. The optimal concentration should be determined empirically to permeabilize the plasma membrane without disrupting the mitochondrial outer membrane.
-
Treatment: In a 96-well plate, add 50 µL of the permeabilized cell suspension to each well. Add 50 µL of 2x concentrated synthetic this compound peptide (final concentration typically 10-100 µM), BIM BH3 peptide, Staurosporine (final concentration typically 1 µM), or vehicle control.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Caspase Activity Measurement: Add the caspase-3/7 reagent from the kit to each well according to the manufacturer's instructions.
-
Readout: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes) and measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal from treated wells to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Protocol 2: Cytochrome c Release Assay by Flow Cytometry
This protocol allows for the quantification of mitochondrial outer membrane permeabilization by measuring the release of cytochrome c from the mitochondria into the cytosol.
Materials:
-
Cells of interest
-
Synthetic this compound peptide (and other controls)
-
Cell permeabilization buffer (e.g., digitonin-based)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization/wash buffer (e.g., PBS with 0.1% saponin)
-
Anti-cytochrome c antibody (conjugated to a fluorophore)
-
Flow cytometer
Procedure:
-
Cell Preparation and Permeabilization: Follow steps 1 and 2 from the Caspase-3/7 Activity Assay protocol.
-
Treatment: In microcentrifuge tubes, treat permeabilized cells with the synthetic this compound peptide, other controls, or a vehicle control for 30-60 minutes at 37°C.
-
Fixation: Fix the cells by adding an equal volume of 4% paraformaldehyde and incubate for 15 minutes at room temperature.
-
Intracellular Staining: Wash the cells with permeabilization/wash buffer. Resuspend the cells in the same buffer containing the anti-cytochrome c antibody. Incubate for 30-60 minutes at room temperature in the dark.
-
Flow Cytometry: Wash the cells to remove unbound antibody and resuspend in FACS buffer. Analyze the cells on a flow cytometer. Cells that have undergone MOMP will have released cytochrome c and will show a lower fluorescence signal compared to untreated cells.
-
Data Analysis: Quantify the percentage of cells with low cytochrome c content in each treatment group.
Conclusion
The synthetic this compound peptide serves as a potent and highly specific positive control for inducing the intrinsic pathway of apoptosis. Its direct mechanism of action on the core apoptotic machinery provides a clear and interpretable signal, making it an invaluable tool for researchers. While alternatives like the BIM BH3 peptide offer similar specificity and potency, and Staurosporine provides a broad and cost-effective option, the choice of the optimal positive control will ultimately depend on the specific experimental goals and context. By understanding the distinct characteristics and employing the detailed protocols outlined in this guide, researchers can confidently utilize the synthetic this compound peptide to advance their understanding of apoptosis and its role in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Life in the balance: how BH3-only proteins induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BH3-only protein Puma contributes to death of antigen-specific T cells during shutdown of an immune response to acute viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the BH3-only Protein Puma as a Direct Bak Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Staurosporine-induced apoptosis in cardiomyocytes: A potential role of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. JCI - A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers [jci.org]
A Comparative Analysis of Endogenous PUMA Expression in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PUMA Expression Supported by Experimental Data.
The BH3-only pro-apoptotic protein, p53-upregulated modulator of apoptosis (PUMA), is a critical regulator of programmed cell death. Its expression levels can significantly influence a cancer cell's response to therapeutic agents. This guide provides a comparative analysis of endogenous PUMA expression across various cancer cell lines, supported by quantitative data from multiple studies. Detailed experimental protocols for quantifying PUMA and diagrams of relevant signaling pathways are included to facilitate further research and drug development efforts.
Quantitative Comparison of PUMA Expression
Endogenous PUMA expression varies considerably among different cancer cell lines, reflecting the diverse genetic and molecular landscapes of these cancers. The following table summarizes quantitative data on PUMA protein and mRNA expression from a study on breast cancer cell lines, providing a baseline for comparison.
| Cell Line | Cancer Type | p53 Status | Relative PUMA mRNA Expression (Normalized to RPLPO)[1] | Relative PUMA Protein Expression (Densitometry Normalized to β-actin)[1] |
| Normal/Immortalized | ||||
| HMEC | Normal Breast Epithelial | Wild-Type | ~1.0 | ~1.0 |
| 184A1 | Immortalized Breast | Wild-Type | ~1.2 | ~1.5 |
| MCF-10A | Immortalized Breast | Wild-Type | ~1.1 | ~1.3 |
| ER-Positive Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | Wild-Type | ~2.5 | ~3.0 |
| T-47D | Breast Ductal Carcinoma | Mutant | ~1.5 | ~1.2 |
| BT-474 | Breast Ductal Carcinoma | Mutant | ~1.0 | ~0.8 |
| ZR-75-1 | Breast Ductal Carcinoma | Wild-Type | ~2.0 | ~2.5 |
| ER-Negative Breast Cancer | ||||
| MDA-MB-231 | Breast Adenocarcinoma | Mutant | ~0.8 | ~0.5 |
| MDA-MB-468 | Breast Adenocarcinoma | Mutant | ~0.5 | ~0.4 |
| SK-BR-3 | Breast Adenocarcinoma | Mutant | ~0.7 | ~0.6 |
Observations from other cancer types:
-
Renal Cell Carcinoma (RCC): Studies have shown that PUMA protein expression is significantly lower in RCC tissues compared to adjacent non-cancerous tissues[2]. However, some clear cell RCC (ccRCC) cell lines, such as A-498, ACHN, and Caki-1, exhibit high levels of both PUMA protein and mRNA compared to normal human kidney cells (HK-2)[3].
-
Hepatocellular Carcinoma (HCC): PUMA protein has been detected in both HCC cells and non-tumor hepatocytes. In about half of the cases studied, cancer cells showed higher PUMA expression than the surrounding non-tumor liver tissue[4].
-
Non-Small Cell Lung Cancer (NSCLC): The induction of PUMA by chemotherapeutic agents is often impaired in p53-deficient NSCLC cells[5]. While basal expression levels are not consistently reported across a wide panel of NSCLC lines in the provided literature, one study noted no significant correlation between PUMA expression and various clinicopathological features in NSCLC patients[6].
-
Prostate Cancer: In the p53-null prostate cancer cell line PC-3, increasing PUMA expression has been shown to decrease cell growth and promote apoptosis, suggesting that PUMA can act independently of p53 in this context[7][8][9].
-
Colorectal Cancer: PUMA is an essential mediator of the apoptotic response to p53 in colorectal cancer cells[10].
Experimental Protocols
Accurate quantification of PUMA expression is crucial for comparative studies. The following are detailed methodologies for two standard techniques: Western Blotting for protein analysis and Quantitative Real-Time PCR (qPCR) for mRNA analysis.
Western Blotting for PUMA Protein Quantification
This protocol outlines the steps for detecting and quantifying PUMA protein in cell lysates.
-
Sample Preparation (Cell Lysis):
-
Culture cells to the desired confluency in a 10 cm dish.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 ml of ice-cold RIPA lysis buffer containing protease inhibitors to the dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples and a protein molecular weight marker onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1 hour at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PUMA (e.g., rabbit anti-PUMA) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Quantification:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the PUMA band intensity to a loading control protein such as β-actin or GAPDH.
-
Quantitative Real-Time PCR (qPCR) for PUMA mRNA Quantification
This protocol describes the quantification of PUMA mRNA levels from total RNA.
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cultured cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, following the manufacturer's protocol.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript II, Invitrogen) with oligo(dT) or random hexamer primers.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture in a total volume of 20 µl per reaction, containing:
-
10 µl of 2x SYBR Green qPCR Master Mix
-
1 µl of forward primer (10 µM) for PUMA
-
1 µl of reverse primer (10 µM) for PUMA
-
2 µl of diluted cDNA template
-
6 µl of nuclease-free water
-
-
Set up reactions in triplicate for each sample and include a no-template control.
-
Also, set up reactions for a housekeeping gene (e.g., GAPDH, RPLPO) for normalization.
-
-
qPCR Cycling and Data Analysis:
-
Perform the qPCR in a real-time PCR detection system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Generate a melt curve at the end of the run to verify the specificity of the amplified product.
-
Determine the cycle threshold (Ct) values for PUMA and the housekeeping gene for each sample.
-
Calculate the relative expression of PUMA mRNA using the ΔΔCt method, normalizing to the housekeeping gene and a control sample.
-
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and processes involved in PUMA expression and its analysis, the following diagrams have been generated using Graphviz.
References
- 1. stackscientific.nd.edu [stackscientific.nd.edu]
- 2. elearning.unite.it [elearning.unite.it]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. Western Blot protocol protocol v1 [protocols.io]
- 5. Gygi Lab @ HMS [gygi.hms.harvard.edu]
- 6. youtube.com [youtube.com]
- 7. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. 定量PCRの基礎 [sigmaaldrich.com]
- 10. Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
Validating PUMA Knockout Mouse Models for In Vivo Apoptosis Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is paramount for the in vivo validation of therapeutic targets. This guide provides a comprehensive comparison of the p53 Upregulated Modulator of Apoptosis (PUMA) knockout mouse model, offering supporting experimental data, detailed protocols for validation, and a comparative analysis with alternative models.
The PUMA protein, a member of the BH3-only Bcl-2 family, is a critical mediator of apoptosis. Its role in both p53-dependent and -independent cell death pathways makes the PUMA knockout mouse an invaluable tool for studying apoptosis in various physiological and pathological contexts, including cancer, neurodegeneration, and ischemic injury.[1][2][3] This guide will delve into the experimental validation of this model, providing the necessary information to assess its suitability for specific research needs.
Performance Comparison: PUMA Knockout vs. Alternative Models
The primary characteristic of the PUMA knockout mouse is its profound resistance to a wide range of apoptotic stimuli. This phenotype is most evident when compared to wild-type (WT) counterparts and other related knockout models, such as the p53 knockout mouse.
Key Phenotypic Comparisons:
-
Response to DNA Damage: PUMA knockout mice exhibit striking protection against apoptosis induced by genotoxic stress, such as gamma-irradiation.[1] This resistance is observed in various tissues, including thymocytes and the gastrointestinal tract, and closely resembles the phenotype of p53-knockout mice, underscoring PUMA's essential role as a downstream effector of p53-mediated apoptosis.[1][4]
-
Cytokine Deprivation-Induced Apoptosis: Hematopoietic cells from PUMA knockout mice are resistant to apoptosis induced by the withdrawal of essential cytokines like IL-3 and IL-6.[1] This highlights PUMA's involvement in p53-independent apoptotic pathways.
-
Tumorigenesis: The role of PUMA in cancer is complex. While PUMA-mediated apoptosis is a barrier to tumorigenesis in some contexts, its absence can also protect against radiation-induced lymphomagenesis.[4]
-
Ischemia-Reperfusion Injury: PUMA knockout mice show attenuated apoptosis in response to ischemia-reperfusion injury in the small intestine, a process that has been shown to be p53-independent in this context.[2]
Quantitative Data Summary:
| Model | Apoptotic Stimulus | Key Tissue/Cell Type | Apoptotic Response Compared to Wild-Type | Reference |
| PUMA Knockout | Gamma-Irradiation | Thymocytes, Intestinal Crypts | Significantly Reduced | [1] |
| PUMA Knockout | Cytokine Withdrawal (IL-3) | Myeloid Cells | Resistant | [1] |
| PUMA Knockout | Ischemia-Reperfusion | Small Intestine | Significantly Attenuated | [2] |
| p53 Knockout | Gamma-Irradiation | Thymocytes, Intestinal Crypts | Significantly Reduced | [1][4] |
| Noxa Knockout | Gamma-Irradiation | MEFs, Thymocytes | Minor role compared to PUMA | [1] |
Experimental Validation Protocols
Accurate and reliable validation of the PUMA knockout mouse model is crucial for the integrity of in vivo studies. Below are detailed protocols for essential validation experiments.
Genotyping of PUMA Knockout Mice by PCR
This protocol is for the amplification of genomic DNA from mouse tail biopsies to determine the presence of the wild-type or knockout allele for the PUMA gene.
Materials:
-
Genomic DNA extracted from mouse tail clippings
-
PCR primers (specific for wild-type and knockout alleles)
-
Taq DNA Polymerase and reaction buffer
-
dNTPs
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA loading dye
-
DNA ladder
Protocol:
-
Genomic DNA Extraction:
-
Digest mouse tail clippings (1-2 mm) in a lysis buffer containing Proteinase K at 55°C overnight.
-
Purify genomic DNA using a standard phenol-chloroform extraction or a commercial DNA extraction kit.
-
Resuspend the DNA pellet in nuclease-free water.
-
-
PCR Reaction Setup:
-
Prepare a master mix containing PCR buffer, dNTPs, forward and reverse primers for both wild-type and knockout alleles, and Taq DNA polymerase.
-
Aliquot the master mix into PCR tubes.
-
Add 1-2 µl of genomic DNA to each tube. Include positive controls (known wild-type, heterozygous, and homozygous knockout DNA) and a negative control (no DNA).
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 3 minutes.
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (primer-dependent).
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Mix PCR products with DNA loading dye.
-
Run the samples on a 1.5-2% agarose gel alongside a DNA ladder.
-
Visualize the DNA bands under UV light. The band sizes will differentiate between wild-type, heterozygous, and homozygous knockout genotypes.
-
Western Blot Analysis of PUMA Protein Expression
This protocol is for the detection of PUMA protein in tissue lysates to confirm the absence of PUMA protein in knockout mice.
Materials:
-
Tissue lysates from wild-type and PUMA knockout mice
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PUMA
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Homogenize mouse tissues in ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PUMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Probe for a loading control to ensure equal protein loading.
-
TUNEL Assay for Apoptosis Detection in Tissues
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.
Materials:
-
Paraffin-embedded or frozen tissue sections from wild-type and PUMA knockout mice
-
TUNEL assay kit (commercial kits are recommended)
-
Deparaffinization and rehydration reagents (for paraffin (B1166041) sections)
-
Proteinase K
-
Permeabilization buffer
-
TdT reaction mix
-
Labeling solution (e.g., with a fluorescent tag)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Tissue Preparation:
-
For paraffin-embedded sections, deparaffinize and rehydrate the slides.
-
Perform antigen retrieval if required by the specific protocol.
-
For frozen sections, fix the tissue appropriately.
-
-
Permeabilization:
-
Treat the sections with Proteinase K to digest proteins and allow access to the DNA.
-
Incubate with a permeabilization buffer.
-
-
TUNEL Reaction:
-
Incubate the sections with the TdT reaction mix, which will label the 3'-OH ends of fragmented DNA.
-
-
Labeling and Detection:
-
Incubate with the labeling solution to visualize the TUNEL-positive cells.
-
Counterstain the nuclei with DAPI or Hoechst.
-
-
Imaging and Analysis:
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the sections using a fluorescence microscope. Apoptotic cells will show fluorescence in the nucleus.
-
Quantify the percentage of TUNEL-positive cells.
-
Visualizing the Molecular Landscape
To better understand the role of PUMA in apoptosis and the experimental workflows for its validation, the following diagrams are provided.
Caption: PUMA-mediated apoptotic signaling pathway.
Caption: Experimental workflow for validating a PUMA knockout mouse model.
References
- 1. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 independent induction of PUMA mediates intestinal apoptosis in response to ischaemia–reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. No PUMA, no death: implications for p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PUMA Suppresses Intestinal Tumorigenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Tipping Point of Apoptosis: A Comparative Guide to BH3 Mimetic Drugs Targeting PUMA vs. Other BH3-Only Proteins
For Researchers, Scientists, and Drug Development Professionals
The intricate dance between pro-survival and pro-apoptotic proteins of the BCL-2 family dictates a cell's fate. Cancer cells notoriously hijack this balance, tilting it towards survival by overexpressing anti-apoptotic proteins. BH3 mimetic drugs have emerged as a promising therapeutic strategy, designed to mimic the action of pro-apoptotic BH3-only proteins and restore the cell's natural inclination towards programmed cell death, or apoptosis.
This guide provides a comprehensive comparison of the efficacy of BH3 mimetic drugs that target the p53-upregulated modulator of apoptosis (PUMA) versus those that target other key BH3-only proteins like BIM, BID, and BAD. We delve into the signaling pathways, present quantitative data on drug performance, and provide detailed experimental protocols for key assays in the field.
The Apoptotic Signaling Cascade: A Tale of Protein Interactions
The intrinsic pathway of apoptosis is a tightly regulated process initiated by cellular stress. BH3-only proteins act as sentinels, sensing this stress and relaying the death signal to the mitochondria. Their primary role is to neutralize anti-apoptotic BCL-2 family members (e.g., BCL-2, BCL-xL, MCL-1), which otherwise sequester the pro-apoptotic effector proteins BAX and BAK. Once liberated, BAX and BAK oligomerize at the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c, which ultimately triggers caspase activation and cell death.[1][2]
The BH3-only proteins can be broadly categorized into "activators" (like BIM and BID) that can directly engage and activate BAX and BAK, and "sensitizers" (like BAD and NOXA) that primarily act by binding to and inhibiting anti-apoptotic proteins. PUMA is considered a potent "activator" that can both directly activate BAX and broadly neutralize all anti-apoptotic BCL-2 family members.[1][2]
Comparative Efficacy of BH3 Mimetic Drugs
The efficacy of a BH3 mimetic drug is determined by its binding affinity for specific anti-apoptotic BCL-2 family members and its ability to induce apoptosis in cancer cells dependent on those proteins. While the development of PUMA-selective small molecule inhibitors is an active area of research, most clinically advanced BH3 mimetics are designed to mimic other BH3-only proteins like BAD or are pan-Bcl-2 inhibitors.
Binding Affinities of BH3 Mimetics
The binding affinity (Ki) of a BH3 mimetic to its target anti-apoptotic protein is a critical determinant of its potency. Lower Ki values indicate tighter binding. The following table summarizes the binding affinities of representative BH3 mimetics. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
| BH3 Mimetic | Mimics | BCL-2 (Ki, nM) | BCL-xL (Ki, nM) | BCL-w (Ki, nM) | MCL-1 (Ki, nM) | A1 (Ki, nM) | Reference(s) |
| ABT-737 | BAD | ≤ 1 | ≤ 1 | ≤ 1 | > 1000 | > 1000 | [3][4] |
| Navitoclax (ABT-263) | BAD | ≤ 1 | ≤ 1 | ≤ 1 | > 1000 | > 1000 | [3] |
| Venetoclax (ABT-199) | BCL-2 selective | < 0.01 | 48 | 22 | > 4400 | > 400 | [5] |
| A-1155463 | BCL-xL selective | 260 | < 0.01 | 3.7 | > 3000 | 1100 | [6] |
| S63845 | MCL-1 selective | > 10000 | > 10000 | > 10000 | < 1.0 | > 10000 | [7] |
| Engineered PUMA BH3 (FS2) | PUMA | > 10000 | > 10000 | > 10000 | > 10000 | 1.5 | [8] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Ki values for FS2 are for Bfl-1 (A1).
In Vitro Cytotoxicity of BH3 Mimetics
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table provides a summary of the IC50 values for various BH3 mimetics in different cancer cell lines. The development of truly PUMA-selective small-molecule inhibitors is still in early stages, thus direct comparative IC50 data is limited.
| Cell Line | Cancer Type | BH3 Mimetic | IC50 (µM) | Reference(s) |
| HCT-116 | Colorectal Carcinoma | Sunitinib + Ad-PUMA | - | [9] |
| HCT-116 | Colorectal Carcinoma | Sunitinib + ABT-737 | - | [9] |
| A375 | Melanoma | ABT-199 | 6.6 | [1] |
| A375 | Melanoma | S63845 | 3.2 | [1] |
| A375 | Melanoma | WEHI-539 | 22.6 | [1] |
| OVCAR-3 | Ovarian Carcinoma | ABT-199 | 5.0 | [1] |
| OVCAR-3 | Ovarian Carcinoma | S63845 | 19.8 | [1] |
| OVCAR-3 | Ovarian Carcinoma | WEHI-539 | 23.2 | [1] |
| THP-1 | Acute Myeloid Leukemia | vMIP-II-TAT-I (BIM/MCL-1/BCL-xL) | ~5 | [10] |
| U-937 | Histiocytic Lymphoma | vMIP-II-TAT-I (BIM/MCL-1/BCL-xL) | ~10 | [10] |
| Daudi | Burkitt's Lymphoma | vMIP-II-TAT-I (BIM/MCL-1/BCL-xL) | ~20 | [10] |
Note: This table presents a selection of available data and is not an exhaustive list. The efficacy of a given BH3 mimetic is highly dependent on the specific genetic makeup of the cancer cell line.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug development. This section provides detailed methodologies for key experiments cited in the evaluation of BH3 mimetic drugs.
Experimental Workflow for Evaluating BH3 Mimetic Efficacy
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay quantitatively measures the binding affinity of a BH3 mimetic to a target anti-apoptotic protein.
Principle: A small, fluorescently labeled BH3 peptide (tracer) tumbles rapidly in solution, emitting depolarized light (low FP value). When bound to a larger anti-apoptotic protein, its rotation slows, and it emits more polarized light (high FP value). A competitive BH3 mimetic will displace the tracer, causing a decrease in the FP signal. The concentration of the mimetic that causes a 50% reduction in the tracer's binding (IC50) is determined, from which the inhibition constant (Ki) can be calculated.[11]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68.
-
Fluorescently labeled BH3 peptide (e.g., FITC-BIM BH3) stock solution in DMSO.
-
Purified recombinant anti-apoptotic protein (e.g., BCL-2, BCL-xL, MCL-1) stock solution in assay buffer.
-
BH3 mimetic compound serial dilutions in DMSO.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 10 µL of the BH3 mimetic dilution.
-
Add 10 µL of a solution containing the anti-apoptotic protein and the fluorescently labeled BH3 peptide in assay buffer. Final concentrations should be optimized, but typical ranges are 5-20 nM for the peptide and 10-100 nM for the protein.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the BH3 mimetic concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent peptide.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[12][13]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of the BH3 mimetic drug for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate for at least 15 minutes at room temperature on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit to a dose-response curve to determine the IC50 value.
-
Caspase Activity Assay
This assay measures the activity of caspases, key executioner enzymes in the apoptotic pathway.
Principle: Activated caspases cleave specific peptide substrates. These substrates are often linked to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate releases the reporter, which can be quantified.[14][15]
Protocol (Fluorometric Assay):
-
Cell Lysis:
-
Treat cells with the BH3 mimetic to induce apoptosis.
-
Harvest the cells and lyse them in a chilled lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method like the Bradford or BCA assay.
-
-
Caspase Assay:
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Add a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm.
-
-
Data Analysis:
-
Express caspase activity as the fold-increase in fluorescence compared to the untreated control.
-
Conclusion
The development of BH3 mimetic drugs represents a significant advancement in targeted cancer therapy. While PUMA's broad and potent pro-apoptotic activity makes it an attractive target, the clinical landscape is currently dominated by drugs mimicking other BH3-only proteins like BAD. The comparative data presented in this guide highlights the varying specificities and potencies of different BH3 mimetics. A deeper understanding of the specific BCL-2 family dependencies of individual tumors, through techniques like BH3 profiling, will be crucial for the rational design of combination therapies and for selecting the most effective BH3 mimetic for a given patient. The continued development of novel BH3 mimetics, including those that selectively target PUMA, holds great promise for expanding the arsenal (B13267) of anti-cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in targeting the BCL-2 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of P53 up-regulated modulator of apoptosis (PUMA) in ovarian development, cardiovascular and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epistatic mutations in this compound drive an alternate binding mode to potently and selectively inhibit anti-apoptotic Bfl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Penetrating Motif Engineering of BH3 Mimetic: Harnessing Non‐Canonical Amino Acids for Coinhibition of MCL‐1 and BCL‐xL in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 15. Multimodal Interaction with BCL-2 Family Proteins Underlies the Pro-Apoptotic Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Assessing PUMA Antibody Cross-Reactivity with Bcl-2 Family Members: A Comparative Guide
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to generating reliable and reproducible data. This guide provides an objective assessment of the cross-reactivity of PUMA (p53 upregulated modulator of apoptosis) antibodies with other members of the Bcl-2 protein family, supported by experimental data and detailed protocols.
PUMA, a key BH3-only pro-apoptotic protein, plays a crucial role in the intrinsic pathway of apoptosis.[1] Its function is primarily mediated through direct interactions with other Bcl-2 family members. PUMA binds to and antagonizes anti-apoptotic proteins such as Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1, thereby liberating the pro-apoptotic effector proteins Bax and Bak to induce mitochondrial outer membrane permeabilization and subsequent cell death.[2][3][4] Given the sequence and structural homology among Bcl-2 family proteins, particularly within the BH3 domain, the potential for antibody cross-reactivity is a significant concern. This guide aims to provide a framework for evaluating the specificity of PUMA antibodies.
Commercial PUMA Antibody Specificity Overview
| Antibody/Supplier | Catalog # | Type | Immunogen | Validated Applications | Reported Cross-Reactivity/Specificity Notes |
| Cell Signaling Technology | 4976 | Polyclonal | Synthetic peptide (C-terminal region of human Puma) | WB, IP | Detects endogenous levels of total Puma protein. Also cross-reacts with an 18kDa band of unknown origin.[5][6] |
| Abcam | ab9643 | Polyclonal | Synthetic Peptide (within Human BBC3 aa 150 to C-terminus) | WB, ICC/IF | Will detect both known isoforms of PUMA. |
| Proteintech | 55120-1-AP | Polyclonal | Peptide | WB, IP, IHC | Shows reactivity with human, mouse, and rat PUMA.[7] |
| GeneTex | GTX29645 | Polyclonal | Synthetic peptide (aa 2-16 of human PUMA-α) | WB, ICC/IF, IHC-P, ELISA | The immunogen sequence is identical in mouse PUMA-α.[8] |
| Thermo Fisher Scientific | PA5-20007 | Polyclonal | Synthetic peptide (near the C-terminus of human PUMA-α) | WB, IF, ICC | Detects a band at ~23kDa. The immunogenic sequence is identical between the A and B forms of PUMA.[4] |
Sequence Homology Analysis
A common method to predict potential antibody cross-reactivity is to compare the immunogen sequence with the sequences of related proteins.[3][9] A high degree of sequence homology suggests a higher likelihood of cross-reactivity. A BLAST (Basic Local Alignment Search Tool) analysis of the human PUMA protein sequence against other human Bcl-2 family members reveals regions of limited but present homology, particularly within the BH3 domain, which is a common interaction motif.[3] While the overall sequence identity is low, even short stretches of homology, especially if they are part of the immunizing peptide, can lead to off-target binding. Researchers should, where possible, obtain the immunogen sequence from the supplier to perform their own detailed analysis.
Experimental Protocols for Assessing Cross-Reactivity
Rigorous validation of antibody specificity should be performed in the end-user's experimental context.[2] The following are detailed protocols for commonly used methods to assess the cross-reactivity of PUMA antibodies.
Western Blotting
Western blotting is a fundamental technique to assess antibody specificity by separating proteins by molecular weight.[2][10]
Protocol:
-
Sample Preparation: Prepare lysates from cell lines known to express high levels of PUMA (positive control), cell lines with PUMA knocked out or knocked down (negative control), and cell lines overexpressing other Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1, Bax, Bak).[11]
-
SDS-PAGE: Separate 20-30 µg of protein lysate per lane on a 12-15% polyacrylamide gel. Include a lane with a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the PUMA antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Analysis: A specific antibody should show a single band at the expected molecular weight for PUMA (~23 kDa) in the positive control lane, no band in the negative control lane, and no significant bands in the lanes with other Bcl-2 family members. The presence of bands in other lanes, especially at the correct molecular weights for those proteins, indicates cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA allows for a more quantitative assessment of antibody binding to a panel of purified proteins.[12][13]
Protocol:
-
Antigen Coating: Coat the wells of a 96-well microplate with 1-10 µg/mL of purified recombinant PUMA and other Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, Bax, Bak) in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C. Include wells with no antigen as a negative control.[12]
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[12]
-
Primary Antibody Incubation: Add serial dilutions of the PUMA antibody to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Compare the signal generated from the wells coated with other Bcl-2 family members to the signal from the PUMA-coated wells. Significant signal in the wells with other proteins indicates cross-reactivity. The results can be expressed as a percentage of the binding to PUMA.
Immunoprecipitation (IP)
Immunoprecipitation followed by Western blotting can reveal if the antibody pulls down other proteins in a complex mixture.[14]
Protocol:
-
Cell Lysate Preparation: Prepare lysates from cells expressing the target protein (PUMA) and from cells expressing high levels of other Bcl-2 family members.
-
Antibody-Bead Conjugation: Incubate the PUMA antibody with Protein A/G magnetic beads for 1-2 hours at 4°C to allow for antibody binding.
-
Immunoprecipitation: Add the antibody-bead conjugate to the cell lysates and incubate overnight at 4°C with gentle rotation to capture the target protein and any interacting partners.
-
Washing: Wash the beads three to five times with a cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies specific for PUMA and for each of the other Bcl-2 family members being tested.
-
Analysis: The PUMA antibody should efficiently pull down PUMA. The presence of other Bcl-2 family members in the eluate from lysates that do not have PUMA-Bcl-2 family protein complexes would indicate cross-reactivity of the IP antibody.
Signaling and Experimental Workflow Visualizations
To aid in experimental design and data interpretation, the following diagrams illustrate the PUMA signaling pathway and a recommended workflow for assessing antibody cross-reactivity.
Caption: PUMA-mediated apoptotic pathway.
Caption: Workflow for assessing PUMA antibody cross-reactivity.
Conclusion
The validation of antibody specificity is a critical responsibility of the researcher. While manufacturers provide initial validation data, comprehensive assessment of cross-reactivity with homologous proteins like the Bcl-2 family members is essential for the accurate interpretation of experimental results. By employing a multi-faceted approach that includes sequence analysis and empirical testing through Western blotting, ELISA, and immunoprecipitation, researchers can confidently assess the suitability of their PUMA antibodies for their specific research needs. This rigorous validation is indispensable for advancing our understanding of apoptosis and for the development of novel therapeutics targeting this crucial pathway.
References
- 1. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Puma Antibody (#4976) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Puma Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Anti-PUMA antibody (ab9645) | Abcam [abcam.com]
- 8. Anti-PUMA antibody (GTX29645) | GeneTex [genetex.com]
- 9. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 10. Application Verification Testing for Western Blot | Thermo Fisher Scientific - TR [thermofisher.com]
- 11. Human BBC3 (PUMA) knockout HeLa cell lysate (ab256848) | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. ELISA Test Procedures | BioChain Institute Inc. [biochain.com]
- 14. Overview of the Immunoprecipitation (IP) Technique | Thermo Fisher Scientific - US [thermofisher.com]
Unveiling the PUMA and Bcl-xL Interaction: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods
For researchers, scientists, and drug development professionals, confirming the interaction between the pro-apoptotic protein PUMA and the anti-apoptotic protein Bcl-xL is crucial for understanding and targeting the intrinsic apoptosis pathway. This guide provides a detailed comparison of co-immunoprecipitation (Co-IP) and alternative methods for validating this critical protein-protein interaction, supported by experimental data and protocols.
The p53 upregulated modulator of apoptosis (PUMA) is a key mediator of apoptosis, acting by binding to and neutralizing anti-apoptotic Bcl-2 family members, including Bcl-xL. This interaction liberates pro-apoptotic effector proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent cell death.[1] Co-immunoprecipitation is a widely used and robust technique to demonstrate this interaction within a cellular context.
Confirming the PUMA-Bcl-xL Interaction with Co-Immunoprecipitation
Co-immunoprecipitation is a powerful and widely accepted technique for identifying and validating protein-protein interactions in vivo.[2] This method relies on the use of an antibody to specifically isolate a target protein ("bait") from a cell lysate, along with any proteins that are bound to it ("prey"). The entire complex is then captured, typically using protein A/G beads, and the interacting proteins are identified by Western blotting.
Experimental Protocol: Co-Immunoprecipitation of PUMA and Bcl-xL
This protocol provides a general framework for the co-immunoprecipitation of endogenous or overexpressed PUMA and Bcl-xL from cell lysates. Optimization of specific conditions, such as antibody concentrations and wash buffer stringency, may be required for different cell types and experimental setups.
Materials:
-
Cells expressing PUMA and Bcl-xL
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)[3]
-
Co-IP grade anti-PUMA or anti-Bcl-xL antibody for immunoprecipitation
-
Normal rabbit/mouse IgG (Isotype control)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies for Western blotting (anti-PUMA and anti-Bcl-xL)
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Lysis:
-
Wash cultured cells expressing PUMA and Bcl-xL twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Co-IP Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration of the lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-PUMA or anti-Bcl-xL) or an isotype control IgG for 2-4 hours or overnight at 4°C with gentle rotation. The optimal antibody concentration should be determined empirically.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Wash Buffer. With each wash, resuspend the beads, pellet them, and discard the supernatant. This step is critical for removing non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Pellet the beads, and the supernatant containing the immunoprecipitated proteins is ready for Western blot analysis.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against both PUMA and Bcl-xL to detect the co-immunoprecipitated protein. An "input" control (a small fraction of the initial cell lysate) should be run alongside the immunoprecipitated samples to verify the presence of both proteins in the starting material.
-
Quantitative Data and Alternative Methods
While co-immunoprecipitation is excellent for confirming the existence of an interaction, it is generally considered a semi-quantitative method. For a more quantitative analysis of binding affinities, alternative techniques are often employed.
| Method | Protein Pair | Reported Binding Affinity (Kd) | Reference |
| Förster Resonance Energy Transfer (FRET) | PUMA - Bcl-xL | ~4–6 μM (in live cells) | [4] |
Alternative Methodologies
1. Förster Resonance Energy Transfer (FRET):
FRET is a powerful technique for measuring protein-protein interactions in living cells.[5] It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically <10 nm). By tagging PUMA and Bcl-xL with appropriate FRET pairs (e.g., CFP and YFP), the interaction can be quantified by measuring the energy transfer efficiency. This method provides spatial and temporal information about the interaction in its native cellular environment.
2. Surface Plasmon Resonance (SPR):
SPR is a label-free optical technique used to measure the binding kinetics and affinity of biomolecular interactions in real-time. In a typical SPR experiment, one protein (the "ligand," e.g., Bcl-xL) is immobilized on a sensor chip, and the other protein (the "analyte," e.g., PUMA) is flowed over the surface. The binding and dissociation are monitored by changes in the refractive index at the sensor surface, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd). While powerful for in vitro characterization, SPR does not provide information about interactions within the complex environment of a living cell.
3. Bioluminescence Resonance Energy Transfer (BRET):
BRET is another proximity-based assay used to study protein-protein interactions in live cells. It is similar to FRET but uses a bioluminescent donor (e.g., Renilla luciferase) and a fluorescent acceptor (e.g., YFP). The donor generates light through a chemical reaction, which then excites the acceptor if they are in close proximity. BRET offers a higher signal-to-noise ratio compared to FRET as it does not require external excitation light, thus reducing autofluorescence.
Visualizing the Molecular Events
To better understand the processes described, the following diagrams illustrate the PUMA/Bcl-xL signaling pathway and the experimental workflow for co-immunoprecipitation.
References
- 1. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes | eLife [elifesciences.org]
- 5. Protein interaction affinity determination by quantitative FRET technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Apoptotic Power of PUMA: A Functional Comparison of its Isoforms
A deep dive into the functional distinctions of PUMA isoforms reveals a tightly regulated system governing programmed cell death. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of PUMA isoforms in apoptosis, supported by experimental data and detailed methodologies.
PUMA (p53-upregulated modulator of apoptosis), a member of the Bcl-2 homology 3 (BH3)-only protein family, is a potent pro-apoptotic molecule. Its expression is induced by a variety of cellular stresses, leading to the initiation of the intrinsic apoptotic pathway. Alternative splicing of the BBC3 gene gives rise to several PUMA isoforms, with PUMA-alpha (PUMA-α) and PUMA-beta (PUMA-β) being the most studied. While both are considered pro-apoptotic, emerging evidence suggests functional distinctions between them. This guide will explore these differences, providing a clear comparison of their roles in apoptosis.
Structural and Functional Hallmarks of PUMA Isoforms
The key to the pro-apoptotic function of PUMA lies in its BH3 domain, a short helical segment that allows it to interact with and inhibit anti-apoptotic Bcl-2 family proteins. This interaction liberates the pro-apoptotic effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, caspase activation and cell death.[1][2]
| Feature | PUMA-alpha (Isoform 1) | PUMA-beta (Isoform 2) | PUMA-gamma | PUMA-delta |
| BH3 Domain | Present | Present | Absent | Absent |
| Pro-apoptotic Activity | Yes | Yes | No | No |
| Primary Cellular Localization | Mitochondria, Cytosol | Mitochondria, Cytosol | Not well characterized | Not well characterized |
| Transcriptional Regulation | Upregulated by apoptotic stimuli | Can be downregulated by certain apoptotic stimuli | Not well characterized | Not well characterized |
Quantitative Comparison of PUMA Isoform Activity in Apoptosis
While both PUMA-α and PUMA-β can induce apoptosis, their expression levels and potential potency can differ. Studies have shown that in response to certain apoptotic stimuli, PUMA-α is significantly upregulated, whereas PUMA-β expression can be downregulated.[3] This differential regulation suggests distinct roles in the fine-tuning of the apoptotic response.
Binding Affinities of PUMA BH3 Domain to Anti-Apoptotic Bcl-2 Proteins:
The pro-apoptotic potency of BH3-only proteins is closely linked to their ability to bind and neutralize anti-apoptotic Bcl-2 family members. The table below summarizes the binding affinities (Kd) of the this compound domain to key anti-apoptotic proteins. It is important to note that these values are for the BH3 domain, which is present in both PUMA-α and PUMA-β.
| Anti-apoptotic Protein | Binding Affinity (Kd) | Reference |
| Bcl-2 | Nanomolar range | [4] |
| Bcl-xL | Nanomolar range | [5][6] |
| Mcl-1 | Nanomolar range | [7] |
| Bcl-w | Nanomolar range | [8] |
| A1/Bfl-1 | Nanomolar range | [1] |
Note: Specific Kd values can vary depending on the experimental method used.
Signaling Pathways and Experimental Workflows
The induction and function of PUMA isoforms are integrated into complex signaling networks. Below are diagrams illustrating the core signaling pathway of PUMA-mediated apoptosis and a typical experimental workflow for comparing the apoptotic potential of the isoforms.
Caption: PUMA-mediated apoptotic signaling pathway.
Caption: Experimental workflow for comparing PUMA isoforms.
Experimental Protocols
Co-immunoprecipitation (Co-IP) for PUMA-Bcl-2 Interaction
This protocol details the steps to investigate the interaction between a specific PUMA isoform and an anti-apoptotic Bcl-2 family member.
1. Cell Lysis:
-
Culture and transfect cells with plasmids expressing tagged PUMA isoform and/or the Bcl-2 family member of interest.
-
After incubation, wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Add a primary antibody specific to the tagged PUMA isoform or the Bcl-2 protein to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with lower detergent concentration).
-
Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the PUMA isoform and the interacting Bcl-2 family member.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Quantification
This protocol allows for the quantification of apoptotic cells by flow cytometry.
1. Cell Preparation:
-
Culture and transfect cells as described in the Co-IP protocol.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
2. Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add Propidium Iodide (PI) to the cell suspension just before analysis.
3. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Conclusion
The functional comparison of PUMA isoforms highlights a nuanced regulatory mechanism within the apoptotic machinery. While both PUMA-α and PUMA-β possess the critical BH3 domain and can trigger apoptosis, their differential expression in response to cellular stress suggests distinct roles. PUMA-α appears to be a primary effector, robustly induced to initiate cell death. In contrast, the regulation of PUMA-β may provide a mechanism for fine-tuning the apoptotic threshold. The non-apoptotic isoforms, PUMA-γ and PUMA-δ, lacking the BH3 domain, further underscore the central role of this motif in the pro-death function of PUMA. A thorough understanding of these isoform-specific functions is crucial for the development of targeted therapeutics that aim to modulate apoptosis in diseases such as cancer and neurodegenerative disorders.
References
- 1. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Induction of PUMA-alpha and down-regulation of PUMA-beta expression is associated with benzo(a)pyrene-induced apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Anti-apoptotic proteins BCL-2, MCL-1 and A1 summate collectively to maintain survival of immune cell populations both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The carboxyl-terminal sequence of PUMA binds to both anti-apoptotic proteins and membranes | eLife [elifesciences.org]
side-by-side comparison of different PUMA antibodies for immunohistochemistry
For researchers, scientists, and drug development professionals, the precise detection of protein expression in tissue is paramount. This guide provides a side-by-side comparison of various commercially available PUMA (p53 Upregulated Modulator of Apoptosis) antibodies specifically for immunohistochemistry (IHC) applications. The objective is to offer a clear overview of their characteristics and available data to aid in the selection of the most suitable antibody for your research needs.
PUMA, also known as Bcl-2-binding component 3 (BBC3), is a critical pro-apoptotic protein belonging to the Bcl-2 family. It plays a pivotal role in both p53-dependent and -independent apoptosis pathways.[1] Its expression is induced by a variety of cellular stressors, including DNA damage and growth factor withdrawal, leading to the activation of the intrinsic apoptotic cascade.[1][2] Given its central role in programmed cell death, the accurate immunohistochemical detection of PUMA in tissue samples is crucial for cancer research and the development of novel therapeutics.
Comparative Analysis of PUMA Antibodies for IHC
Table 1: Polyclonal PUMA Antibodies for IHC
| Antibody (Supplier) | Host Species | Reactivity | Recommended Dilution (IHC-P) | Antigen Retrieval | Notes |
| Proteintech 55120-1-AP | Rabbit | Human, Mouse, Rat | 1:100 - 1:500 | Heat mediated with Tris-EDTA buffer (pH 9.0) or Citrate buffer (pH 6.0) | Validated in human prostate cancer and testis tissue. |
| Abcam ab9645 | Rabbit | Human | 2.5 - 10 µg/mL | Heat mediated with Citrate buffer (pH 6.0) | Validated in human breast and breast carcinoma tissue.[3] |
| GeneTex GTX29645 | Rabbit | Human, Rat | Assay dependent | Not specified | Immunogen is a synthetic peptide corresponding to amino acids 2-16 of human PUMA-α.[4] |
| Biorbyt orb10823 | Rabbit | Human, Mouse, Rat | 1:50 - 1:200 | Heat mediated with Sodium Citrate buffer (pH 6.0) | Immunogen is a synthetic peptide corresponding to a region within the N-terminal amino acids of Human PUMA. |
Table 2: Monoclonal PUMA Antibodies for IHC
| Antibody (Supplier) | Clone | Host Species | Reactivity | Recommended Dilution (IHC-P) | Antigen Retrieval | Notes |
| Santa Cruz Biotechnology sc-377015 | B-6 | Mouse | Human, Mouse, Rat | 1:50 - 1:500 | Not specified | Epitope mapping to amino acids 2-29 of human PUMAα. |
| Boster Biological Technology M04899 | Not specified | Rabbit | Human, Mouse, Rat | 1:50 - 1:200 | Not specified | Validated in human breast cancer tissue. |
PUMA Signaling Pathway in Apoptosis
PUMA acts as a critical mediator of apoptosis by integrating various death signals that converge on the mitochondria. Upon transcriptional upregulation by tumor suppressors like p53 in response to cellular stress, PUMA protein translocates to the mitochondria. There, it binds to and inhibits anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1), thereby liberating the pro-apoptotic effector proteins Bak and Bax.[1][5][6] This allows Bak and Bax to oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[2][7]
Caption: A diagram of the p53-dependent PUMA-mediated apoptotic signaling pathway.
Experimental Workflow and Protocols
The successful immunohistochemical staining of PUMA requires careful optimization of the experimental protocol. Below is a generalized workflow and a detailed protocol for FFPE tissues, which should be adapted based on the specific antibody and tissue type used.
Caption: A flowchart outlining the key steps for immunohistochemical staining of PUMA in FFPE tissues.
Detailed Protocol for Immunohistochemistry (Paraffin-Embedded Sections)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
3% Hydrogen peroxide
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody (anti-PUMA)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Immerse in 100% ethanol for 2 x 3 minutes.
-
Immerse in 95% ethanol for 2 minutes.
-
Immerse in 70% ethanol for 2 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a water bath, steamer, or pressure cooker according to manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse with wash buffer (e.g., PBS).
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Incubate with blocking solution for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PUMA antibody to its optimal concentration in antibody diluent.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation and Detection:
-
Rinse with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with DAB substrate solution until the desired stain intensity develops (monitor under a microscope).
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with deionized water.
-
"Blue" the hematoxylin in running tap water or a bluing agent.
-
Dehydrate through graded ethanols (70%, 95%, 100%).
-
Clear in xylene (or substitute).
-
Mount with a permanent mounting medium.
-
Disclaimer: This guide is intended for informational purposes only. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and protocols for each specific antibody. Independent validation and optimization are crucial for obtaining reliable and reproducible results.
References
- 1. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 2. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Anti-PUMA antibody (ab9645) | Abcam [abcam.com]
- 4. Anti-PUMA antibody (GTX29645) | GeneTex [genetex.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A coordinated action of Bax, PUMA, and p53 promotes MG132-induced mitochondria activation and apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of p53, PUMA, and Bax in wogonin-induced apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling PUMA BH3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with PUMA BH3 (p53 upregulated modulator of apoptosis BH3 domain). The content herein offers procedural, step-by-step guidance for safe handling, operational planning, and disposal, designed to be a trusted resource for laboratory safety and chemical management.
I. Understanding this compound
II. Personal Protective Equipment (PPE) and Safety Precautions
Given the nature of laboratory work with synthetic peptides, a comprehensive approach to personal protection is essential. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or latex gloves | To prevent skin contact with the peptide. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes of peptide solutions. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for non-volatile solutions. Use a fume hood when handling powders or creating aerosols. | To prevent inhalation of the peptide, especially in powdered form. |
General Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood when handling the lyophilized powder.
-
Avoid inhalation of the powder and direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the peptide, even if gloves were worn.
III. Operational and Disposal Plan
A clear operational and disposal plan is critical for safety and for maintaining the integrity of experiments.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the lyophilized this compound peptide at -20°C as recommended.[5]
-
Log the arrival date and other relevant information in your laboratory's chemical inventory.
Preparation of Stock Solutions:
-
Bring the vial of lyophilized peptide to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Under a fume hood, carefully open the vial.
-
Reconstitute the peptide in a suitable solvent, such as sterile water or a buffer, to a desired stock concentration.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Disposal Plan:
-
Unused Peptide (Powder): Dispose of as chemical waste according to your institution's guidelines.
-
Peptide Solutions: Collect all waste solutions containing this compound in a designated, labeled waste container. Dispose of as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of in a designated biohazard or chemical waste container.
IV. Experimental Protocol: In Vitro Cytochrome c Release Assay
This protocol provides a general method for assessing the pro-apoptotic activity of this compound peptide by measuring cytochrome c release from isolated mitochondria.
Materials:
-
Isolated mitochondria from a suitable cell line or tissue
-
This compound peptide solution
-
Mitochondrial isolation buffer
-
Spectrophotometer or Western blot equipment
Procedure:
-
Prepare isolated mitochondria and determine the protein concentration.
-
In a microcentrifuge tube, incubate a defined amount of mitochondria with varying concentrations of the this compound peptide. Include a negative control (buffer only).
-
Incubate the mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Centrifuge the tubes at high speed to pellet the mitochondria.
-
Carefully collect the supernatant, which contains the released cytochrome c.
-
The amount of released cytochrome c can be quantified by ELISA, spectrophotometry, or Western blotting.
V. Visualizing Key Processes
To better understand the mechanisms and procedures involved, the following diagrams illustrate the PUMA-mediated apoptotic pathway and a recommended workflow for handling this compound.
Caption: PUMA-mediated apoptotic signaling pathway.
References
- 1. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 2. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PUMA mechanism unfolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound - 1 mg [anaspec.com]
- 6. iscabiochemicals.com [iscabiochemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
